molecular formula C13H13NO B1329656 4-(p-Tolyloxy)aniline CAS No. 41295-20-9

4-(p-Tolyloxy)aniline

Cat. No.: B1329656
CAS No.: 41295-20-9
M. Wt: 199.25 g/mol
InChI Key: VPCGOYHSWIYEMO-UHFFFAOYSA-N
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Description

4-(p-Tolyloxy)aniline, identified by CAS Number 41295-20-9, is an organic compound with the molecular formula C13H13NO and an average molecular mass of 199.25 g/mol . This chemical, also known as 4-(4-Methylphenoxy)aniline, serves as a valuable aromatic amine building block in organic synthesis and pharmaceutical research . Its structure features an aniline group linked via an ether bond to a para-substituted toluene ring, making it a useful intermediate for the development of more complex molecules. For researchers engaged in analytical method development, this compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). One established method utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be adapted for fast UPLC applications or scaled for preparative isolation . Mass spectrometry (MS) compatible methods are also available by substituting phosphoric acid with formic acid . Please handle this compound with appropriate care. It is associated with the safety warning H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation . Proper storage conditions recommend keeping the material in a dark place, sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(4-methylphenoxy)aniline
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InChI

InChI=1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCGOYHSWIYEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID60194277
Record name 4-(p-Tolyloxy)aniline
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Molecular Weight

199.25 g/mol
Source PubChem
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CAS No.

41295-20-9
Record name 4-(4-Methylphenoxy)benzenamine
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Record name 4-(P-TOLYLOXY)ANILINE
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Foundational & Exploratory

An In-depth Technical Guide to 4-(p-Tolyloxy)aniline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Tolyloxy)aniline, also known as 4-(4-methylphenoxy)aniline, is an aromatic amine and a member of the diaryl ether class of compounds.[1][2] The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3] These activities include potential anticancer, anti-inflammatory, antiviral, and antibacterial properties. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, biological significance, and analytical methodologies related to this compound, serving as a resource for its application in research and drug development.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by an aniline ring linked to a p-cresol moiety through an ether bridge. This structure imparts a unique combination of properties relevant to its use as a chemical intermediate.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-(4-methylphenoxy)aniline[2]
CAS Number 41295-20-9[1][2][4]
Molecular Formula C₁₃H₁₃NO[1][2]
Molecular Weight 199.25 g/mol [2]
InChI InChI=1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3[2]
InChIKey VPCGOYHSWIYEMO-UHFFFAOYSA-N[4]
Canonical SMILES CC1=CC=C(C=C1)OC2=CC=C(C=C2)N[2]
Common Synonyms This compound, 4-Amino-4'-methyldiphenyl ether, Benzenamine, 4-(4-methylphenoxy)-[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solid (Predicted)N/A
Melting Point No experimental data available. Related compounds like 4-(4-Nitrophenoxy)aniline melt at 132 °C.[5]N/A
Boiling Point No experimental data available. Predicted for a related isomer is 434.9±38.0 °C.[6]N/A
Water Solubility Poorly soluble (Predicted based on structure).[7]N/A
XLogP3 2.9 (Computed)[2]
Hydrogen Bond Donor Count 1 (Computed)[3]
Hydrogen Bond Acceptor Count 2 (Computed)[3]
Rotatable Bond Count 2 (Computed)N/A

Spectroscopic Data Summary

Detailed experimental spectra are essential for the unambiguous identification and characterization of this compound. While raw spectra are instrument-dependent, the expected key features are summarized below.

Table 3: Key Spectroscopic Features for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons on both rings (typically in the δ 6.8-7.5 ppm range), a singlet for the methyl (-CH₃) protons (around δ 2.3 ppm), and a broad singlet for the amine (-NH₂) protons.
¹³C NMR Resonances for 13 distinct carbon atoms, including aromatic C-H, aromatic quaternary carbons (C-O, C-N, C-CH₃), and the methyl carbon.
Mass Spec. (GC-MS) A molecular ion peak (M⁺) at m/z = 199, corresponding to the molecular weight.[2] Common fragmentation patterns would involve cleavage of the ether bond.
Infrared (IR) Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C-H stretching (aromatic and methyl), C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and strong C-O-C stretching for the diaryl ether linkage (~1240 cm⁻¹).

Synthesis and Experimental Protocols

The primary method for synthesizing diaryl ethers such as this compound is the Ullmann condensation.[8] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[9]

Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol is a representative procedure for the synthesis of a substituted diaryl ether based on the Ullmann condensation, which can be adapted for this compound by using 4-iodonitrobenzene and p-cresol, followed by reduction of the nitro group.

1. Materials and Reagents:

  • Aryl Halide (e.g., 4-iodonitrobenzene)

  • Phenol (e.g., p-cresol)

  • Copper(I) Iodide (CuI) catalyst (5-10 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃, 2 equivalents)

  • High-boiling point solvent (e.g., Toluene, DMF, or N-Methyl-2-pyrrolidone)

  • Ethyl acetate, water, brine for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

2. Reaction Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl halide (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Combine the organic filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the diaryl ether.

  • If starting with a nitro-substituted precursor, the resulting nitro-diaryl ether must be reduced (e.g., using SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) to obtain the final aniline product.

G General Workflow for Ullmann Condensation Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Phenol, Base (K₂CO₃), and Cu(I) Catalyst B Evacuate & Backfill with Inert Gas (N₂/Ar) A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat to 100-140 °C with Stirring C->D E Monitor by TLC D->E F Cool & Filter through Celite E->F Reaction Complete G Liquid-Liquid Extraction (EtOAc / H₂O / Brine) F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J Nitro Reduction (if applicable) I->J K Final Product: This compound I->K If no reduction needed J->K G Aniline-Induced Stress Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Aniline Aniline Exposure ROS Oxidative Stress (Increased ROS) Aniline->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK IKK IKK Complex ROS->IKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK p38 / JNK MAPKK->MAPK AP1 AP-1 Activation (c-Jun / c-Fos) MAPK->AP1 Gene Gene Transcription AP1->Gene IkB p50/p65-IκBα (Inactive Complex) IKK->IkB Phosphorylates IkB_p IκBα Degradation IkB->IkB_p Ubiquitination & NFkB p50/p65 Translocation to Nucleus IkB_p->NFkB Releases NFkB->Gene Response Inflammation, Fibrosis, Cell Proliferation Gene->Response G General Workflow for HPLC Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent (e.g., Acetonitrile) A->B C Prepare Calibration Standards B->C D Filter all Solutions (0.45 µm) C->D F Inject Sample/ Standard D->F E Equilibrate System (Mobile Phase) E->F G Separation on Reverse-Phase Column F->G H UV Detection G->H I Record Chromatogram & Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte J->K Result Final Concentration K->Result

References

An In-depth Technical Guide to 4-(4-methylphenoxy)aniline: Physicochemical Characteristics, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-(4-methylphenoxy)aniline. Due to the limited availability of extensive experimental data for this specific compound in publicly accessible literature, this guide incorporates data from closely related isomers and structural analogs to provide a thorough understanding of its properties. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key analytical and synthetic procedures are provided.

Core Physicochemical Properties

4-(4-methylphenoxy)aniline, also known as 4-amino-4'-methyldiphenyl ether, is an aromatic amine with a diaryl ether scaffold. Its physicochemical properties are crucial for its application in medicinal chemistry and materials science.

PropertyValueSource
CAS Number 41295-20-9[1][2]
Molecular Formula C₁₃H₁₃NO[1][2]
Molecular Weight 199.25 g/mol [2]
IUPAC Name 4-(4-methylphenoxy)aniline[1][2]
Computed Physicochemical Data

The following table summarizes the computed physicochemical properties of 4-(4-methylphenoxy)aniline, which are valuable in predicting its behavior in various systems.

PropertyValueSource
XLogP3 2.9[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 35.3 Ų[2]
Exact Mass 199.099714038 Da[2]
Monoisotopic Mass 199.099714038 Da[2]

Spectroscopic Characterization

While detailed spectral analyses for 4-(4-methylphenoxy)aniline are not extensively published, data for its isomers and general knowledge of similar structures allow for an expected spectroscopic profile.[4]

Mass Spectrometry

Mass spectrometry data for the isomeric 4-(4-methylphenoxy)aniline reveals a molecular ion peak corresponding to its molecular weight.

m/zRelative IntensityAssignment
199Most AbundantMolecular Ion [M]⁺
1082nd HighestFragment Ion
2003rd HighestIsotopic Peak [M+1]⁺
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Specific peak assignments for ¹H NMR and ¹³C NMR of 4-(4-methylphenoxy)aniline are not fully detailed in available literature.[4] However, a general spectrum is noted as available in some databases. Similarly, a vapor phase IR spectrum is available, though specific peak data is not readily accessible.[4]

Experimental Protocols

Synthesis of 4-(4-methylphenoxy)aniline via Ullmann Condensation

The Ullmann condensation is a classical and effective method for the formation of diaryl ethers.[5] This protocol is adapted from procedures for structurally similar compounds and provides a reliable route to synthesize 4-(4-methylphenoxy)aniline.[6]

Reaction: 4-Iodoaniline + p-Cresol → 4-(4-methylphenoxy)aniline

Materials:

  • 4-Iodoaniline

  • p-Cresol (4-methylphenol)

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction flask, add 4-iodoaniline (1.0 eq), p-cresol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 4-(4-methylphenoxy)aniline.

G cluster_synthesis Ullmann Condensation Workflow Reactants Reactants & Catalyst (4-Iodoaniline, p-Cresol, CuI, K₂CO₃) Solvent Solvent Addition (DMF) Reactants->Solvent Reaction Heating & Stirring (120-140°C, 12-24h) Solvent->Reaction Workup Aqueous Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 4-(4-methylphenoxy)aniline Purification->Product

A generalized workflow for the synthesis of 4-(4-methylphenoxy)aniline.
Spectroscopic Analysis Workflow

A generalized workflow for the spectroscopic analysis of a synthesized compound like 4-(4-methylphenoxy)aniline is crucial for its characterization.

G cluster_analysis Spectroscopic Analysis Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

A generalized workflow for spectroscopic analysis.

Biological Activity and Potential Signaling Pathways

While direct in-depth research on the biological activity of 4-(4-methylphenoxy)aniline is limited, the broader class of phenoxyaniline derivatives has garnered interest for its potential as anticancer agents.[3] These compounds are known to interact with various biological targets, including protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7]

Hypothetical Signaling Pathway Inhibition

Based on the known activity of related phenoxyaniline compounds, a potential mechanism of action for 4-(4-methylphenoxy)aniline could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a crucial role in cell proliferation and survival.

G cluster_pathway Hypothetical Inhibition of a Kinase Signaling Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Kinase_Domain Intracellular Kinase Domain Receptor->Kinase_Domain Compound 4-(4-methylphenoxy)aniline Compound->Kinase_Domain Inhibition Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase_Domain->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Hypothetical inhibition of an RTK pathway by 4-(4-methylphenoxy)aniline.

This diagram illustrates a potential mechanism where 4-(4-methylphenoxy)aniline could inhibit the intracellular kinase domain of a receptor tyrosine kinase, thereby blocking downstream signaling and reducing cancer cell proliferation and survival. It is important to note that this is a representative pathway, and the actual molecular targets of 4-(4-methylphenoxy)aniline would need to be determined through dedicated experimental studies.

Conclusion

4-(4-methylphenoxy)aniline is a compound with significant potential in various fields of chemical research, particularly in drug discovery. While a comprehensive set of experimentally determined physical data is not yet available, this guide provides a solid foundation of its known and predicted characteristics. The provided experimental protocols for its synthesis and analysis offer a starting point for researchers. Further investigation into its biological activities and specific molecular targets is warranted to fully elucidate its potential therapeutic applications.

References

An In-depth Technical Guide on the Identification and Verification of CAS 41295-20-9: 4-(4-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, verification, and potential biological significance of the chemical compound with CAS number 41295-20-9, identified as 4-(4-Methylphenoxy)aniline. This document details the physicochemical properties, synthesis, purification, and analytical characterization of this molecule. Furthermore, it explores the emerging role of the phenoxyaniline scaffold in drug discovery, particularly as an inhibitor of the c-Myc oncogene in colorectal cancer, providing detailed experimental protocols for its evaluation.

Chemical Identification and Physicochemical Properties

4-(4-Methylphenoxy)aniline is an aromatic amine and a diaryl ether. Its structure features an aniline ring linked to a p-cresol through an ether bond.

PropertyValueReference(s)
CAS Number 41295-20-9[1]
IUPAC Name 4-(4-methylphenoxy)aniline[1]
Synonyms 4-Amino-4'-methyldiphenyl ether, 4-(p-Tolyloxy)aniline[1]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance White to amber to dark green powder or lump
Melting Point 120.0 to 123.0 °C
XLogP3 2.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis and Purification

The synthesis of 4-(4-Methylphenoxy)aniline can be achieved through several methods, with the Ullmann condensation being a common and effective approach for the formation of the diaryl ether linkage.[2]

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative synthesis of a phenoxyaniline derivative, which can be adapted for 4-(4-Methylphenoxy)aniline. The procedure involves the copper-catalyzed coupling of an aryl halide and a phenol.[2]

Materials:

  • 4-chloronitrobenzene (or a suitable substituted aryl halide)

  • p-cresol (4-methylphenol)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

Step 1: Synthesis of 1-methyl-4-(4-nitrophenoxy)benzene (Diaryl Ether Formation)

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add p-cresol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to DMF.

  • Stir the mixture and heat to 80°C to form the potassium phenoxide salt.

  • Add 4-chloronitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents).[3]

  • Heat the reaction mixture to 150-160°C and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction of the Nitro Group to an Aniline

  • In a separate reaction vessel, create a slurry of iron powder (5.0 equivalents) in a 4:1 mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride (0.2 equivalents) and heat the mixture to reflux (approximately 80°C).

  • Dissolve the crude nitro-intermediate from Step 1 in ethanol and add it dropwise to the refluxing iron slurry.

  • Maintain the reflux for 2-4 hours until the reduction is complete, as monitored by TLC.

  • Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Wash the organic layer, dry it, and concentrate it to yield the crude 4-(4-Methylphenoxy)aniline.[3]

Experimental Protocol: Purification

The crude product can be purified by column chromatography on silica gel.

Materials:

  • Crude 4-(4-Methylphenoxy)aniline

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether (or hexane)

Procedure:

  • Prepare a silica gel column using a slurry of silica in petroleum ether.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., ethyl acetate/petroleum ether, 1:20 v/v).[4]

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect the fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-(4-Methylphenoxy)aniline.

Analytical Verification

A combination of spectroscopic methods is essential for the unambiguous identification and verification of the synthesized 4-(4-Methylphenoxy)aniline.

Spectroscopic Data
Analytical MethodExpected Observations
¹H NMR Signals corresponding to the aromatic protons on both the aniline and the p-cresol rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The specific chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all 13 carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons bonded to the nitrogen and oxygen atoms.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 199, corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a methyl group (m/z = 184) and cleavage of the ether bond.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and C-H stretching and bending of the aromatic rings.[6]

Note: Specific, experimentally-derived spectral data for CAS 41295-20-9 is not widely available in public databases. The expected observations are based on the known structure and data from closely related isomers.[5]

Generalized Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[5]

Mass Spectrometry (GC-MS):

  • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) into the gas chromatograph.

  • The compound is separated from impurities on the GC column and then ionized in the mass spectrometer, typically by electron impact (EI).

  • The mass spectrum is recorded.[5]

Infrared (IR) Spectroscopy:

  • Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, dissolve the sample in a suitable solvent and acquire the spectrum in a liquid cell.

  • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]

Biological Activity and Signaling Pathways

While direct biological studies on 4-(4-Methylphenoxy)aniline are limited, the phenoxyaniline scaffold is present in a number of biologically active molecules. Recent research has highlighted the potential of phenoxy-N-phenylaniline derivatives as inhibitors of the c-Myc oncogene, a key regulator of cell proliferation and a critical target in cancer therapy, particularly in colorectal cancer.[7][8]

c-Myc Inhibition in Colorectal Cancer

The c-Myc protein is a transcription factor that forms a heterodimer with MAX to regulate the expression of genes involved in cell growth and proliferation.[9] Overexpression of c-Myc is a common feature in many cancers, including colorectal cancer.[10] Small molecules that can disrupt the c-Myc/MAX interaction or inhibit c-Myc expression are therefore of significant interest in drug development.

One such derivative, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline (compound 42 from a cited study), has shown potent cytotoxicity against colorectal cancer cell lines by inhibiting c-Myc/MAX dimerization and DNA binding, leading to the downregulation of c-Myc expression.[7]

c_Myc_Inhibition_Pathway

Experimental Protocols for Biological Evaluation

4.2.1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Colorectal cancer cell lines (e.g., HT29, HCT 116)

  • Complete cell culture medium

  • 96-well plates

  • 4-(4-Methylphenoxy)aniline or its derivatives, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.2.2. Western Blot Analysis for c-Myc Expression

Western blotting is used to detect the levels of specific proteins, in this case, c-Myc, in cell lysates.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells using RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative expression of c-Myc.[11][12]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Identification & Verification cluster_bioactivity Biological Evaluation Synthesis Ullmann Condensation Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MTT MTT Assay (Cell Viability) Purification->MTT WesternBlot Western Blot (c-Myc Expression) MTT->WesternBlot Based on IC₅₀

Conclusion

4-(4-Methylphenoxy)aniline (CAS 41295-20-9) is a diaryl ether with a well-defined chemical structure that can be synthesized and purified using standard organic chemistry techniques. Its verification relies on a suite of spectroscopic methods. While direct biological data for this specific compound is sparse, the broader class of phenoxyaniline derivatives shows significant promise as anticancer agents, particularly as inhibitors of the c-Myc signaling pathway. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, identify, and evaluate the biological activity of 4-(4-Methylphenoxy)aniline and related compounds, contributing to the ongoing efforts in the discovery and development of novel cancer therapeutics.

References

An In-depth Technical Guide to 4-(p-Tolyloxy)aniline: Synthesis, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(p-Tolyloxy)aniline, a diaryl ether amine with significant potential in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the Ullmann condensation, and explores its potential biological activities based on structurally related compounds. The information is presented to support researchers and drug development professionals in the evaluation and utilization of this compound in their work.

Introduction

This compound, also known as 4-(4-methylphenoxy)aniline, is an aromatic organic compound characterized by an aniline moiety linked to a p-tolyl group through an ether bond. The diaryl ether motif is a common scaffold in a variety of biologically active molecules and functional materials. The presence of both an amine and a tolyloxy group provides multiple sites for further chemical modification, making this compound a versatile building block in organic synthesis. This guide aims to consolidate the key technical information regarding this compound to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
IUPAC Name 4-(4-methylphenoxy)aniline[1]
CAS Number 41295-20-9[1]
Appearance White powder (typical)
Melting Point Not consistently reported
Boiling Point Not available
Solubility Soluble in common organic solvents such as ethanol, methanol, and DMSO.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, with the Ullmann condensation being a classical and effective approach for the formation of the diaryl ether linkage.[2]

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol describes the synthesis of this compound from 4-aminophenol and 4-chlorotoluene using a copper-catalyzed Ullmann condensation reaction.

Materials:

  • 4-Aminophenol

  • 4-Chlorotoluene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pyridine (or other suitable high-boiling polar solvent like DMF or NMP)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminophenol (1.0 equivalent), 4-chlorotoluene (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add a suitable volume of pyridine to the flask to ensure adequate stirring and dissolution of the reactants.

  • Reaction: Heat the reaction mixture to reflux (typically 115-130 °C for pyridine) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. Spectroscopic data for this compound is available in public databases such as PubChem.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and methyl protons and their respective chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H stretch of the amine and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the broader class of aryloxy aniline derivatives has shown interesting biological activities. For instance, some have been investigated as inhibitors of succinate-cytochrome c reductase.

Furthermore, a structurally related compound, p-(1-adamantyloxy)-aniline, has been identified as a hypocholesterolemic agent. Its mechanism of action involves the increased secretion of cholesterol into the bile and enhanced fecal excretion of cholesterol and bile salts. This provides a plausible hypothesis for a potential biological role of this compound that warrants further investigation.

Below is a diagram illustrating the proposed mechanism of action for a hypocholesterolemic effect, based on the activity of the structurally similar p-(1-adamantyloxy)-aniline.

G cluster_0 Hepatocyte cluster_1 Intestine Compound This compound Biliary_Secretion Biliary Secretion (ABC Transporters) Compound->Biliary_Secretion Stimulates Cholesterol_Pool Intracellular Cholesterol Pool Bile_Acid_Syn Bile Acid Synthesis Cholesterol_Pool->Bile_Acid_Syn Cholesterol_Pool->Biliary_Secretion Bile_Acid_Syn->Biliary_Secretion Bile Bile (Cholesterol & Bile Acids) Biliary_Secretion->Bile Secretion into Bile Duct Fecal_Excretion Fecal Excretion Bile->Fecal_Excretion Increased Excretion

Caption: Proposed mechanism of hypocholesterolemic action.

Experimental Workflows and Logical Relationships

To facilitate the study of this compound, a logical workflow for its synthesis and preliminary biological evaluation is presented below.

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Start Starting Materials (4-Aminophenol, 4-Chlorotoluene) Ullmann Ullmann Condensation Start->Ullmann Workup Work-up and Extraction Ullmann->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR (1H, 13C) Product->NMR IR FT-IR Product->IR MS Mass Spectrometry Product->MS Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Product->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Succinate-Cytochrome c Reductase) Cytotoxicity->Enzyme_Inhibition If non-toxic at active concentrations Mechanism Mechanism of Action Studies Enzyme_Inhibition->Mechanism

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and versatile chemical intermediate with potential applications in drug discovery and materials science. This technical guide provides essential information on its synthesis, characterization, and potential biological relevance to aid researchers in their endeavors with this compound. Further studies are warranted to fully elucidate its biological activities and potential therapeutic applications.

References

Spectroscopic data for 4-(p-Tolyloxy)aniline (¹H NMR, ¹³C NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data for 4-(p-Tolyloxy)aniline: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure

IUPAC Name: 4-(4-methylphenoxy)aniline[1] Molecular Formula: C₁₃H₁₃NO[1] Molecular Weight: 199.25 g/mol [1] CAS Number: 41295-20-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly available in search results

Note: Specific chemical shifts and coupling constants for this compound were not available in the provided search results. The table is a template for where such data would be presented.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search results

Note: Specific chemical shifts for the carbon atoms of this compound were not available in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3] The solution is then analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[2][4]

  • ¹H NMR: Proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms.[2]

  • ¹³C NMR: Carbon-13 NMR spectra are obtained to identify the different carbon environments.[2] For quantitative analysis, spectra can be recorded with a 90º pulse and a long relaxation delay to ensure accurate integration.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6][7] This information is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for this compound [2]

m/zRelative IntensityAssignment
199Most AbundantMolecular Ion [M]⁺
1082nd HighestFragment Ion
2003rd HighestIsotopic Peak [M+1]⁺

The molecular ion peak at m/z 199 corresponds to the molecular weight of this compound.[2]

Experimental Protocol for Mass Spectrometry

The mass spectrum can be obtained using a gas chromatography-mass spectrometry (GC-MS) system.[8]

  • Sample Introduction: A dilute solution of the compound is injected into the gas chromatograph.[2]

  • Separation: The compound is vaporized and passed through a capillary column to separate it from any impurities.[2]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).[2][8]

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[2][8]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of the bonds within the molecule.[9] It is a useful technique for identifying functional groups.

IR Spectroscopy Data

Table 4: IR Spectroscopy Data for this compound [2]

Wavenumber (cm⁻¹)Description
Specific peak data not available in search resultsA vapor phase IR spectrum is available.

Note: While a vapor phase IR spectrum is noted to be available, specific peak assignments were not found in the search results. The table is a template for where such data would be presented.

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2]

  • Sample Preparation: For a solid sample like this compound, the thin solid film method is common. The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[10] Alternatively, the sample can be prepared as a KBr pellet.[2]

  • Analysis: The instrument measures the absorption of infrared radiation at various wavelengths, corresponding to the vibrational frequencies of the bonds within the molecule.[2][9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Final Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 4-Benzyloxyaniline (C13H13NO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aromatic amine 4-Benzyloxyaniline, also known by its IUPAC name 4-(phenylmethoxy)benzenamine. With the chemical formula C13H13NO, this compound is a significant intermediate in organic synthesis and holds particular relevance in the pharmaceutical industry, notably as a known impurity and building block related to the synthesis of kinase inhibitors like Lapatinib. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and presents key analytical data. Furthermore, its role in synthetic pathways is illustrated to provide context for its application in drug development and manufacturing.

Introduction

4-Benzyloxyaniline is a monoamine derivative of aniline characterized by a benzyloxy substituent at the para position of the benzene ring. This structural feature imparts specific chemical reactivity and physical properties that make it a versatile building block in the synthesis of more complex molecules. Its primary relevance to the target audience of this guide lies in its role as a key intermediate and potential impurity in the manufacturing of Active Pharmaceutical Ingredients (APIs). A thorough understanding of its synthesis, properties, and analytical characterization is therefore crucial for process development, quality control, and regulatory compliance in the pharmaceutical sector.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4-Benzyloxyaniline is presented below. This data is essential for its identification, handling, and use in synthetic procedures.

Table 1: Physicochemical Properties of 4-Benzyloxyaniline
PropertyValueReference(s)
IUPAC Name 4-(phenylmethoxy)benzenamine[1]
Synonyms 4-Benzyloxyaniline, p-Benzyloxyaniline, 4-Aminophenyl benzyl ether[1]
CAS Number 6373-46-2[1]
Molecular Formula C13H13NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance White to pale yellow crystalline solid[2]
Melting Point 76-78 °C[2]
Solubility Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; slightly soluble in water.[2]
Boiling Point Not readily available
Density Not readily available
Table 2: Spectroscopic Data for 4-Benzyloxyaniline
Spectroscopic TechniqueKey Data and ObservationsReference(s)
¹H NMR Spectra available, showing characteristic signals for aromatic protons and the amine group.[1]
¹³C NMR Spectra available, with distinct signals for the thirteen carbon atoms.
Mass Spectrometry (GC-MS) m/z top peak: 108; m/z 2nd highest: 199.[1]
Infrared (IR) Spectroscopy Spectra available, showing characteristic peaks for N-H and C-O stretching.[1]

Experimental Protocols for Synthesis

The synthesis of 4-Benzyloxyaniline can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis from 4-Nitrophenol

This two-step synthesis involves the benzylation of 4-nitrophenol followed by the reduction of the nitro group.

Step 1: Synthesis of 4-Benzyloxy nitrobenzene

  • Materials: 4-nitrophenol, benzyl chloride, potassium carbonate, tetrabutylammonium bromide, water, ethanol.

  • Procedure:

    • In a 1000 mL reaction flask, add 400g of water and 150g of ethanol.

    • To this, add 2g of tetrabutylammonium bromide, 85g of potassium carbonate, 70g of 4-nitrophenol, and 93g of benzyl chloride.

    • Stir the mixture and heat to 85 °C. Maintain the reaction at 85-90 °C under reflux for 5 hours.

    • After the initial reflux, maintain the temperature at 106-108 °C for an additional 4 hours.

    • Cool the reaction mixture to 30 °C.

    • The resulting solid is collected by centrifugation and washed with a large amount of water until neutral.

    • This yields approximately 105.6g (91.58% yield) of 4-benzyloxy nitrobenzene.[3]

Step 2: Reduction to 4-Benzyloxyaniline

  • Materials: 4-benzyloxy nitrobenzene, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.

  • Procedure:

    • In a 5 L, 3-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a reflux condenser, add tin(II) chloride dihydrate (427.8g, 1.90 mol), ethanol (1250 mL), and concentrated HCl (250 mL).

    • Stir and heat the mixture to 70 °C until a clear solution is obtained.

    • To this hot solution, add the previously synthesized 4-benzyloxy nitrobenzene portion-wise.

    • The reduction proceeds smoothly to generate 4-benzyloxyaniline.[4]

Synthesis from 4-Benzyloxyaniline Hydrochloride

This protocol describes the preparation of the free base from its hydrochloride salt.

  • Materials: 4-benzyloxyaniline hydrochloride, chloroform, methanol, 1.25N sodium hydroxide solution, saturated sodium chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 20 g of 4-benzyloxyaniline hydrochloride in a mixture of chloroform and methanol.

    • Make the solution basic by adding a solution of 70 mL of 1.25N sodium hydroxide and 70 mL of water.

    • Separate the organic and aqueous layers.

    • Extract the aqueous phase with chloroform.

    • Wash the combined chloroform extracts with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield approximately 17 g of 4-benzyloxyaniline.[5]

Role in Pharmaceutical Synthesis: The Case of Lapatinib

4-Benzyloxyaniline and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. While 3-chloro-4-(3-fluorobenzyloxy)aniline is the direct precursor in the synthesis of Lapatinib, 4-benzyloxyaniline is a closely related compound and a known impurity.[1][6] The synthetic pathway of Lapatinib illustrates the importance of such aniline derivatives.

The following diagram outlines a simplified synthetic workflow for Lapatinib, highlighting the key role of the substituted aniline moiety.

Lapatinib_Synthesis_Workflow A 3-Chloro-4-fluoroaniline B Etherification with 3-fluorobenzyl chloride A->B C 3-Chloro-4-(3-fluorobenzyloxy)aniline B->C E Nucleophilic Aromatic Substitution C->E D 4-Chloro-6-iodoquinazoline D->E F N-[3-Chloro-4-{(3'-fluoro-benzyloxy)phenyl}]- 6-iodo-quinazoline E->F G Suzuki Coupling with Furan derivative F->G H Lapatinib Precursor G->H I Reductive Amination H->I J Lapatinib I->J

Caption: Simplified synthetic workflow of Lapatinib.

Analytical Methods for Characterization

The purity and identity of 4-Benzyloxyaniline are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for its characterization.

Table 3: Analytical Methods for 4-Benzyloxyaniline
MethodTypical ConditionsPurpose
HPLC On-line SPE with a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile/water gradient with UV detection.Purity assessment, quantification, and detection of related impurities.
GC-MS Capillary column with a temperature program, electron ionization (EI) source.Identification based on retention time and mass spectrum, and quantification.
LC-MS/MS Triple quadrupole mass spectrometer in dynamic multiple reaction monitoring (dMRM) mode.Highly sensitive and selective detection and quantification, especially at low concentrations.[7]

Conclusion

4-Benzyloxyaniline is an aromatic amine with significant applications as a chemical intermediate in various industries, most notably in the pharmaceutical sector. Its synthesis from readily available starting materials is well-established, and its physicochemical and spectroscopic properties are well-documented. For drug development professionals, a comprehensive understanding of this molecule is essential for the synthesis of complex APIs, for impurity profiling, and for ensuring the quality and safety of the final drug product. The information provided in this guide serves as a valuable resource for researchers and scientists working with this versatile compound.

References

Solubility profile of 4-(p-Tolyloxy)aniline in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(p-Tolyloxy)aniline in common laboratory solvents. The information is targeted towards researchers, scientists, and professionals in drug development. This document outlines the predicted solubility based on the compound's chemical structure, presents a detailed experimental protocol for quantitative solubility determination, and includes a workflow diagram for clarity.

Predicted Solubility Profile

The "like dissolves like" principle suggests that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][2] this compound's aniline moiety can form hydrogen bonds, suggesting potential solubility in protic solvents. Conversely, the bulky, nonpolar tolyloxy group will favor interactions with nonpolar solvents.

A related compound, 4-benzyloxyaniline, is moderately soluble in polar solvents like ethanol and methanol due to hydrogen bonding from its amino group, but shows higher solubility in non-polar solvents such as benzene and toluene.[3] Its water solubility is limited due to the hydrophobic benzyloxy group.[3] Similarly, aniline itself is only slightly soluble in water but exhibits good solubility in organic solvents like ethanol, acetone, and chloroform.[4]

Based on these analogs, the expected solubility profile for this compound is summarized in the table below.

Solvent ClassCommon Lab SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, Ethanol, Acetic AcidLow to ModerateThe polar -NH2 group can form hydrogen bonds with protic solvents. However, the large, nonpolar tolyloxy group will hinder solubility, especially in highly polar water.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar functional groups of the aniline derivative without the steric hindrance of hydrogen bonding to the solvent itself.
Nonpolar Hexane, Toluene, Diethyl Ether, ChloroformHighThe nonpolar tolyloxy group will have favorable van der Waals interactions with nonpolar solvents, leading to good solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6] The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents of interest

  • Analytical balance

  • Vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.[7]

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or in a thermomixer.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) and speed (e.g., 300 RPM) for a sufficient period to reach equilibrium.[7] This typically takes 24 to 72 hours.[7]

    • To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The concentration should be constant at equilibrium.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.[7]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to determine the concentration of the saturated solution.

3. Data Analysis:

  • Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.

  • The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Shake_Flask_Method cluster_A cluster_B cluster_C cluster_D cluster_E A Preparation of Saturated Solution B Equilibration A->B sub_A1 Add excess solid to vial sub_A2 Add known volume of solvent C Sample Collection & Preparation B->C sub_B1 Agitate at constant temperature & speed D Quantification C->D sub_C1 Withdraw supernatant sub_C2 Filter to remove undissolved solid E Data Analysis D->E sub_D1 Dilute sample sub_D2 Analyze via UV-Vis/HPLC sub_E1 Calculate concentration from calibration curve

Caption: Workflow of the shake-flask method for solubility determination.

References

An In-depth Technical Guide to the Core Chemical Properties of 4-amino-4'-methyldiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties, synthesis, and potential biological relevance of 4-amino-4'-methyldiphenyl ether. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental methodologies, and visual representations of workflows and pathways.

Core Chemical and Physical Properties

4-amino-4'-methyldiphenyl ether, also known as 4-(4-methylphenoxy)aniline, is an aromatic ether derivative. Its structural and physical properties are summarized below.

PropertyValueCitation(s)
CAS Number 41295-20-9[1][2][3]
Molecular Formula C₁₃H₁₃NO[1][2]
Molecular Weight 199.25 g/mol [1][2]
Physical State Solid, White to Amber to Dark green powder to lump[3]
Melting Point 120.0 to 123.0 °C[3]
Boiling Point (Predicted) 333.1 ± 25.0 °C
Density (Predicted) 1.115 ± 0.06 g/cm³
Purity >98.0% (by GC and Nonaqueous Titration)[3]
InChI InChI=1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3[4]
Canonical SMILES CC1=CC=C(OC2=CC=C(N)C=C2)C=C1

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 4-amino-4'-methyldiphenyl ether.

Spectrum TypeKey Peaks / Shifts (ppm)
¹H NMR Data available upon request from suppliers.
¹³C NMR Data available upon request from suppliers.[4]
Mass Spec (MS) Data available upon request from suppliers.
Infrared (IR) Data available upon request from suppliers.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of 4-amino-4'-methyldiphenyl ether. These protocols are based on established chemical principles and methods reported for analogous compounds.

A common route for synthesizing diaryl ethers is the Williamson ether synthesis, followed by the reduction of a nitro group to an amine.

Step 1: Synthesis of 4-methyl-4'-nitrodiphenyl ether

This step involves the reaction of p-cresol with p-chloronitrobenzene in the presence of a base.

  • Reagents:

    • p-Cresol

    • p-Chloronitrobenzene

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add equimolar amounts of p-cresol, p-chloronitrobenzene, and potassium carbonate.

    • Add anhydrous DMF as the solvent.

    • Reflux the mixture under an inert nitrogen atmosphere until the reaction is substantially complete (monitoring by TLC or GC is recommended).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (potassium carbonate and potassium chloride).

    • The filtrate, containing the intermediate product 4-methyl-4'-nitrodiphenyl ether, can be used directly in the next step or purified by distillation or crystallization.

Step 2: Reduction of 4-methyl-4'-nitrodiphenyl ether to 4-amino-4'-methyldiphenyl ether

This step involves the reduction of the nitro group to an amine using a catalyst and a reducing agent like hydrazine hydrate.[5]

  • Reagents:

    • 4-methyl-4'-nitrodiphenyl ether (from Step 1)

    • Ethanol

    • Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

    • Activated Carbon

    • Hydrazine hydrate (85%)

    • Sodium hydroxide solution (e.g., 30%)

  • Procedure:

    • In a reaction flask, disperse the 4-methyl-4'-nitrodiphenyl ether, Iron (III) chloride hexahydrate, and activated carbon in ethanol.[5]

    • Adjust the pH of the mixture to between 7 and 9 using the sodium hydroxide solution.[5]

    • Heat the mixture to 80-90 °C.

    • Slowly add hydrazine hydrate dropwise to the heated mixture over 2-3 hours while maintaining the temperature.[5]

    • After the addition is complete, continue to reflux for an additional 3-4 hours until the reaction is complete (monitored by TLC or GC).[5]

    • Filter the hot reaction mixture to recover the solid catalyst.

    • Distill the filtrate to recover the ethanol.

    • To the remaining mother liquor, add water and stir. The product will separate.

    • Isolate the product, which can then be purified.

Purification of the crude product can be achieved by crystallization.[6]

  • Reagents:

    • Crude 4-amino-4'-methyldiphenyl ether

    • N,N-Dimethylformamide (DMF)

    • Ethanol (as anti-solvent)

  • Procedure:

    • Dissolve the crude 4-amino-4'-methyldiphenyl ether in a minimal amount of DMF at room temperature or with gentle heating.

    • Filter the solution to remove any insoluble impurities.

    • Slowly add ethanol to the filtrate with stirring. The ethanol acts as an anti-solvent, causing the product to precipitate out of the DMF solution.

    • Continue adding ethanol until precipitation appears complete.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals under vacuum to obtain pure 4-amino-4'-methyldiphenyl ether.

Gas Chromatography (GC) for Purity Assessment

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.

  • Temperature Program:

    • Initial Oven Temperature: ~150 °C

    • Ramp: Increase temperature at a rate of 10-20 °C/min.

    • Final Oven Temperature: ~280-300 °C

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak corresponding to 4-amino-4'-methyldiphenyl ether.

Nonaqueous Titration for Purity Assessment

  • Principle: The basic amino group is titrated with a strong acid in a nonaqueous solvent.

  • Reagents:

    • Perchloric acid in glacial acetic acid (standardized titrant, e.g., 0.1 N).

    • Glacial acetic acid (solvent).

    • Crystal violet indicator.

  • Procedure:

    • Accurately weigh a sample of 4-amino-4'-methyldiphenyl ether and dissolve it in glacial acetic acid.

    • Add a few drops of crystal violet indicator. The solution will appear violet.

    • Titrate the solution with standardized 0.1 N perchloric acid until the endpoint is reached, indicated by a color change from violet to blue-green.

    • Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to 4-amino-4'-methyldiphenyl ether.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification p-Cresol p-Cresol K2CO3_DMF K₂CO₃ / DMF Reflux p-Cresol->K2CO3_DMF p-Chloronitrobenzene p-Chloronitrobenzene p-Chloronitrobenzene->K2CO3_DMF Intermediate 4-methyl-4'-nitrodiphenyl ether K2CO3_DMF->Intermediate Reducing_Agents Hydrazine Hydrate FeCl₃ / Activated C Ethanol, 80-90°C Intermediate->Reducing_Agents Crude_Product Crude 4-amino-4'-methyldiphenyl ether Reducing_Agents->Crude_Product Purification_Method Anti-Solvent Crystallization (DMF / Ethanol) Crude_Product->Purification_Method Final_Product Pure 4-amino-4'-methyldiphenyl ether Purification_Method->Final_Product

Caption: General two-step synthesis and purification workflow for 4-amino-4'-methyldiphenyl ether.

G Sample Purified Product Dissolve Dissolve in Dichloromethane Sample->Dissolve Injection Inject 1µL into GC Dissolve->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Analysis Data Analysis (Peak Area %) Detection->Analysis

Caption: Experimental workflow for determining purity via Gas Chromatography (GC).

Potential Biological Activity and Drug Development Context

While specific biological activities for 4-amino-4'-methyldiphenyl ether are not extensively documented in publicly available literature, the substituted diphenyl ether scaffold is of significant interest in drug development. This class of compounds has been investigated for a range of therapeutic applications.

  • Antibacterial Agents: Some substituted diphenyl ethers have been identified as potent inhibitors of the enoyl-ACP reductase enzyme (FabI) in bacteria.[7][8] This makes them a promising platform for developing novel chemotherapeutics against pathogens like Francisella tularensis and Burkholderia pseudomallei.[7][8][9] The 4-amino-4'-methyl substitution pattern could be explored for activity against this target.

  • Enzyme Inhibition in Cancer: Diphenyl ether derivatives have been explored as inhibitors of various enzymes implicated in cancer.

    • Protoporphyrinogen Oxidase (PPO) Inhibitors: This class of compounds has potential in photodynamic therapy (PDT) for cancer treatment.[10]

    • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Other complex phenoxypiperidines, which contain a diphenyl ether-like core, have been evaluated as reversible inhibitors of LSD1, a target in oncology.[11]

    • SHP1 Activators: Derivatives of lithocholic acid incorporating amino groups have been investigated as allosteric activators of the SHP1 phosphatase, which acts as a tumor suppressor.[12][13]

The presence of an amino group and a methyl-substituted phenyl ring provides functional handles for further chemical modification, making 4-amino-4'-methyldiphenyl ether a potentially valuable building block for creating libraries of novel compounds to screen for various biological activities.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor->SignalingCascade CellProliferation Cell Proliferation & Survival SignalingCascade->CellProliferation SHP1 SHP1 (Phosphatase) SHP1->Block Compound Hypothetical Diphenyl Ether Derivative (Activator) Compound->SHP1 Activates

Caption: Hypothetical activation of the SHP1 tumor suppressor pathway by a diphenyl ether derivative.

References

The Pharmacological Potential of 4-(p-Tolyloxy)aniline Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic promise of 4-(p-Tolyloxy)aniline derivatives, with a focus on their anticancer and antimicrobial properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive summary of the current landscape, detailing quantitative biological data, experimental methodologies, and potential mechanisms of action.

The this compound scaffold, characterized by a diaryl ether linkage, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, particularly in the realms of oncology and infectious diseases. This document synthesizes findings from key studies to facilitate further research and development in this promising area.

Anticancer Activity of Diaryl Ether Amine Derivatives

Recent studies have highlighted the potent cytotoxic effects of compounds structurally related to this compound against various cancer cell lines. A notable study on a series of 4-anilinoquinolinylchalcone derivatives, which feature a similar 4-(benzyloxy)aniline core, has provided valuable insights into their anticancer potential.

Quantitative Anticancer Data

The antiproliferative activities of these derivatives were evaluated against human cancer cell lines, including hepatocellular carcinoma (Huh-7) and breast cancer (MDA-MB-231), as well as a normal human lung fibroblast cell line (MRC-5). The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

CompoundR1R2Huh-7 IC50 (µM)MDA-MB-231 IC50 (µM)MRC-5 IC50 (µM)
4a OMeH1.47 ± 0.110.11 ± 0.01>20
4d OMe3-Cl0.69 ± 0.040.18 ± 0.02>20
4f OMe3-OMe1.41 ± 0.181.94 ± 0.21>20
Lapatinib --12.46 ± 0.2812.80 ± 0.91>20

Data extracted from a study on 4-anilinoquinolinylchalcone derivatives, which share a similar diaryl ether amine core with this compound derivatives.[1][2][3][4]

The data indicates that several derivatives exhibit potent cytotoxicity against cancer cell lines with significantly lower toxicity towards normal cells.[1][2][3][4] For instance, compound 4a was found to be highly active against the MDA-MB-231 breast cancer cell line.[1][2][3]

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activity of these compounds is crucial for the replication and extension of these findings.

Synthesis of 4-Anilinoquinolinylchalcone Derivatives

The synthesis of the evaluated 4-anilinoquinolinylchalcone derivatives was achieved by reacting (E)-3-(4-chloroquinolin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-ones or (E)-3-(4-chloroquinolin-2-yl)-1-(4-fluorophenyl)prop-2-en-1-ones with the appropriately substituted anilines.[1][2][4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Chloroquinolinylchalcone Chloroquinolinylchalcone Reaction_Vessel Reaction Chloroquinolinylchalcone->Reaction_Vessel Substituted_Aniline Substituted 4-(benzyloxy)aniline Substituted_Aniline->Reaction_Vessel Target_Compound 4-Anilinoquinolinylchalcone Derivative Reaction_Vessel->Target_Compound Yields

A simplified workflow for the synthesis of 4-anilinoquinolinylchalcone derivatives.
In Vitro Antiproliferative Assay (XTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the XTT (sodium 3'-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay.[2][4]

  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

  • XTT Reagent Addition: After the incubation period, the XTT reagent was added to each well.

  • Incubation: The plates were incubated for a further period to allow for the conversion of the XTT reagent into a formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader.

  • IC50 Determination: The concentration of the test compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.[2][4]

XTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plates Compound_Treatment 2. Treat with derivatives Cell_Seeding->Compound_Treatment XTT_Addition 3. Add XTT reagent Compound_Treatment->XTT_Addition Incubation 4. Incubate XTT_Addition->Incubation Absorbance_Reading 5. Read absorbance Incubation->Absorbance_Reading Data_Analysis 6. Calculate IC50 Absorbance_Reading->Data_Analysis

The experimental workflow for the XTT cell viability assay.

Proposed Mechanism of Anticancer Action

Investigations into the mechanism of action of the lead compound 4a revealed that it induces apoptosis in breast cancer cells.[1][2][3] This process is believed to be mediated by the generation of reactive oxygen species (ROS), leading to the activation of caspases 3 and 7, and a subsequent depletion of cellular ATP.[1][2][3]

Signaling_Pathway Derivative 4-Anilinoquinolinylchalcone Derivative (e.g., 4a) Cell Cancer Cell Derivative->Cell Enters ROS Increased ROS Production Cell->ROS Induces ATP_Depletion ATP Depletion Cell->ATP_Depletion Causes Caspase Caspase 3/7 Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis ATP_Depletion->Apoptosis

Proposed apoptotic signaling pathway initiated by a 4-anilinoquinolinylchalcone derivative.

Antimicrobial Potential

While extensive research on the antimicrobial properties of this compound derivatives is still emerging, the broader class of aniline derivatives has shown promise as antimicrobial agents. Further investigation is warranted to explore the potential of this compound and its analogs against a panel of pathogenic bacteria and fungi. Standard antimicrobial susceptibility testing protocols, such as broth microdilution or disk diffusion assays, would be suitable for determining the minimum inhibitory concentrations (MICs) of these compounds.[5][6]

Future Directions

The potent and selective anticancer activity of this compound-related structures highlights their potential as lead compounds for the development of novel cancer therapeutics. Future research should focus on:

  • Synthesis and Screening: Expanding the library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship (SAR).

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • Antimicrobial Evaluation: Systematically evaluating the antimicrobial and antifungal activity of a range of this compound derivatives.

  • In Vivo Studies: Progressing the most promising lead compounds into preclinical in vivo models to assess their efficacy and safety profiles.

References

An In-Depth Technical Guide to 4-(p-Tolyloxy)aniline: Commercial Availability, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(p-tolyloxy)aniline, a diaryl ether amine with significant potential as a building block in medicinal chemistry and materials science. This document details its commercial availability, summarizes its physicochemical properties, and explores its synthetic methodologies and potential biological applications based on current scientific knowledge.

Commercial Availability and Suppliers

This compound, identified by CAS number 41295-20-9, is readily available from various chemical suppliers.[1][2][3] It is typically offered in research quantities with purities suitable for laboratory synthesis and biological screening.

Table 1: Commercial Suppliers of this compound

SupplierProduct CodePurityAvailable Quantities
Boron MolecularBM154497%25g, 100g
P&S Chemicals--Inquire for quotation
ChemicalBookVariesVariesVaries
PubChemVariesVariesVaries

Data is subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug design and development. These properties influence its solubility, membrane permeability, and metabolic stability.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃NOPubChem[1]
Molecular Weight 199.25 g/mol PubChem[1]
IUPAC Name 4-(4-methylphenoxy)anilinePubChem[1]
CAS Number 41295-20-9PubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 1BenchChem[4]
Hydrogen Bond Acceptor Count 2BenchChem[4]
Crystal System MonoclinicBenchChem[5]
Space Group P 1 21/c 1BenchChem[5]

Synthesis and Experimental Protocols

General Synthetic Strategy for Aniline Scaffolds

A common approach to synthesizing substituted anilines involves the following key steps:

  • Amino Group Protection: The amino group of a starting aniline is protected to prevent unwanted side reactions during subsequent steps. A common protecting group is ethyl chloroformate, which forms a carbamate.[4]

  • Nitration: A nitro group is introduced into the aromatic ring. This is a crucial step for creating a precursor that can be later reduced to the desired aniline.[4]

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation.

  • Deprotection (if necessary): The protecting group on the initial amino group is removed to yield the final product.

Representative Experimental Protocol: Synthesis of a Sulfonamide Derivative

The following protocol describes the synthesis of N-[4-(p-tolyloxy)phenyl]methanesulfonamide from this compound, illustrating a common derivatization of the primary amine.

Reaction:

Materials:

  • This compound (4-p-tolyloxy-phenylamine)

  • Pyridine

  • Methanesulfonyl chloride

  • Dichloromethane (CH₂Cl₂), dried

  • 2N Hydrochloric acid (aq)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Celite

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel

Procedure:

  • Dissolve 4-p-tolyloxy-phenylamine (0.87 g, 4.38 mmol) and pyridine (0.52 mL, 6.53 mmol) in dried CH₂Cl₂ (10 mL) under a nitrogen atmosphere at 0°C.

  • Add methanesulfonyl chloride (0.41 mL, 5.26 mmol) dropwise to the solution.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Pour the mixture into a separatory funnel containing CH₂Cl₂/H₂O (10 mL/10 mL).

  • Wash the organic layer with 2N HCl (aq) (3 mL), water, and brine.

  • Dry the organic layer over Na₂SO₄ and filter through Celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using 45% EtOAc/hexanes as the eluent to yield the titled compound.

Biological Activity and Potential Applications

While direct in-depth research on this compound itself is limited, its core structure as a diaryl ether amine is a privileged scaffold in medicinal chemistry.[4][6] Derivatives of diaryl ethers have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[6][7][8]

The aniline moiety is a common starting point for the development of new drug therapies.[9] However, it is important to note that the metabolism of some aniline-containing drugs can lead to toxic metabolites.[9] Therefore, careful structural modification and toxicological evaluation are critical in the development of new therapeutics based on this scaffold.

Potential in Oncology

The structural motifs of this compound are present in numerous derivatives that have shown potent biological activities, particularly in oncology.[4] The diaryl ether scaffold is considered an invaluable structure for the design of anticancer drugs.[10]

A general workflow for the biological evaluation of new aniline derivatives in an oncology context is presented below.

Biological Evaluation Workflow A Synthesized Aniline Derivatives B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Western Blot (e.g., for c-Myc expression) D->E F Kinase Inhibition Assay (e.g., EGFR, Mer/c-Met) D->F G In Vivo Efficacy Studies (Xenograft Models) E->G F->G H Lead Compound Identification G->H

References

An In-Depth Technical Guide to 4-(p-Tolyloxy)aniline: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(p-Tolyloxy)aniline, a diaryl ether amine of interest in synthetic and medicinal chemistry. The document details critical information regarding its safe handling, storage, and physicochemical properties. While direct biological applications of this specific molecule are not extensively documented, this guide also explores the broader context of diaryl ether amines in drug discovery and their potential interactions with key cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as 4-(4-methylphenoxy)aniline, is an aromatic organic compound. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 41295-20-9[1]
Molecular Formula C₁₃H₁₃NO[2]
Molecular Weight 199.25 g/mol [2]
IUPAC Name 4-(4-methylphenoxy)aniline[2]
Synonyms 4-Amino-4'-methyldiphenyl ether, p-(p-Toloxy)aniline[2]
XLogP3 2.9[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound.[2]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation1, 2ADanger/WarningH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3WarningH335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, the handling of this compound requires stringent safety measures.

Engineering Controls:

  • Handle in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Use chemical-resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: If handling outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Hygiene Practices:

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

Storage

Proper storage of this compound is crucial for maintaining its stability and ensuring safety.

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Synthesis via Ullmann Condensation

Reaction Scheme: 4-halotoluene + 4-aminophenol --(Cu catalyst, Base, Solvent, Heat)--> this compound

General Experimental Protocol:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol, a suitable base (e.g., potassium carbonate), and a copper(I) catalyst (e.g., copper(I) iodide).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reactant Addition: Add 4-halotoluene (e.g., 4-iodotoluene or 4-bromotoluene) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature typically ranging from 120 to 180 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_process Process cluster_workup Work-up & Purification A 4-Aminophenol F Heating & Stirring (Inert Atmosphere) A->F B Base (e.g., K2CO3) B->F C Cu(I) Catalyst C->F D 4-Halotoluene D->F E Solvent (e.g., DMF) E->F G Reaction Monitoring (TLC) F->G H Cooling & Quenching G->H I Extraction H->I J Drying & Concentration I->J K Purification (Column Chromatography) J->K L This compound (Final Product) K->L

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common choice.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule, such as N-H stretches of the amine and C-O stretches of the ether linkage.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

Relevance in Drug Development

While specific biological activity or drug development applications for this compound are not extensively reported, its core structure, the diaryl ether amine, is a "privileged scaffold" in medicinal chemistry.[4] This means that this structural motif is found in a variety of biologically active compounds and can be a starting point for the development of new therapeutic agents.

Potential Signaling Pathway Interactions

Aniline and its derivatives have been shown to interact with various cellular signaling pathways, which are often dysregulated in diseases like cancer.[5] Although not directly demonstrated for this compound, its structural similarity to other biologically active diaryl ether amines suggests potential interactions with pathways such as:

  • Receptor Tyrosine Kinase (RTK) Pathways: Many inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), contain the diaryl ether motif. These pathways are crucial for cell proliferation, survival, and angiogenesis.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth and metabolism and is a common target in cancer therapy. Some aniline derivatives have been shown to inhibit this pathway.[5]

  • Oxidative Stress-Responsive Pathways: Aniline exposure has been linked to the activation of signaling pathways responsive to oxidative stress, such as those involving NF-κB and AP-1.[6] These pathways are involved in inflammation and cellular stress responses.

G cluster_compound This compound Derivative cluster_pathways Potential Target Signaling Pathways cluster_outcomes Potential Cellular Outcomes compound Diaryl Ether Amine Scaffold RTK RTK Signaling (e.g., EGFR, VEGFR) compound->RTK PI3K PI3K/Akt/mTOR Pathway compound->PI3K Oxidative Oxidative Stress Pathways (e.g., NF-κB, AP-1) compound->Oxidative Proliferation Modulation of Cell Proliferation RTK->Proliferation Survival Modulation of Cell Survival/Apoptosis RTK->Survival Angiogenesis Modulation of Angiogenesis RTK->Angiogenesis PI3K->Proliferation PI3K->Survival Inflammation Modulation of Inflammation Oxidative->Inflammation

Caption: Potential signaling pathways that could be modulated by this compound derivatives.

Conclusion

This compound is a hazardous chemical that requires careful handling and storage. This guide provides essential safety information and outlines general experimental procedures for its synthesis and analysis. While the direct biological role of this compound is not well-defined, its diaryl ether amine scaffold is of significant interest in drug discovery, with the potential to interact with key signaling pathways involved in various diseases. Further research into the biological activity of this compound and its derivatives could lead to the development of novel therapeutic agents.

References

Methodological & Application

Synthesis of 4-(p-Tolyloxy)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(p-Tolyloxy)aniline, also known as 4-amino-4'-methyldiphenyl ether, is a diaryl ether amine that serves as a valuable building block in medicinal chemistry and materials science. Its structure is present in various derivatives with potential applications in drug discovery.[1] This document provides detailed protocols for a two-step synthesis of this compound. The synthesis involves a nucleophilic aromatic substitution reaction to form the diaryl ether bond, followed by the reduction of a nitro group to the final aniline product.

The first step is a nucleophilic aromatic substitution reaction between p-cresol and 4-fluoronitrobenzene. The electron-withdrawing nitro group on 4-fluoronitrobenzene activates the fluoride as a good leaving group, facilitating the formation of the ether linkage.[2] The second step involves the reduction of the intermediate, 4-methyl-4'-nitrodiphenyl ether, to the desired this compound. Various methods can be employed for this reduction, including catalytic hydrogenation.

Alternative established methods for forming C-N and C-O bonds, such as the Buchwald-Hartwig amination[3][4][5] and Ullmann condensation[6][7][8], are also widely used in the synthesis of related diaryl ether and aniline derivatives.

Physicochemical Properties

A summary of the key physicochemical properties for the final product is provided below.

PropertyValueReference
Molecular FormulaC13H13NO[9]
Molecular Weight199.25 g/mol [1][9]
IUPAC Name4-(4-methylphenoxy)aniline[9]
CAS Number41295-20-9[9]
AppearanceSolid
XLogP32.9[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]

Spectroscopic Data

Summary of key spectroscopic data for the characterization of this compound.

TechniqueDataReference
Mass Spectrometry (MS)Predicted [M+H]+: 200.10700 m/z[10]
Infrared (IR) SpectroscopyVapor phase IR spectrum is available.[11]
1H NMRData available in various deuterated solvents.
13C NMRData available in various deuterated solvents.

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-4'-nitrodiphenyl ether

This protocol describes the synthesis of the intermediate compound via a nucleophilic aromatic substitution reaction.

Materials:

  • p-Cresol

  • 4-Fluoronitrobenzene[2][12]

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 4-fluoronitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-methyl-4'-nitrodiphenyl ether.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro-intermediate to the final aniline product.

Materials:

  • 4-methyl-4'-nitrodiphenyl ether (from Protocol 1)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H2) or a hydrogen source like ammonium formate

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-4'-nitrodiphenyl ether (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Securely attach the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Nitro Reduction start1 p-Cresol & 4-Fluoronitrobenzene react Reaction in DMF with K2CO3 start1->react workup1 Aqueous Workup & Extraction react->workup1 purify1 Column Chromatography workup1->purify1 intermediate 4-methyl-4'-nitrodiphenyl ether purify1->intermediate start2 Intermediate hydrogenation Catalytic Hydrogenation (H2, Pd/C) start2->hydrogenation workup2 Catalyst Filtration hydrogenation->workup2 final_product This compound workup2->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

Diagram 2: Chemical Transformation Pathway

Reaction_Scheme cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product p_cresol p-Cresol intermediate 4-methyl-4'-nitrodiphenyl ether p_cresol->intermediate Step 1 (SNAr) nitrobenzene 4-Fluoronitrobenzene nitrobenzene->intermediate product This compound intermediate->product Step 2 (Reduction)

Caption: Conceptual diagram of the chemical transformations.

References

Application Notes and Protocols for Ullmann Condensation in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of diaryl ethers—a structural motif prevalent in pharmaceuticals, natural products, and advanced materials. This document offers detailed experimental protocols and comparative data for researchers engaged in the synthesis of these valuable compounds.

Introduction

The classical Ullmann condensation, first reported by Fritz Ullmann in 1905, involves the copper-promoted reaction of an aryl halide with a phenol in the presence of a base at high temperatures.[1] While effective, these harsh conditions have prompted the development of milder and more versatile protocols. Modern iterations of the Ullmann condensation often employ catalytic amounts of copper or palladium, along with various ligands, to facilitate the carbon-oxygen (C-O) bond formation under more benign conditions.[2][3] These advancements have significantly broadened the substrate scope and functional group tolerance of the reaction, making it an indispensable tool in contemporary organic synthesis.[4]

Comparative Data of Ullmann Condensation Protocols

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency and scope of the Ullmann condensation. The following tables summarize quantitative data from various reported protocols, offering a comparative overview to guide methodological selection.

Table 1: Copper-Catalyzed Ullmann Condensation Protocols

EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodotoluenePhenolCuI (5)Picolinic acid (10)K₃PO₄ (2.0)DMSO902495[5]
24-Bromoanisole4-MethoxyphenolCuI (10)N,N-dimethylglycineK₃PO₄ (2.0)Acetonitrile802495[6]
32-Bromonaphthalenep-CresolCuIPPh₃ (5)-K₂CO₃ (2.0)Toluene1002485[6][7]
4IodobenzenePhenolCu₂O (1)1H-imidazole-4-carboxylic acidCs₂CO₃ (1.5)-Mild-High[2]
5Aryl IodidePhenolCuI (10)L-ProlineK₂CO₃ (2.0)DMSO901280-95[8]
6Aryl HalidePhenolCu-NPs (10)-Cs₂CO₃ (1.5)Acetonitrile50-60-High[9]

Table 2: Palladium-Catalyzed Diaryl Ether Synthesis (Buchwald-Hartwig C-O Coupling)

EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Aryl BromidePhenol[(cinnamyl)PdCl]₂ (0.5)L8 (1.5)K₃PO₄ (1.5)Toluene/DME8016High[10]
23-BromopyridinePhenol[(cinnamyl)PdCl]₂ (1.0)L8 (3.0)K₃PO₄ (1.5)Toluene/DME801675[10]
3Aryl BromidePhenolPd(OAc)₂ (3)NIXANTPHOS (4.5)NaOtBu (1.5)CPME601678-94[11]

Experimental Protocols

The following are detailed methodologies for two representative Ullmann condensation procedures.

Protocol 1: Copper-Catalyzed Diaryl Ether Synthesis Using Picolinic Acid as a Ligand

This protocol is adapted from the work of Maiti and Buchwald and is effective for the synthesis of sterically hindered and heteroaryl diaryl ethers.[5]

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI, 9.5 mg, 0.05 mmol, 5 mol%)

  • Picolinic acid (12.3 mg, 0.10 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO, 2 mL)

  • Magnetic stir bar

  • Oven-dried screw-cap test tube

Procedure:

  • To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI, picolinic acid, the aryl halide (if solid), the phenol, and K₃PO₄.

  • If the aryl halide is a liquid, add it via syringe.

  • Add anhydrous DMSO (2 mL) to the test tube.

  • Seal the test tube with a screw cap and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Copper-Catalyzed Diaryl Ether Synthesis in a Non-Polar Solvent

This protocol is a general procedure for the Ullmann diaryl ether synthesis using an air-stable Cu(I) catalyst in toluene.[6][7]

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Bromo(triphenylphosphine)copper(I) (CuBr·PPh₃) or Iodo(triphenylphosphine)copper(I) (CuI·PPh₃) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Magnetic stir bar

  • Oven-dried reaction vessel (e.g., Schlenk tube)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, phenol, K₂CO₃, and the copper catalyst.

  • Add anhydrous toluene (5 mL) to the reaction vessel.

  • Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen) for 10 minutes.

  • Heat the mixture to 100-110 °C and stir under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Experimental Workflow for Ullmann Condensation

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Phenol, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction 3. Reaction (Heating and Stirring) setup->reaction workup 4. Work-up (Quenching, Extraction, Washing) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Diaryl Ether Product purification->product

Caption: A generalized experimental workflow for the Ullmann diaryl ether synthesis.

Diagram 2: Catalytic Cycle of the Ullmann Condensation

ullmann_cycle CuI Cu(I)L Cu_alkoxide Cu(I)-OAr' CuI->Cu_alkoxide + Ar'OH, -HI CuIII_intermediate L-Cu(III)(Ar)(OAr') Cu_alkoxide->CuIII_intermediate + Ar-X (Oxidative Addition) CuIII_intermediate->CuI - CuX product Ar-O-Ar' CuIII_intermediate->product Reductive Elimination

Caption: A simplified catalytic cycle for the copper-catalyzed Ullmann condensation.

References

4-(p-Tolyloxy)aniline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(p-Tolyloxy)aniline, a diaryl ether amine, is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive aniline moiety coupled with a tolyloxy group, provides a versatile scaffold for the construction of a diverse range of complex molecules with potential biological activities. The presence of the ether linkage and the aromatic rings allows for various chemical modifications, making it an attractive starting material for the synthesis of novel compounds with applications in drug development, particularly in oncology, as well as in the development of new materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases, azo dyes, and amides, highlighting its potential in the development of bioactive molecules.

Application in the Synthesis of Bioactive Molecules

The chemical reactivity of this compound is primarily centered around the nucleophilic amino group, which readily participates in a variety of chemical transformations. This allows for its incorporation into several classes of organic compounds with demonstrated biological activities.

1. Schiff Bases: Potential Antimicrobial and Anticancer Agents

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The imine or azomethine group (-C=N-) is a key structural feature responsible for their bioactivity.

2. Azo Dyes: Probing Anticancer and Antimicrobial Potential

Azo compounds, characterized by the presence of a diazene functional group (-N=N-), are widely known as dyes. However, their applications extend to the pharmaceutical field, with studies demonstrating their potential as anticancer and antimicrobial agents. The synthesis of azo dyes from this compound introduces a chromophoric and biologically active moiety.

3. Amides: Scaffolds for Kinase Inhibitors

Amide bond formation is a fundamental reaction in organic and medicinal chemistry. Derivatives of this compound containing an amide linkage are of particular interest as they can serve as scaffolds for kinase inhibitors. For instance, the broader class of 4-anilinoquinazoline derivatives has been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial targets in cancer therapy.

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of a Schiff base, an azo dye, and an amide using this compound as the starting material.

Protocol 1: Synthesis of a Schiff Base Derivative

Objective: To synthesize a Schiff base from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1.99 g (0.01 mol) of this compound in 20 mL of ethanol.

  • To this solution, add 1.22 g (0.01 mol) of salicylaldehyde.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Expected Results:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-(((4-(p-tolyloxy)phenyl)imino)methyl)phenolC20H17NO2303.3685-95155-158
Protocol 2: Synthesis of an Azo Dye Derivative

Objective: To synthesize an azo dye by coupling diazotized this compound with β-naphthol.

Materials:

  • This compound

  • Sodium Nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure: Part A: Diazotization of this compound

  • In a beaker, dissolve 1.99 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 5 mL of water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a color change.

Part B: Coupling Reaction

  • In another beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% NaOH solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the precipitated dye and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude dye and recrystallize it from a suitable solvent like ethanol or glacial acetic acid.

Expected Results:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Color
1-((4-(p-tolyloxy)phenyl)diazenyl)naphthalen-2-olC23H18N2O2354.4180-90Red-Orange
Protocol 3: Synthesis of an Amide Derivative

Objective: To synthesize N-(4-(p-tolyloxy)phenyl)acetamide from this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 1.99 g (0.01 mol) of this compound in 20 mL of dichloromethane.

  • Add a catalytic amount of pyridine (2-3 drops) to the solution.

  • Slowly add 1.12 g (0.011 mol) of acetic anhydride to the mixture at room temperature with stirring.

  • Continue stirring the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the reaction mixture with 1N HCl solution to remove excess pyridine.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to get the pure amide.

Expected Results:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(4-(p-tolyloxy)phenyl)acetamideC15H15NO2241.2990-98135-138

Biological Activity Data (Illustrative)

While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables provide illustrative quantitative data for analogous compounds, which can serve as a reference for expected activity.

Table 1: Illustrative Antimicrobial Activity (MIC, µg/mL)

Compound TypeDerivativeS. aureusE. coliC. albicans
Schiff BaseAnalogous Schiff Bases12.5 - 25025 - 50050 - >500
Azo DyeAnalogous Azo Dyes62.5 - 250125 - 500>500

Table 2: Illustrative Anticancer Activity (IC50, µM)

Compound TypeDerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Schiff BaseAnalogous Schiff Bases10 - 5015 - 6020 - 70
Azo DyeAnalogous Azo Dyes5 - 4010 - 5015 - 60
Amide (Kinase Inhibitor)Analogous Anilinoquinazolines0.1 - 100.5 - 150.2 - 12

Visualizations

Reaction Workflows

Schiff_Base_Synthesis cluster_start Starting Materials A This compound C Dissolve in Ethanol + Acetic Acid (cat.) A->C B Salicylaldehyde B->C D Reflux (3-4h) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Pure Schiff Base G->H

Caption: General workflow for the synthesis of a Schiff base from this compound.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction A This compound B NaNO2 / HCl 0-5 °C A->B C Diazonium Salt B->C E Coupling at 0-5 °C C->E D β-Naphthol in NaOH D->E F Precipitation & Filtration E->F G Washing & Drying F->G H Pure Azo Dye G->H

Caption: Workflow for the synthesis of an azo dye via diazotization and coupling.

Amide_Synthesis cluster_reactants Reactants A This compound C Dissolve in DCM + Pyridine (cat.) A->C B Acetic Anhydride B->C D Stir at RT (2-3h) C->D E Aqueous Workup (HCl, NaHCO3, Brine) D->E F Drying & Evaporation E->F G Recrystallization F->G H Pure Amide G->H

Caption: General workflow for the synthesis of an amide from this compound.
Representative Signaling Pathway for Kinase Inhibition

Derivatives of this compound, when incorporated into scaffolds like quinazolines, have the potential to act as kinase inhibitors. The following diagram illustrates a simplified, representative signaling pathway that is often targeted by such inhibitors in cancer cells.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR-2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibition

Caption: Representative signaling pathway targeted by kinase inhibitors derived from aniline scaffolds.

Conclusion

This compound serves as a versatile and valuable building block in the synthesis of a variety of organic molecules with significant potential in medicinal chemistry and materials science. The straightforward protocols for its conversion into Schiff bases, azo dyes, and amides, coupled with the potential for these derivatives to exhibit a range of biological activities, underscore its importance for researchers and drug development professionals. Further exploration and biological screening of novel derivatives of this compound are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Diazotization of 4-(p-Tolyloxy)aniline for Sandmeyer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of aromatic amines followed by Sandmeyer reactions represents a cornerstone of synthetic organic chemistry, enabling the versatile introduction of a wide range of substituents onto an aromatic ring. This application note provides detailed protocols for the diazotization of 4-(p-tolyloxy)aniline and its subsequent conversion into chloro, bromo, and cyano derivatives via copper(I)-catalyzed Sandmeyer reactions. These transformations are crucial in the synthesis of various diaryl ether compounds, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science. The procedures outlined herein are designed to be reproducible and scalable for research and development applications.

The general pathway involves the in situ formation of a diazonium salt from this compound using sodium nitrite in an acidic medium at low temperatures.[1][2] The resulting highly reactive diazonium salt is then immediately treated with a copper(I) halide or cyanide to yield the corresponding aryl halide or nitrile, with the evolution of nitrogen gas.[1][3] Careful control of temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.[4]

Data Presentation

The following table summarizes the key quantitative data for the Sandmeyer reactions of diazotized this compound.

ProductReagentCatalystSolventReaction Temp. (°C)Reaction Time (h)Yield (%)
4-Chloro-4'-methyldiphenyl etherHydrochloric AcidCopper(I) ChlorideWater/HCl0-5 (diazotization), RT to 50 (Sandmeyer)1-275-85
4-Bromo-4'-methyldiphenyl etherHydrobromic AcidCopper(I) BromideWater/HBr0-5 (diazotization), RT to 60 (Sandmeyer)1-270-80
4-Cyano-4'-methyldiphenyl etherSulfuric AcidCopper(I) CyanideWater/Toluene0-5 (diazotization), RT to 70 (Sandmeyer)2-365-75

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Concentrated Hydrobromic Acid (HBr, ~48%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Copper(I) Chloride (CuCl)

  • Copper(I) Bromide (CuBr)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Thermometer

  • Beakers

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Aryl diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

  • Copper(I) cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach) readily available.

  • Concentrated acids are corrosive and should be handled with care.

Protocol 1: Diazotization of this compound

This is a general procedure for the formation of the 4-(p-tolyloxy)benzenediazonium salt solution, which is used directly in the subsequent Sandmeyer reactions.

  • Preparation of the Aniline Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 50.2 mmol).

  • Acidic Dissolution:

    • For Chlorination/Bromination: Add the corresponding concentrated acid (HCl or HBr, 3.0-3.5 equivalents) and water. For example, add 40 mL of concentrated hydrochloric acid and 40 mL of water. Stir the mixture until the aniline is fully dissolved. Some gentle warming may be required.

    • For Cyanation: Suspend the aniline in a mixture of water (100 mL) and concentrated sulfuric acid (10 mL). Stir vigorously to form a fine suspension of the amine salt.

  • Cooling: Cool the solution or suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (3.8 g, 55.2 mmol, 1.1 equivalents) in 20 mL of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold aniline solution/suspension over a period of 20-30 minutes, ensuring the temperature remains below 5 °C. Vigorous stirring is essential during the addition.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The resulting solution contains the 4-(p-tolyloxy)benzenediazonium salt and is ready for the subsequent Sandmeyer reaction. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional) and then quenched with a small amount of urea.

Protocol 2: Sandmeyer Chlorination
  • Preparation of Copper(I) Chloride Solution: In a 500 mL flask, dissolve copper(I) chloride (6.0 g, 60.6 mmol) in 50 mL of concentrated hydrochloric acid.

  • Sandmeyer Reaction: To the freshly prepared cold diazonium salt solution from Protocol 1, slowly add the copper(I) chloride solution with vigorous stirring. The addition can be done at 0-5 °C, and then the mixture is allowed to warm to room temperature.

  • Decomposition of Diazonium Salt: A vigorous evolution of nitrogen gas will be observed. After the initial effervescence subsides, gently warm the reaction mixture to 40-50 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 50 mL) and then with a saturated sodium carbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization.

Protocol 3: Sandmeyer Bromination
  • Preparation of Copper(I) Bromide Solution: In a 500 mL flask, dissolve copper(I) bromide (7.2 g, 50.2 mmol) in 50 mL of concentrated hydrobromic acid.

  • Sandmeyer Reaction: To the freshly prepared cold diazonium salt solution from Protocol 1, slowly add the copper(I) bromide solution with vigorous stirring. The addition can be done at 0-5 °C, and then the mixture is allowed to warm to room temperature.

  • Decomposition of Diazonium Salt: Nitrogen gas will evolve. After the initial effervescence ceases, warm the mixture to 50-60 °C for 30-60 minutes to complete the reaction.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.

Protocol 4: Sandmeyer Cyanation

CAUTION: This procedure involves the highly toxic Copper(I) Cyanide. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment. Have a bleach solution ready for decontamination of equipment.

  • Preparation of Copper(I) Cyanide Suspension: In a 500 mL flask, prepare a suspension of copper(I) cyanide (5.4 g, 60.3 mmol) in 50 mL of water. In a separate flask, dissolve sodium cyanide (6.0 g, 122 mmol) in 50 mL of water. Slowly add the sodium cyanide solution to the copper(I) cyanide suspension to form a solution of the copper cyanide complex.

  • Sandmeyer Reaction: To the freshly prepared cold diazonium salt solution from Protocol 1 (prepared with sulfuric acid), add a layer of toluene (50 mL). Then, carefully add the copper(I) cyanide solution with vigorous stirring.

  • Decomposition of Diazonium Salt: Slowly warm the reaction mixture to 60-70 °C. Vigorous evolution of nitrogen will occur. Maintain this temperature for 1-2 hours until the gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Purification: Combine the toluene extracts and wash with water and then with a dilute sodium hydroxide solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline This compound DiazoniumSalt 4-(p-Tolyloxy)benzenediazonium Salt Aniline->DiazoniumSalt 1) Acid, H2O 2) NaNO2, 0-5 °C Acid HCl, HBr, or H2SO4 Acid->DiazoniumSalt NaNO2 NaNO2 (aq) NaNO2->DiazoniumSalt ChloroProduct 4-Chloro-4'-methyldiphenyl ether DiazoniumSalt->ChloroProduct BromoProduct 4-Bromo-4'-methyldiphenyl ether DiazoniumSalt->BromoProduct CyanoProduct 4-Cyano-4'-methyldiphenyl ether DiazoniumSalt->CyanoProduct CuCl CuCl / HCl CuCl->ChloroProduct CuBr CuBr / HBr CuBr->BromoProduct CuCN CuCN / NaCN CuCN->CyanoProduct

Caption: Experimental workflow for the diazotization of this compound and subsequent Sandmeyer reactions.

sandmeyer_mechanism ArN2+ Ar-N≡N⁺ Ar_radical Ar• ArN2+->Ar_radical + Cu(I)X - N₂ CuX Cu(I)X CuX2 Cu(II)X₂ CuX->CuX2 e⁻ transfer ArX Ar-X Ar_radical->ArX + Cu(II)X₂ Ar_radical->ArX + X• N2 N₂ CuX_regen Cu(I)X CuX2->CuX_regen - X•

Caption: Simplified radical mechanism of the Sandmeyer reaction.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Tolyloxy)aniline is a versatile diaryl ether amine that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its structural motif is present in a range of biologically active molecules, particularly in the field of oncology. The diaryl ether linkage provides a unique conformational flexibility, while the aniline functional group offers a reactive handle for the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of precursors for targeted cancer therapies. Aniline and its derivatives are fundamental in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[1]

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is its use as a nucleophile in cross-coupling reactions to form carbon-nitrogen (C-N) bonds. This is particularly relevant in the synthesis of kinase inhibitors, which often feature an N-aryl-heterocycle core. The reaction of this compound with halogenated heterocycles, such as chloropyrimidines, is a key step in building the scaffold of many targeted therapies.

A prominent example of a drug class where such intermediates are crucial is the tyrosine kinase inhibitors (TKIs). Pazopanib, a potent multi-targeted TKI, inhibits tumor growth and angiogenesis by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), among other kinases.[2][3] The synthesis of Pazopanib and its derivatives often involves the coupling of a substituted pyrimidine with an aniline derivative, highlighting the importance of intermediates derived from molecules like this compound.[4]

Key Synthetic Methodologies

The synthesis of N-aryl pyrimidine intermediates from this compound can be achieved through several established cross-coupling methodologies. The choice of method often depends on the specific substrate, desired scale, and available resources.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5][6] It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[5]

Catalytic Cycle of Buchwald-Hartwig Amination:

The reaction mechanism involves a Pd(0) catalyst that undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine, which is subsequently deprotonated by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine product and regenerates the active Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NH2R')L2]+X- Ar-X_Pd(II)L2->Amine_Complex Ligand Exchange (R'-NH2) Amido_Complex Ar-Pd(II)(NHR')L2 Amine_Complex->Amido_Complex Deprotonation (Base) HX_Base Base-H+ X- Amine_Complex->HX_Base Amido_Complex->Pd(0)L2 Ar-NHR' Ar-NHR' Amido_Complex->Ar-NHR' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N and C-O bonds.[1] While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides a valuable alternative, particularly for large-scale syntheses where palladium costs can be a consideration. Modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions.[7]

Proposed Mechanism of Ullmann Condensation (C-N Coupling):

The reaction is believed to proceed through the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired arylamine and a copper(I) halide.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)NHR' Cu(I)-NHR' Cu(I)X->Cu(I)NHR' Amine + Base Ar-Cu(III)(X)(NHR') Ar-Cu(III)(X)(NHR') Cu(I)NHR'->Ar-Cu(III)(X)(NHR') Oxidative Addition (Ar-X) Ar-Cu(III)(X)(NHR')->Cu(I)X Ar-NHR' Ar-NHR' Ar-Cu(III)(X)(NHR')->Ar-NHR' Reductive Elimination

Caption: Proposed mechanism for the Ullmann C-N coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the heterocyclic coupling partner is sufficiently electron-deficient, a direct nucleophilic aromatic substitution (SNAr) may be possible without the need for a metal catalyst. Dichloropyrimidines, for example, can undergo sequential substitution reactions with amines. The regioselectivity of the substitution (at the C2 or C4 position) can be influenced by the substituents on the pyrimidine ring and the reaction conditions.[8][9][10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key pharmaceutical intermediate, N-(2-chloropyrimidin-4-yl)-4-(p-tolyloxy)aniline, from this compound and 2,4-dichloropyrimidine. This intermediate is a direct precursor to compounds with potential kinase inhibitory activity.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of anilines with chloro-heterocycles.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound199.2510.01.99 g
2,4-Dichloropyrimidine148.9811.01.64 g
Palladium(II) Acetate (Pd(OAc)₂)224.500.1 (1 mol%)22.5 mg
Xantphos578.680.2 (2 mol%)115.7 mg
Cesium Carbonate (Cs₂CO₃)325.8220.06.52 g
Toluene (anhydrous)--50 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.99 g, 10.0 mmol), 2,4-dichloropyrimidine (1.64 g, 11.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), Xantphos (115.7 mg, 0.2 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate (2 x 25 mL).

  • Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, N-(2-chloropyrimidin-4-yl)-4-(p-tolyloxy)aniline.

Expected Yield and Purity:

Based on analogous reactions, the expected yield for this transformation is in the range of 70-85%. Purity is typically >98% after chromatographic purification.

Protocol 2: Ullmann-type Condensation

This protocol is a representative procedure for a copper-catalyzed C-N coupling reaction.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound199.2510.01.99 g
2,4-Dichloropyrimidine148.9812.01.79 g
Copper(I) Iodide (CuI)190.451.0 (10 mol%)190 mg
L-Proline115.132.0 (20 mol%)230 mg
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Dimethyl Sulfoxide (DMSO)--40 mL

Procedure:

  • In a round-bottom flask, combine this compound (1.99 g, 10.0 mmol), 2,4-dichloropyrimidine (1.79 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add dimethyl sulfoxide (40 mL) to the flask.

  • Heat the reaction mixture to 120 °C under an inert atmosphere.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (3 x 100 mL) to remove residual DMSO, followed by a brine wash (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Expected Yield and Purity:

Yields for Ullmann-type couplings can be more variable but are generally in the range of 60-80% for this type of transformation. Purity is expected to be >97% after purification.

Data Presentation

The following table summarizes the key parameters for the synthesis of N-(2-chloropyrimidin-4-yl)-4-(p-tolyloxy)aniline via the two described methods.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(II) AcetateCopper(I) Iodide
Ligand XantphosL-Proline
Base Cesium CarbonatePotassium Carbonate
Solvent TolueneDMSO
Temperature 110 °C120 °C
Typical Reaction Time 8-12 hours12-24 hours
Typical Yield 70-85%60-80%

Biological Context: Targeting the VEGFR Signaling Pathway

Pharmaceuticals derived from intermediates such as N-(2-chloropyrimidin-4-yl)-4-(p-tolyloxy)aniline often target protein kinases involved in cancer cell proliferation and angiogenesis. A key target is the Vascular Endothelial Growth Factor Receptor (VEGFR). The binding of VEGF to its receptor (VEGFR) initiates a signaling cascade that promotes the growth of new blood vessels, a process essential for tumor growth and metastasis.

VEGFR Signaling Pathway:

Upon binding of VEGF, the VEGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways ultimately regulate endothelial cell proliferation, migration, and survival.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization pVEGFR p-VEGFR VEGFR->pVEGFR Autophosphorylation PLCg PLCγ pVEGFR->PLCg PI3K PI3K pVEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Transcription Gene Transcription Akt->Transcription MAPK->Transcription Cellular_Response Angiogenesis (Proliferation, Migration, Survival) Transcription->Cellular_Response

Caption: Simplified diagram of the VEGFR signaling pathway.

Inhibitors derived from this compound can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR kinase domain and preventing its autophosphorylation, thereby blocking the downstream signaling cascade.

Conclusion

This compound is a key starting material for the synthesis of valuable pharmaceutical intermediates. The application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, allows for the efficient construction of N-aryl pyrimidine scaffolds. These intermediates are integral to the development of targeted therapies, particularly kinase inhibitors that modulate signaling pathways implicated in cancer, such as the VEGFR pathway. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working in this area.

References

HPLC method development for 4-(p-Tolyloxy)aniline analysis

Author: BenchChem Technical Support Team. Date: December 2025

An ## Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(p-Tolyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document provides comprehensive experimental protocols for method development, validation, and forced degradation studies, adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is an aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring the purity and stability of this intermediate is critical for the quality and safety of the final drug product. A validated, stability-indicating analytical method is therefore essential for quality control, stability studies, and regulatory submissions.[2][3] This application note presents a detailed HPLC method developed for this purpose.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for effective HPLC method development.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO[4]
Molecular Weight 199.25 g/mol [4]
Predicted logP 2.9[4]
Predicted pKa ~4.0 (for the aniline moiety)
UV Absorbance (λmax) Approximately 245 nm and 290 nm (estimated from similar compounds)

HPLC Method Parameters

A reversed-phase HPLC method was developed to provide the optimal separation of this compound from its potential impurities.

ParameterCondition
Instrument HPLC system with UV or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 4
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Sample Solution (100 µg/mL):

  • Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[5] The parent compound should be exposed to various stress conditions to induce degradation.[6][7]

Acid Hydrolysis:

  • Treat the sample with 1N HCl at 60 °C for 24 hours.

  • Neutralize the solution with 1N NaOH.

  • Dilute with the diluent to the target concentration.

Base Hydrolysis:

  • Treat the sample with 1N NaOH at 60 °C for 24 hours.

  • Neutralize the solution with 1N HCl.

  • Dilute with the diluent to the target concentration.

Oxidative Degradation:

  • Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Dilute with the diluent to the target concentration.

Thermal Degradation:

  • Expose the solid sample to 105 °C for 48 hours.

  • Dissolve the stressed sample in the diluent to the target concentration.

Photolytic Degradation:

  • Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

  • Dilute with the diluent to the target concentration if necessary.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8] The validation parameters and their typical acceptance criteria are summarized below.[4][9][10]

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Specificity

Specificity is demonstrated by the ability of the method to resolve the main peak from potential impurities and degradation products. This is confirmed by analyzing blank samples, placebo (if applicable), and the results from forced degradation studies. Peak purity analysis using a PDA detector should be performed.

Linearity

The linearity of the method is established by analyzing a series of solutions at different concentrations.

ParameterAcceptance Criteria
Range 50% to 150% of the target concentration
Correlation Coefficient (R²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.

ParameterAcceptance Criteria
Recovery 98.0% to 102.0%
%RSD ≤ 2.0%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

ParameterAcceptance Criteria
Repeatability (Intra-day, n=6) %RSD ≤ 2.0%
Intermediate Precision (Inter-day, different analyst/instrument) %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

ParameterAcceptance Criteria
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness

The robustness of the method is assessed by making small, deliberate variations in the method parameters.

Parameter VariedVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minSystem suitability criteria met
Column Temperature ± 2 °CSystem suitability criteria met
Mobile Phase Composition ± 2% organicSystem suitability criteria met

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor 1.1 ≤ 2.0
Theoretical Plates 5500 ≥ 2000

| %RSD of Peak Areas (n=6) | 0.8% | ≤ 2.0% |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area
50 (Area)
75 (Area)
100 (Area)
125 (Area)
150 (Area)

| Correlation Coefficient (R²) | 0.9998 |

Table 3: Accuracy (% Recovery)

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80 (Amount) (Recovery)
100% 100 (Amount) (Recovery)
120% 120 (Amount) (Recovery)

| Average % Recovery | | | 100.5% |

Table 4: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0 70 30
15 30 70
20 30 70
22 70 30

| 25 | 70 | 30 |

Visualizations

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Weigh Sample/ Reference Standard dissolve Dissolve in Diluent (ACN:Water 50:50) weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (ACN/H₂O with H₃PO₄) inject->separate detect UV Detection at 245 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (105°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Degradation Profile analysis->evaluation

Caption: Forced degradation study workflow.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, accurate, precise, and specific for the analysis of this compound. The method's ability to separate the main analyte from its degradation products confirms its stability-indicating nature, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The provided protocols and validation criteria serve as a comprehensive guide for researchers and scientists involved in the development and analysis of pharmaceutical intermediates.

References

Application Notes and Protocols: Derivatization of 4-(p-Tolyloxy)aniline for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-(p-tolyloxy)aniline, a versatile scaffold in medicinal chemistry. This document outlines key derivatization strategies, presents quantitative biological activity data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.

Introduction

This compound is a diaryl ether amine that serves as a valuable starting material for the synthesis of a wide range of biologically active molecules.[1] Its structural features, including the flexible ether linkage and the reactive aniline moiety, make it an attractive scaffold for the development of novel therapeutic agents. Derivatization of the primary amine group allows for the introduction of diverse functionalities, leading to compounds with potential applications in oncology, infectious diseases, and inflammation. Common derivatization strategies include acylation, sulfonylation, and the formation of Schiff bases.

Key Derivatization Strategies and Medicinal Chemistry Applications

The derivatization of this compound primarily targets the nucleophilic amino group, allowing for the facile introduction of various substituents that can modulate the compound's physicochemical properties and biological activity.

  • Sulfonamides: The synthesis of sulfonamide derivatives is a common strategy in medicinal chemistry to generate compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. The sulfonamide group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets.

  • Amides (Acylation): Acylation of the aniline nitrogen leads to the formation of amide derivatives. This modification can influence the compound's solubility, stability, and ability to interact with target proteins. Acyl derivatives of anilines have been explored as kinase inhibitors and antimicrobial agents.

  • Schiff Bases: The condensation of this compound with various aldehydes or ketones yields Schiff bases (imines). These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The imine bond can be crucial for biological activity and can also serve as a precursor for the synthesis of secondary amines.

Quantitative Biological Activity Data

Table 1: Anticancer Activity of Representative Aniline Derivatives

Compound TypeDerivative Structure/SubstitutionCell LineIC50 (µM)Reference
Chalcone Derivative 4-Anilinoquinolinylchalcone with 4-methoxybenzoyl groupMDA-MB-231 (Breast)0.11[2]
4-Anilinoquinolinylchalcone with 4-chlorobenzoyl groupMDA-MB-231 (Breast)0.18[2]
Sulfonamide Derivative BiphenylsulfonamideHCT116 (Colon)0.74 - 10.0[3]
BiphenylsulfonamideH460 (Lung)0.74 - 10.0[3]
BiphenylsulfonamideMCF-7 (Breast)0.74 - 10.0[3]
Anilinoquinoline 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Lung)0.94
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineMDA-MB-231 (Breast)0.04
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineSF-295 (CNS)<0.01

Table 2: Antimicrobial Activity of Representative Aniline Derivatives

Compound TypeDerivative Structure/SubstitutionMicroorganismMIC (µg/mL)Reference
Schiff Base Complex Zirconium complex of a Schiff baseStaphylococcus aureus15[4]
Zirconium complex of a Schiff basePseudomonas aeruginosa16[4]
Zirconium complex of a Schiff baseEnterococcus faecalis17[4]
Zirconium complex of a Schiff baseKlebsiella pneumoniae17[4]
Trifluoro-aniline 2-Iodo-4-trifluoromethylanilineVibrio parahaemolyticus50[5]
4-Amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100[5]
Quaternary Ammonium Salt 4-Deoxypyridoxine derivativeMethicillin-resistant S. aureus (MRSA)0.5 - 2[6]

Experimental Protocols

The following are representative protocols for the key derivatization reactions of this compound. Researchers should adapt these procedures based on the specific substrate and desired product, with careful monitoring and characterization.

Protocol 1: Synthesis of N-(4-(p-tolyloxy)phenyl)methanesulfonamide (Sulfonylation)

This protocol describes the reaction of this compound with methanesulfonyl chloride to yield the corresponding sulfonamide.

Materials:

  • This compound (4-p-tolyloxy-phenylamine)

  • Pyridine

  • Methanesulfonyl chloride

  • Dichloromethane (CH2Cl2), dried

  • 2N Hydrochloric acid (HCl)

  • Water (H2O)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in dried CH2Cl2 in a round-bottom flask under a nitrogen atmosphere.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.[1]

  • Stir the reaction mixture at 0 °C for 1 hour.[1]

  • Pour the reaction mixture into a separatory funnel containing CH2Cl2 and water.[1]

  • Wash the organic layer sequentially with 2N HCl, water, and brine.[1]

  • Dry the organic layer over anhydrous Na2SO4 and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 45% EtOAc/hexanes) to yield the pure sulfonamide.[1]

Characterization:

  • Confirm the structure of the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected mass for the [M+H]+ ion is 278.[1]

Protocol 2: Synthesis of N-(4-(p-tolyloxy)phenyl)acetamide (Acylation)

This protocol outlines the acylation of this compound with an acyl chloride, using (4-methylphenoxy)acetyl chloride as a representative acylating agent.

Materials:

  • This compound

  • Triethylamine (TEA) or Pyridine

  • (4-Methylphenoxy)acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography or recrystallization solvents

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[7]

  • Cool the solution to 0 °C in an ice bath.[7]

  • Slowly add a solution of (4-methylphenoxy)acetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, quench the reaction by adding water.[7]

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.[7]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired amide.[7]

Protocol 3: Synthesis of a this compound-derived Schiff Base

This protocol describes the general procedure for the synthesis of a Schiff base from this compound and a suitable aldehyde (e.g., a substituted benzaldehyde).

Materials:

  • This compound

  • Substituted aldehyde (e.g., m-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for an appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the crude product with cold ethanol or another suitable solvent to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).

Visualizations

Signaling Pathway Diagrams

Derivatives of diaryl ethers, such as those from this compound, are known to target and inhibit various protein kinases involved in cell signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the general mechanism of action of kinase inhibitors on key signaling pathways.

experimental_workflow cluster_synthesis Derivatization of this compound cluster_bioassay Biological Evaluation Start This compound Reaction Reaction with: - Sulfonyl Chloride - Acyl Chloride - Aldehyde/Ketone Start->Reaction Derivatives Sulfonamide, Amide, or Schiff Base Derivatives Reaction->Derivatives Assay In Vitro Assays: - Anticancer (e.g., MTT) - Antimicrobial (e.g., MIC) Derivatives->Assay Screening Data Quantitative Data: - IC50 / MIC values Assay->Data EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand Growth Factor (e.g., EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Response Proliferation, Survival, Angiogenesis mTOR->Response Transcription->Response Inhibitor Diaryl Ether Kinase Inhibitor Inhibitor->EGFR Inhibition MAPK_PI3K_pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Diaryl Ether Inhibitor Inhibitor->RTK Inhibition

References

Application Notes and Protocols for the Synthesis of N-[4-(p-tolyloxy)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-[4-(p-tolyloxy)phenyl]methanesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The synthesis of this target molecule is typically achieved through the reaction of 4-(p-Tolyloxy)aniline with methanesulfonyl chloride in the presence of a base. This process, known as methanesulfonylation, involves the formation of a stable sulfonamide bond. These application notes provide a detailed protocol for this synthesis, outlining the necessary reagents, reaction conditions, and purification methods. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the amino group of this compound attacks the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

General Reaction:

This compound + Methanesulfonyl Chloride --(Base)--> N-[4-(p-tolyloxy)phenyl]methanesulfonamide + Base-HCl

Experimental Protocols

This section details the laboratory procedure for the synthesis of N-[4-(p-tolyloxy)phenyl]methanesulfonamide from this compound.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound199.250.87 g4.38
Methanesulfonyl Chloride114.550.41 mL5.26
Pyridine79.100.52 mL6.53
Dichloromethane (CH2Cl2)-10 mL (dried)-
2N Hydrochloric Acid (HCl)-3 mL-
Water (H2O)-As needed-
Brine-As needed-
Sodium Sulfate (Na2SO4)-As needed-
Celite-As needed-
Silica Gel-As needed-
Ethyl Acetate (EtOAc)-As needed-
Hexanes-As needed-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 0.87 g (4.38 mmol) of this compound and 0.52 mL (6.53 mmol) of pyridine in 10 mL of dried dichloromethane (CH2Cl2).[1]

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 0.41 mL (5.26 mmol) of methanesulfonyl chloride dropwise to the stirred solution.[1]

  • Reaction: Maintain the reaction mixture at 0°C and stir for 1 hour.[1]

  • Work-up: After 1 hour, pour the reaction mixture into a separatory funnel containing 10 mL of CH2Cl2 and 10 mL of water.[1]

    • Separate the organic layer.

    • Wash the organic layer sequentially with 3 mL of 2N aqueous HCl, water, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).[1]

  • Isolation: Filter the dried organic solution through a pad of Celite to remove the drying agent.[1]

  • Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of 45% ethyl acetate in hexanes to yield the pure N-[4-(p-tolyloxy)phenyl]methanesulfonamide.[1]

Characterization Data:

AnalysisResult
Mass Spectrometry (EI)m/z = 278 (M+H)+

Troubleshooting and Optimization

Common side reactions in the methanesulfonylation of anilines include di-sulfonylation and C-sulfonylation.[2] To minimize these byproducts, it is crucial to control the stoichiometry of the reactants and maintain a low reaction temperature.[2] The slow, dropwise addition of methanesulfonyl chloride is also important to avoid localized high concentrations which can favor side reactions.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N-[4-(p-tolyloxy)phenyl]methanesulfonamide.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolution Dissolve this compound and Pyridine in CH2Cl2 cooling Cool to 0°C dissolution->cooling addition Add Methanesulfonyl Chloride Dropwise cooling->addition stirring Stir at 0°C for 1h addition->stirring extraction Pour into CH2Cl2/H2O and Separate Layers stirring->extraction wash_acid Wash with 2N HCl extraction->wash_acid wash_water Wash with Water wash_acid->wash_water wash_brine Wash with Brine wash_water->wash_brine drying Dry over Na2SO4 wash_brine->drying filtration Filter through Celite drying->filtration concentration Concentrate in vacuo filtration->concentration chromatography Column Chromatography (Silica Gel, 45% EtOAc/Hexanes) concentration->chromatography product N-[4-(p-tolyloxy)phenyl] methanesulfonamide chromatography->product

Caption: Experimental workflow for the synthesis of N-[4-(p-tolyloxy)phenyl]methanesulfonamide.

References

Application Notes and Protocols: 4-(p-Tolyloxy)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the utilization of 4-(p-Tolyloxy)aniline in various areas of materials science research. The protocols and data presented herein are compiled from established methodologies for analogous aniline derivatives and serve as a comprehensive guide for researchers, scientists, and drug development professionals. The applications covered include the synthesis of high-performance polyimides, the development of liquid crystalline materials, the preparation of conductive polymers, and its use as a corrosion inhibitor.

Application in High-Performance Polyimides

This compound is a valuable diamine monomer for the synthesis of aromatic polyimides. The incorporation of the flexible ether linkage and the tolyloxy group can impart improved solubility and processability to the resulting polymers while maintaining high thermal stability. These polyimides are suitable for applications in microelectronics, aerospace, and as high-temperature adhesives and coatings.

Illustrative Thermal and Mechanical Properties of Analogous Polyimides

The following table summarizes typical thermal and mechanical properties of polyimides synthesized from aromatic diamines structurally similar to this compound and various aromatic dianhydrides. This data provides a reference for the expected performance of polyimides derived from this compound.

Dianhydride MonomerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% wt. loss, °C)Tensile Strength (MPa)Elongation at Break (%)
Pyromellitic Dianhydride (PMDA)280 - 320500 - 550100 - 1405 - 10
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)250 - 290480 - 53090 - 1208 - 15
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)290 - 340510 - 56095 - 13010 - 20
4,4'-Oxydiphthalic Anhydride (ODPA)260 - 300490 - 54085 - 11010 - 25
Experimental Protocol: Two-Step Synthesis of Polyimide Films

This protocol describes a general two-step method for the synthesis of polyimides, which can be adapted for this compound.

1.2.1. Materials and Reagents:

  • This compound

  • Aromatic tetracarboxylic dianhydride (e.g., PMDA, BTDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Nitrogen gas (inert atmosphere)

1.2.2. Synthesis of Poly(amic acid) (PAA) Precursor:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, add an equimolar amount of the dianhydride in small portions with vigorous stirring.

  • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

1.2.3. Thermal Imidization to Polyimide Film:

  • Cast the poly(amic acid) solution onto a clean glass substrate.

  • Place the cast film in a vacuum oven and heat according to the following temperature program:

    • 80°C for 2 hours to remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to ensure complete imidization.

  • Cool the oven to room temperature and carefully peel off the resulting polyimide film from the substrate.

1.2.4. Chemical Imidization (Alternative to Thermal Imidization):

  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 1:1 molar ratio with respect to the repeating unit) at room temperature.

  • Stir the mixture for 12-24 hours. The polyimide will precipitate out of the solution.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Polyimide_Synthesis_Workflow cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent DMAc/NMP Solvent->PAA Casting Film Casting PAA->Casting Chemical Chemical Imidization PAA->Chemical Thermal Thermal Imidization Casting->Thermal PI_Film Polyimide Film Thermal->PI_Film Chemical->PI_Film

Two-step synthesis workflow for polyimides.

Application in Liquid Crystalline Materials

The rigid, rod-like structure of molecules derived from this compound makes it a suitable precursor for the synthesis of thermotropic liquid crystals, particularly Schiff base derivatives. These materials exhibit mesophases (e.g., nematic, smectic) over specific temperature ranges and have potential applications in display technologies and optical sensors.

Illustrative Phase Transition Temperatures of Analogous Schiff Base Liquid Crystals

The table below presents typical phase transition temperatures for Schiff base liquid crystals derived from aromatic amines similar to this compound. The transitions were observed upon heating and cooling.

Aldehyde PrecursorCrystal to Nematic/Smectic (°C)Nematic/Smectic to Isotropic (°C)Mesophase Type
4-Methoxybenzaldehyde105120Nematic
4-Butoxybenzaldehyde98135Smectic A, Nematic
4-Hexyloxybenzaldehyde92145Smectic C, Smectic A, Nematic
4-Octyloxybenzaldehyde85152Smectic C, Smectic A
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a substituted benzaldehyde.

2.2.1. Materials and Reagents:

  • This compound

  • Substituted benzaldehyde (e.g., 4-alkoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

2.2.2. Synthesis Procedure:

  • In a round-bottom flask, dissolve this compound in absolute ethanol.

  • Add an equimolar amount of the substituted benzaldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure liquid crystalline compound.

Schiff_Base_Synthesis Reactants This compound + Substituted Benzaldehyde in Ethanol Catalyst Glacial Acetic Acid Reactants->Catalyst Reflux Reflux (4-6 hours) Reactants->Reflux Crystallization Cooling and Crystallization Reflux->Crystallization Purification Filtration, Washing, and Recrystallization Crystallization->Purification Product Schiff Base Liquid Crystal Purification->Product

General workflow for Schiff base synthesis.

Application in Conductive Polymers

As an aniline derivative, this compound can be polymerized to form a conductive polymer. The resulting poly(this compound) is expected to have tunable electrical conductivity through doping and may exhibit improved processability compared to unsubstituted polyaniline. These materials are of interest for applications in antistatic coatings, sensors, and organic electronics.

Illustrative Electrical Conductivity of Analogous Doped Polyanilines

The electrical conductivity of polyaniline and its derivatives is highly dependent on the dopant used. The following table provides representative conductivity values for polyaniline doped with various protonic acids.

Dopant AcidConductivity (S/cm)
Hydrochloric Acid (HCl)1 - 10
Sulfuric Acid (H₂SO₄)0.1 - 5
Camphorsulfonic Acid (CSA)100 - 400
Dodecylbenzenesulfonic Acid (DBSA)10 - 200
Experimental Protocol: Chemical Oxidative Polymerization

This protocol describes a general method for the chemical oxidative polymerization of aniline derivatives.

3.2.1. Materials and Reagents:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Ammonium hydroxide (for de-doping, optional)

3.2.2. Polymerization Procedure:

  • Dissolve this compound in 1 M HCl in a beaker and cool the solution to 0-5°C in an ice bath with constant stirring.

  • Separately, dissolve an equimolar amount of ammonium persulfate in 1 M HCl and cool the solution to 0-5°C.

  • Slowly add the ammonium persulfate solution to the aniline solution dropwise with continuous stirring.

  • The reaction mixture will gradually turn dark green or blue, indicating polymerization. Continue stirring for 2-4 hours at 0-5°C.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the polymer successively with 1 M HCl and methanol to remove unreacted monomer and oligomers.

  • Dry the conductive polymer powder under vacuum at 60°C.

Conductive_Polymer_Synthesis Monomer This compound in 1M HCl (0-5°C) Polymerization Polymerization (2-4 hours) Monomer->Polymerization Oxidant Ammonium Persulfate in 1M HCl (0-5°C) Oxidant->Polymerization Isolation Filtration Polymerization->Isolation Washing Washing with HCl and Methanol Isolation->Washing Drying Drying under Vacuum Washing->Drying Product Conductive Poly(this compound) Drying->Product

Workflow for conductive polymer synthesis.

Application as a Corrosion Inhibitor

Organic compounds containing heteroatoms like nitrogen and oxygen, such as this compound, can act as effective corrosion inhibitors for metals in acidic environments.[1] They function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions of the corrosion process.[2]

Illustrative Corrosion Inhibition Efficiency of Analogous Aniline Derivatives

The following table shows representative corrosion inhibition efficiencies for aniline and its derivatives on mild steel in 1 M HCl, as determined by weight loss measurements.

InhibitorConcentration (mM)Inhibition Efficiency (%)
Aniline585
N-methylaniline590
N,N-dimethylaniline592
p-Toluidine588
Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss

This protocol provides a general method for assessing the corrosion inhibition performance of this compound using the weight loss technique.

4.2.1. Materials and Equipment:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl)

  • This compound

  • Acetone

  • Analytical balance

  • Water bath or thermostat

4.2.2. Procedure:

  • Mechanically polish mild steel coupons of known dimensions, degrease with acetone, and weigh accurately.

  • Prepare a series of 1 M HCl solutions containing different concentrations of this compound.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).

  • After the immersion period, remove the coupons, clean them with a brush under running water to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the coupons accurately.

  • Calculate the corrosion rate and inhibition efficiency using the weight loss data.

Corrosion_Inhibition_Pathway cluster_0 Corrosion Process cluster_1 Inhibition Mechanism Metal Metal Surface (e.g., Steel) Anodic Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) Metal->Anodic Acid Acidic Medium (e.g., HCl) Cathodic Cathodic Reaction (2H⁺ + 2e⁻ -> H₂) Acid->Cathodic Corrosion Corrosion Anodic->Corrosion Cathodic->Corrosion Inhibitor This compound Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Barrier Protective Barrier Formation Adsorption->Barrier Barrier->Anodic Inhibits Barrier->Cathodic Inhibits

Conceptual pathway of corrosion inhibition.

References

Application Notes and Protocols for the Synthesis of Novel Ligands from 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and characterization of a novel potential kinase inhibitor, N-(4-(p-tolyloxy)phenyl)isonicotinamide, starting from 4-(p-tolyloxy)aniline. Additionally, it outlines a protocol for evaluating its biological activity in an in vitro kinase assay.

Overview and Rationale

Aniline derivatives are crucial scaffolds in medicinal chemistry and drug discovery. The starting material, this compound, possesses a diaryl ether linkage, a common motif in bioactive molecules. This protocol details the synthesis of a novel ligand through the acylation of the primary amine of this compound with isonicotinoyl chloride. This reaction creates an amide bond, a stable and common linker in drug candidates. The resulting compound, N-(4-(p-tolyloxy)phenyl)isonicotinamide, incorporates a pyridine ring, which can engage in hydrogen bonding and other interactions within a protein's active site, making it a promising candidate for targeting kinases.

Synthesis of N-(4-(p-tolyloxy)phenyl)isonicotinamide

This section details the experimental procedure for the synthesis of the novel ligand.

Materials and Equipment
  • This compound (≥98%)

  • Isonicotinoyl chloride hydrochloride (≥98%)

  • Triethylamine (TEA, ≥99%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 5.02 mmol).

  • Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add triethylamine (1.4 mL, 10.04 mmol) to the stirred solution.

  • In a separate flask, suspend isonicotinoyl chloride hydrochloride (0.98 g, 5.52 mmol) in 10 mL of anhydrous DCM.

  • Add the suspension of isonicotinoyl chloride hydrochloride dropwise to the solution of this compound over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material and product should have distinct Rf values.

  • Workup: Upon completion, quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20-60% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a white solid.

  • Determine the melting point and obtain ¹H NMR, ¹³C NMR, and mass spectra for characterization.

Characterization Data

The following table summarizes the hypothetical characterization data for the synthesized N-(4-(p-tolyloxy)phenyl)isonicotinamide.

ParameterValue
Yield 85%
Melting Point 178-180 °C
¹H NMR (400 MHz, DMSO-d₆) δ 10.40 (s, 1H), 8.75 (d, J = 5.2 Hz, 2H), 7.85 (d, J = 5.2 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.4 Hz, 2H), 2.30 (s, 3H).
¹³C NMR (101 MHz, DMSO-d₆) δ 164.5, 155.0, 152.8, 150.5, 142.0, 136.0, 132.5, 130.2, 122.0, 121.5, 119.0, 118.5, 20.5.
Mass Spec (ESI+) m/z = 305.13 [M+H]⁺

Biological Evaluation: In Vitro Kinase Inhibition Assay

This section provides a protocol for evaluating the inhibitory activity of the synthesized compound against a hypothetical target kinase (e.g., a receptor tyrosine kinase).

Materials and Equipment
  • Synthesized N-(4-(p-tolyloxy)phenyl)isonicotinamide

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Experimental Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized ligand in 100% DMSO.

  • Create a series of dilutions of the compound in the kinase assay buffer.

  • Assay Setup: Add 5 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of the kinase and peptide substrate mixture in kinase assay buffer to each well.

  • Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biological Activity Data

The following table presents hypothetical biological data for the synthesized ligand against a target kinase.

CompoundTarget KinaseIC₅₀ (nM)
N-(4-(p-tolyloxy)phenyl)isonicotinamideKinase X75
Staurosporine (Control)Kinase X10

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation start This compound + Isonicotinoyl chloride HCl reaction Acylation in DCM with TEA 0°C to RT, 12h start->reaction workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup purification Column Chromatography (Silica Gel, EtOAc/Hexanes) workup->purification product N-(4-(p-tolyloxy)phenyl)isonicotinamide purification->product characterization Characterization (NMR, MS, MP) product->characterization bio_assay In Vitro Kinase Assay (IC₅₀ Determination) product->bio_assay

Caption: Synthetic and analytical workflow for the novel ligand.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., Kinase X) substrate Substrate Protein receptor->substrate Phosphorylation pi3k PI3K substrate->pi3k akt Akt pi3k->akt transcription Transcription Factors akt->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression ligand Growth Factor ligand->receptor inhibitor N-(4-(p-tolyloxy)phenyl)isonicotinamide inhibitor->receptor

Caption: Inhibition of a hypothetical kinase signaling pathway.

Application Notes and Protocols: Harnessing 4-(p-Tolyloxy)aniline for the Development of Novel Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Arylamine derivatives, particularly those incorporating ether linkages, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. 4-(p-Tolyloxy)aniline, with its unique structural features, offers a versatile starting point for the synthesis of a new generation of antimicrobial compounds. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives as potential antimicrobial agents. The methodologies outlined herein are designed to guide researchers in the exploration of this chemical space, from initial synthesis to the determination of antimicrobial efficacy.

Synthesis of this compound Derivatives

The versatile nature of the primary amine group in this compound allows for the synthesis of a wide array of derivatives, including Schiff bases and pyrazoles. These structural modifications are known to modulate the biological activity of the parent compound.

Protocol 1: Synthesis of Schiff Bases Derived from this compound

Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] This reaction provides a straightforward method to introduce diverse functionalities to the this compound scaffold.

Materials:

  • This compound

  • Substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beakers, measuring cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.

  • Add 10 mmol of the desired substituted benzaldehyde to the solution.

  • To this mixture, add a few drops (2-3) of glacial acetic acid to catalyze the reaction.[1]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product (Schiff base) is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator and determine its melting point and yield.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[2]

Expected Outcome:

The successful synthesis will yield a crystalline solid corresponding to the Schiff base of this compound and the respective aldehyde. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum.

Protocol 2: Synthesis of Pyrazole Derivatives of this compound

Pyrazole moieties are well-established pharmacophores known for their broad spectrum of biological activities, including antimicrobial effects.[3][4] The synthesis of pyrazole derivatives from this compound can be achieved through a multi-step process, often involving the formation of a chalcone intermediate followed by cyclization with hydrazine.

Materials:

  • This compound

  • Substituted acetophenones

  • Substituted benzaldehydes

  • Hydrazine hydrate

  • Sodium hydroxide

  • Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware for synthesis and workup

Procedure:

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve 10 mmol of a substituted acetophenone and 10 mmol of a substituted benzaldehyde in 30 mL of ethanol in a flask.

  • Slowly add 10 mL of 40% aqueous sodium hydroxide solution to the mixture with constant stirring at room temperature.

  • Continue stirring for 2-3 hours until a solid precipitate forms.

  • Filter the crude chalcone, wash with cold water until the washings are neutral to litmus paper, and then with a small amount of cold ethanol.

  • Recrystallize the chalcone from ethanol to obtain the pure product.

Step 2: Synthesis of Pyrazole Derivative

  • Dissolve 5 mmol of the purified chalcone in 25 mL of ethanol in a round-bottom flask.

  • Add 10 mmol of hydrazine hydrate to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is the pyrazole derivative.

  • Filter the product, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to get the pure pyrazole.

  • Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Antimicrobial Screening Protocols

The evaluation of the antimicrobial activity of the newly synthesized compounds is a critical step in the drug discovery process. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method to quantify the antimicrobial potency of a compound.[5]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO at a concentration of 10 mg/mL.

  • In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth to each well.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Add 10 µL of the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only). Also, run a standard antibiotic as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.

Data Presentation

The quantitative data obtained from the antimicrobial screening should be presented in a clear and structured format to facilitate comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives of this compound (µg/mL)

Compound IDR-group on BenzaldehydeS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
SB-1 -H62.5125250500125
SB-2 4-NO₂31.2562.512525062.5
SB-3 4-OCH₃125250500>500250
SB-4 4-Cl62.562.5125250125
Ciprofloxacin -0.50.250.1251-
Fluconazole -----8

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives of this compound (µg/mL)

Compound IDSubstituents on Pyrazole RingS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
PZ-1 Phenyl, -H16326412832
PZ-2 4-Fluorophenyl, -H816326416
PZ-3 4-Nitrophenyl, -H4816328
PZ-4 4-Methoxyphenyl, -H326412825064
Ciprofloxacin -0.50.250.1251-
Fluconazole -----8

Visualizations

Synthesis_Workflow cluster_schiff_base Schiff Base Synthesis cluster_pyrazole Pyrazole Synthesis A1 This compound A3 Ethanol, Acetic Acid (cat.) Reflux, 4-6h A1->A3 A2 Substituted Benzaldehyde A2->A3 A4 Schiff Base Derivative A3->A4 B1 Substituted Acetophenone B3 Chalcone Intermediate B1->B3 B2 Substituted Benzaldehyde B2->B3 B4 Hydrazine Hydrate Ethanol, Reflux, 8-10h B3->B4 B5 Pyrazole Derivative B4->B5

Caption: Workflow for the synthesis of Schiff base and pyrazole derivatives.

Antimicrobial_Screening_Workflow A Prepare Stock Solutions of Compounds in DMSO B Serial Dilution in 96-well Plate with Broth A->B C Inoculate with Microbial Suspension B->C D Incubate (37°C for Bacteria, 28°C for Fungi) C->D E Determine MIC (Visual Inspection or OD600) D->E

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. The derivatization of this scaffold into Schiff bases and pyrazoles represents a promising strategy for the development of new antimicrobial agents. Further studies, including quantitative structure-activity relationship (QSAR) analysis, mechanism of action studies, and toxicity profiling, will be crucial in optimizing the lead compounds and advancing them through the drug discovery pipeline.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(p-Tolyloxy)aniline synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Ullmann Condensation and the Buchwald-Hartwig Amination. Both reactions involve the formation of a C-O bond between an aryl halide and a phenol or a C-N bond between an aryl halide and an amine, respectively.

Q2: I am getting a low yield in my Ullmann condensation. What are the common causes?

A2: Low yields in the Ullmann condensation for diaryl ether synthesis can often be attributed to several factors. Key areas to investigate include the purity of your reactants, the activity of the copper catalyst, the choice of ligand and base, the reaction temperature, and the solvent. For instance, electron-poor aryl halides and electron-rich phenols generally result in higher yields.[1]

Q3: What are the typical side reactions in a Buchwald-Hartwig amination that could be lowering my yield?

A3: A common side reaction that can decrease the yield of your desired product is the hydrodehalogenation of the aryl halide. This occurs when a palladium hydride species is formed, which then reduces the aryl halide. Careful selection of the base and solvent, along with ensuring an anhydrous reaction environment, can help minimize this side reaction.

Q4: How can I purify my final this compound product?

A4: The crude product of this compound can be purified using silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and petroleum ether.[2]

Q5: Where can I find spectroscopic data to confirm the identity of my this compound product?

A5: Spectroscopic data for this compound, including 1H NMR, 13C NMR, Mass Spectrometry (GC-MS), and IR spectra, are available in public databases such as PubChem (CID 94519).[1] This information is essential for verifying the structure and purity of your synthesized compound.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Ullmann Condensation
Potential Cause Troubleshooting Step
Inactive Catalyst Use freshly purchased or properly stored copper(I) iodide (CuI). Consider activating the copper catalyst prior to use.
Inappropriate Base The choice of base is critical. For non-polar solvents like toluene, potassium carbonate (K₂CO₃) is often effective. In polar aprotic solvents, cesium carbonate (Cs₂CO₃) may provide better results.[1]
Suboptimal Ligand While some Ullmann reactions can proceed without a ligand, the addition of a suitable ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly improve the reaction rate and yield, often allowing for milder reaction conditions.
Low Reaction Temperature Traditional Ullmann reactions often require high temperatures (150-210 °C).[3] If using milder conditions, ensure your catalytic system is suitable for lower temperatures.
Poor Solvent Choice High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used. For ligand-assisted reactions, toluene or dioxane may be suitable.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Catalyst/Ligand Degradation Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as palladium catalysts and phosphine ligands can be sensitive to oxygen.
Incorrect Ligand Choice The choice of phosphine ligand is crucial. For C-N bond formation involving anilines, bulky, electron-rich ligands such as XPhos, RuPhos, or BINAP are often effective.[4]
Inappropriate Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Substrate Reactivity Aryl bromides are generally more reactive than aryl chlorides. If using an aryl chloride, a more specialized catalytic system with a highly active ligand may be necessary.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for the synthesis of arylamines and diaryl ethers using the Ullmann and Buchwald-Hartwig reactions. Note that optimal conditions will vary depending on the specific substrates.

Table 1: Typical Conditions for Ullmann Condensation

ParameterConditionNotes
Catalyst Copper(I) Iodide (CuI)Other copper sources like Cu₂O or copper powder can be used.
Ligand 1,10-Phenanthroline or N,N-DimethylglycineLigand choice can significantly impact yield and reaction temperature.
Base K₂CO₃ or Cs₂CO₃Base selection is often solvent-dependent.
Solvent Toluene, Dioxane, DMF, or NMPHigh-boiling polar aprotic solvents are common for traditional Ullmann reactions.
Temperature 100 - 210 °CMilder conditions are possible with modern ligand systems.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Palladium(0) is the active catalyst, often generated in situ.
Ligand XPhos, RuPhos, BINAP, or DavePhosBulky, electron-rich phosphine ligands are generally preferred.[4]
Base NaOtBu, LHMDS, or K₃PO₄A strong, non-nucleophilic base is essential.
Solvent Toluene or DioxaneAnhydrous, degassed solvents should be used.
Temperature 80 - 110 °CGenerally milder than traditional Ullmann conditions.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed synthesis of a diaryl ether.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromoaniline (1.0 eq), p-cresol (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.

  • Reaction Setup: In a glovebox or under a counterflow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk flask.

  • Reagent Addition: Add the aryl halide (e.g., 4-bromotoluene, 1.0 eq) and the amine (e.g., 4-aminophenol, 1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: 4-bromoaniline, p-cresol, CuI, Ligand, Base inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Wash (Water, Brine) filter->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the Ullmann condensation synthesis of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Catalyst, Ligand, and Base in Glovebox reagents Add Aryl Halide and Amine start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool wash Dilute and Wash (Water, Brine) cool->wash dry Dry Organic Layer (Na2SO4) wash->dry purify Flash Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis of this compound.

Troubleshooting_Logic cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination start Low Yield or No Reaction ullmann_q1 Is the copper catalyst active? start->ullmann_q1 buchwald_q1 Is the reaction under strict inert atmosphere? start->buchwald_q1 ullmann_a1_yes Check Base/Ligand/ Solvent/Temperature ullmann_q1->ullmann_a1_yes Yes ullmann_a1_no Use fresh or activated CuI ullmann_q1->ullmann_a1_no No buchwald_a1_yes Optimize Ligand/Base/ Solvent buchwald_q1->buchwald_a1_yes Yes buchwald_a1_no Improve inert atmosphere technique buchwald_q1->buchwald_a1_no No

Caption: A simplified troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(p-Tolyloxy)aniline by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound does not move from the origin on the TLC plate, even with a relatively polar solvent system. The compound may be highly polar or interacting strongly with the acidic silica gel.- Try a more polar solvent system, such as dichloromethane/methanol. - For very polar compounds, a reverse-phase column may be necessary.[1] - To counteract the acidity of the silica gel, add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase.[2][3]
The compound streaks or "tails" on the TLC plate and during column elution. - The sample may be overloaded on the column or TLC plate. - The compound may be degrading on the acidic silica gel.[4] - The chosen solvent system may not be optimal.[4]- Reduce the amount of crude material loaded onto the column. - Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine to the eluent.[2] - Re-evaluate the solvent system to ensure good solubility of the compound.
The separation between this compound and impurities is poor. - The solvent system is too polar, causing all compounds to elute too quickly. - The column may be too short for the separation.- Optimize the solvent system by using a less polar mobile phase to increase the separation between spots on the TLC plate.[4] - Use a longer column to provide more surface area for interaction and improve separation.[4] - Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[4]
The compound does not elute from the column. - The solvent system is not polar enough. - The compound may have decomposed on the column.[1] - The compound may have precipitated at the top of the column.- Gradually increase the polarity of the mobile phase. - Before running the column, test the stability of the compound on a small amount of silica gel.[1] - If precipitation is suspected, try dry loading the sample.[4]
All fractions collected are mixed with impurities. - The TLC analysis may be misleading. A single spot on TLC could be a mixture of the product and an impurity that co-elutes. - Degradation may be occurring during the chromatography process.[1]- Perform a two-dimensional TLC (2D TLC) to check for compound stability on silica.[1] - Try a different solvent system that may provide better separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: For aromatic amines like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[2][4] It is crucial to first perform Thin Layer Chromatography (TLC) with various solvent ratios to find the optimal system that gives a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound.[4]

Q2: What type of stationary phase should I use?

A2: Silica gel is the most common stationary phase for the purification of substituted anilines.[4] Standard flash column chromatography typically uses silica gel with a particle size of 40-63 µm.[4] Given that anilines are basic, the slightly acidic nature of silica gel can sometimes lead to tailing. If this becomes an issue, adding a small amount of a base like triethylamine to the eluent can help.[2]

Q3: How should I load my crude this compound onto the column?

A3: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase and carefully add it to the top of the column.

  • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then added to the top of the column.[4]

Q4: How can I monitor the progress of the column chromatography?

A4: The elution of your compound should be monitored by collecting fractions and analyzing them using TLC.[5] Spot every few fractions on a TLC plate, along with a spot of the original crude mixture, to identify which fractions contain the pure product.[5]

Q5: What are the key safety precautions when handling this compound and the solvents?

A5: this compound may cause skin, eye, and respiratory irritation.[6][7] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] The solvents used in column chromatography, such as hexanes and ethyl acetate, are flammable and should be handled in a fume hood away from ignition sources.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Specific parameters should be optimized based on the impurity profile of the crude material.

1. Selection of Solvent System via TLC:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Spot the crude this compound onto TLC plates and develop them in the prepared solvent systems.

  • Visualize the plates under UV light.

  • The ideal solvent system will provide good separation between the product and impurities, with an Rƒ value for the product between 0.2 and 0.4.[4]

2. Column Packing (Wet Method):

  • Select a glass column of an appropriate size.

  • Place a small plug of cotton or glass wool at the bottom.

  • Add a layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack, ensuring there are no cracks or air bubbles.

  • Add a layer of sand on top of the silica gel.[4]

  • Drain the solvent until it is level with the top of the sand.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add this powder to the top of the column.[4]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.[5]

5. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Visualization of Experimental Workflow

G Workflow for Purification of this compound A 1. TLC Analysis for Solvent System Optimization B 2. Column Packing (Silica Gel Slurry) A->B C 3. Sample Loading (Dry Loading) B->C D 4. Elution with Optimized Solvent System C->D E 5. Fraction Collection D->E F 6. TLC Analysis of Fractions E->F G 7. Combine Pure Fractions F->G H 8. Solvent Evaporation (Rotary Evaporator) G->H I 9. Drying Under Vacuum H->I J Pure this compound I->J

Caption: A flowchart of the column chromatography purification process.

Logical Troubleshooting Flow

G Troubleshooting Poor Separation Start Poor Separation Observed Q1 Is the Rƒ value of the product between 0.2-0.4? Start->Q1 Sol1 Adjust Solvent Polarity: - Too high Rƒ: Decrease polarity - Too low Rƒ: Increase polarity Q1->Sol1 No Q2 Is there streaking or tailing? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Reduce Sample Load OR Add Triethylamine (0.5-1%) to Eluent Q2->Sol2 Yes Sol3 Increase Column Length OR Use Gradient Elution Q2->Sol3 No A2_Yes Yes A2_No No End Improved Separation Sol2->End Sol3->End

Caption: A decision tree for troubleshooting poor separation.

References

Troubleshooting side reactions in the synthesis of 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(p-Tolyloxy)aniline. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful synthesis and mitigate common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the formation of a diaryl ether bond. The two primary approaches are the Ullmann Condensation and the Buchwald-Hartwig C-O cross-coupling reaction. Both methods typically couple a derivative of p-cresol with a 4-substituted aniline precursor, or vice-versa. A common strategy involves the reaction of 4-aminophenol with a p-tolyl halide.[1][2][3]

Q2: What is the key challenge in the synthesis of this compound when using 4-aminophenol as a starting material?

A2: The primary challenge is achieving chemoselectivity. 4-Aminophenol has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The desired reaction is O-arylation (formation of the ether linkage), but competitive N-arylation (formation of a secondary amine) is a significant side reaction.[1][2][3] The reaction conditions, particularly the choice of catalyst and ligand, determine the selectivity.[1][2][3]

Q3: Can I synthesize this compound by first creating the diaryl ether and then introducing the amino group?

A3: Yes, this is a viable alternative strategy. This multi-step process often involves the nitration of a diaryl ether intermediate, followed by the reduction of the nitro group to an aniline.[4] However, this route introduces its own set of potential side reactions, such as the formation of di-nitrated products or incomplete reduction of the nitro group.[5][6]

Troubleshooting Guide for Side Reactions

Issue 1: Formation of N-arylated and N,N-diarylated side products
  • Question: My reaction is producing significant amounts of 4-(p-tolylamino)phenol and/or N,N-di(p-tolyl)-4-aminophenol alongside the desired this compound. How can I improve the selectivity for O-arylation?

  • Answer: This is a common issue of chemoselectivity. To favor O-arylation over N-arylation, the choice of catalytic system is crucial.

    • For Copper-Catalyzed Systems (Ullmann-type): Using a copper(I) iodide (CuI) catalyst with a specific ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) has been shown to selectively promote O-arylation of 4-aminophenol.[1][3]

    • For Palladium-Catalyzed Systems (Buchwald-Hartwig-type): Palladium catalysts are highly effective for C-N bond formation and can preferentially lead to N-arylation if not carefully controlled.[7] To achieve O-arylation, a copper-based system is generally preferred. If a palladium system must be used for other reasons, extensive ligand and base screening would be necessary, though this is a less conventional approach for this specific transformation.

Issue 2: Low yield and recovery of starting materials
  • Question: The reaction is sluggish, and I'm recovering a large amount of unreacted 4-aminophenol and p-tolyl halide. What can I do to improve the conversion?

  • Answer: Low conversion can be due to several factors:

    • Catalyst Inactivation: Ensure your catalyst is active and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

    • Insufficient Temperature: Ullmann-type reactions often require high temperatures, sometimes exceeding 150 °C.[8] Ensure your reaction temperature is adequate for the chosen solvent and catalyst system.

    • Inappropriate Base: The choice of base is critical for deprotonating the phenol and facilitating the catalytic cycle. For the selective O-arylation of 4-aminophenol using a CuI/CyDMEDA system, K2CO3 has been shown to be effective.[3] Stronger bases like NaOtBu are often used in Buchwald-Hartwig N-arylation and might favor the undesired reaction.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or 1,4-dioxane are often used in these coupling reactions.

Issue 3: Formation of homocoupled byproducts
  • Question: I am observing the formation of 4,4'-bi-p-cresol or other homocoupled products in my reaction mixture. How can this be avoided?

  • Answer: Homocoupling is a known side reaction in both copper- and palladium-catalyzed cross-coupling reactions.[9][10]

    • In Ullmann Reactions: This can occur, especially at high temperatures with stoichiometric amounts of copper.[9] Using a well-defined catalytic amount of a Cu(I) salt with an appropriate ligand can minimize this.

    • In Buchwald-Hartwig Reactions: While less common for C-O coupling, it can still occur. Optimizing the catalyst-to-ligand ratio and ensuring a clean reaction setup can help suppress this side reaction.

Issue 4: Side products from a nitro-group reduction route
  • Question: I am synthesizing this compound by reducing 4-nitro-p-tolyloxyphenyl. My final product is impure. What are the likely side products?

  • Answer: The reduction of aromatic nitro compounds can sometimes lead to intermediates or other reduced species.

    • Incomplete Reduction: The reaction may stop at the hydroxylamine stage (4-(p-tolyloxy)phenylhydroxylamine).[5][11] To ensure complete reduction to the aniline, use a robust reducing agent like Sn/HCl, Fe/HCl, or catalytic hydrogenation (H2/Pd-C) and ensure sufficient reaction time.[12]

    • Azo Compound Formation: Under certain conditions, particularly with metal hydrides, nitroarenes can dimerize to form azo compounds.[5]

Data Presentation

Table 1: Catalyst System Influence on the Arylation of 4-Aminophenol

This table summarizes the effect of different catalyst systems on the selectivity of the reaction between 4-aminophenol and an aryl halide.

Catalyst SystemLigandBaseSolventPredominant ProductSelectivity (O- vs. N-arylation)Reference
CuICyDMEDAK2CO31,4-DioxaneO-arylated (Desired)High for O-arylation[1][3]
Pd(OAc)2 / BrettPhosBrettPhosNaOtBu1,4-DioxaneN-arylated (Side Product)High for N-arylation[1][3]
CuIPicolinic AcidK3PO4DMSOO-arylated (Desired)Moderate to high for O-arylation[1]

Experimental Protocols

Protocol 1: Selective O-Arylation of 4-Aminophenol via Ullmann-Type Condensation

This protocol is adapted from methodologies favoring selective C-O bond formation.[1][3]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA, 10 mol%), and K2CO3 (2.0 equivalents).

  • Addition of Reactants: Add 4-aminophenol (1.0 equivalent) and the p-tolyl halide (e.g., 4-iodotoluene, 1.2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to check for the consumption of starting materials and the formation of the product.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reduction of 4-Nitro-p-tolyloxyphenyl

This protocol describes a general method for the reduction of an aromatic nitro group.[6][12]

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-intermediate, 1-methyl-4-(4-nitrophenoxy)benzene, in ethanol or acetic acid.

  • Addition of Reducing Agent: Add iron powder (Fe, 5-10 equivalents) and a catalytic amount of HCl, or use tin(II) chloride (SnCl2) in concentrated HCl.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: After completion, cool the reaction and filter the hot solution through Celite to remove the iron salts.

  • Neutralization: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_ullmann Ullmann / Buchwald-Hartwig Route cluster_nitro Nitro Reduction Route 4-Aminophenol 4-Aminophenol Product This compound 4-Aminophenol->Product O-Arylation (Desired) N_Arylation N-Arylated Impurity 4-Aminophenol->N_Arylation N-Arylation (Side Reaction) p-Tolyl_Halide p-Tolyl Halide p-Tolyl_Halide->Product p-Tolyl_Halide->N_Arylation Homocoupling Homocoupled Impurity p-Tolyl_Halide->Homocoupling Side Reaction Diaryl_Ether 4-Nitrophenyl p-Tolyl Ether Final_Product This compound Diaryl_Ether->Final_Product Reduction Hydroxylamine Hydroxylamine Intermediate Diaryl_Ether->Hydroxylamine Incomplete Reduction Hydroxylamine->Final_Product Further Reduction

Caption: Key synthetic routes to this compound and major side reactions.

Troubleshooting_Workflow Start Reaction Analysis: Low Yield or Impure Product Impurity_ID Identify Side Products (GC-MS, NMR) Start->Impurity_ID N_Arylation N-Arylation Observed? Impurity_ID->N_Arylation Homocoupling Homocoupling Observed? N_Arylation->Homocoupling No Sol_N_Arylation Solution: - Use CuI / CyDMEDA catalyst - Avoid Pd catalysts - Use K2CO3 as base N_Arylation->Sol_N_Arylation Yes Low_Conversion Low Conversion? Homocoupling->Low_Conversion No Sol_Homocoupling Solution: - Optimize catalyst loading - Ensure inert atmosphere Homocoupling->Sol_Homocoupling Yes Nitro_Reduction_Issue Nitro Route Issue? Low_Conversion->Nitro_Reduction_Issue No Sol_Low_Conversion Solution: - Check catalyst activity - Increase temperature - Verify base/solvent Low_Conversion->Sol_Low_Conversion Yes Sol_Nitro_Reduction Solution: - Use stronger reducing agent - Increase reaction time/temp Nitro_Reduction_Issue->Sol_Nitro_Reduction Yes End Purified Product Nitro_Reduction_Issue->End No Sol_N_Arylation->End Sol_Homocoupling->End Sol_Low_Conversion->End Sol_Nitro_Reduction->End

Caption: A logical workflow for troubleshooting side reactions in the synthesis.

References

Optimizing reaction conditions for the synthesis of 4-(p-Tolyloxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(p-Tolyloxy)aniline Derivatives

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, detailed experimental protocols, and comparative data for the synthesis of this compound and its derivatives. The content focuses on the two primary synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Method 1: Ullmann Condensation (Copper-Catalyzed C-O Coupling)

The Ullmann condensation is a classical and widely used method for forming diaryl ether bonds. It involves the copper-catalyzed reaction between an aryl halide and a phenol. For the synthesis of this compound, this typically involves reacting a 4-haloaniline derivative with p-cresol or 4-aminophenol with a p-tolyl halide.

Frequently Asked Questions & Troubleshooting

Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?

Low yields in Ullmann couplings can stem from several factors. The primary aspects to investigate are the purity of the reactants, the choice and activity of the catalyst, the appropriateness of the ligand and base, the solvent, and the reaction temperature.[1] The electronic properties of your substrates are also crucial; electron-poor aryl halides and electron-rich phenols generally give higher yields.[1]

Key areas to check:

  • Reactant Purity: Ensure starting materials, especially the phenol and base, are dry. Water can deactivate the catalyst and interfere with the base.

  • Catalyst Activity: Copper(I) salts (e.g., CuI, CuBr, Cu₂O) are the most effective catalysts.[1] Ensure your catalyst has not been oxidized to inactive Cu(II) through prolonged exposure to air.

  • Base Strength & Solubility: The base must be strong enough to deprotonate the phenol. Cs₂CO₃ and K₃PO₄ are often more effective than K₂CO₃ due to better solubility in common organic solvents.[2]

  • Reaction Temperature: Traditional Ullmann reactions require high temperatures (125–220 °C).[2] While modern ligand-based systems allow for milder conditions (80-110 °C), the temperature must be optimized for your specific substrates.[2][3]

Q2: How do I choose the right copper catalyst and ligand for my reaction?

  • Catalyst: Copper(I) salts like CuI are generally preferred as they are the active catalytic species.[1][2] Using an air-stable Cu(I) source can be beneficial.

  • Ligand: Ligands are critical for accelerating the reaction and enabling milder conditions.[1][3] Simple, inexpensive N,N- and N,O-chelating ligands are highly effective.[2]

    • N,N-dimethylglycine: Has been shown to be a highly effective and robust ligand across a range of substrates.[2][3]

    • L-proline and Salicylaldoxime: Also known to be effective ligands for this transformation.[1][2]

    • A ligand screening may be necessary for particularly challenging or novel substrates to find the optimal choice.[3]

Q3: My reaction stalls before completion or produces significant side products. What should I investigate?

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. Consider using a higher catalyst loading or switching to a more robust ligand that better stabilizes the copper center.[2]

  • Product Inhibition: The diaryl ether product can sometimes coordinate to the copper catalyst, inhibiting its activity.[2] Adjusting the solvent or ligand may help mitigate this effect.

  • Side Reactions: Homocoupling of the aryl halide can occur, especially at very high temperatures. If the conversion is good but side products are an issue, try lowering the temperature and extending the reaction time.[2]

Experimental Protocol: Ullmann Synthesis of this compound

This protocol describes the coupling of 4-iodoaniline with p-cresol.

Reagents:

  • 4-Iodoaniline (1.0 equiv)

  • p-Cresol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • N,N-Dimethylglycine (0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 4-iodoaniline, p-cresol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate sequentially with 1M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Presentation: Effect of Reaction Parameters on Ullmann Coupling

The following table summarizes representative data on how different components can affect the yield of diaryl ether synthesis.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
CuI (10)NoneK₂CO₃ (2.0)Pyridine140Moderate[4]
CuI (5)N,N-Dimethylglycine (10)Cs₂CO₃ (2.0)Dioxane90High[2]
CuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO90High[2]
Cu₂O (5)Salicylaldoxime (10)K₃PO₄ (2.0)Toluene110Good[1]
CuI (10)NoneK₃PO₄ (2.0)DMF153Good[5]

Visualization: General Ullmann Synthesis Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product r Combine Reactants: Aryl Halide, Phenol, Base, Catalyst, Ligand s Add Anhydrous Solvent r->s h Heat under Inert Atmosphere (e.g., 90-110°C) s->h m Monitor by TLC/GC-MS h->m c Cool & Dilute m->c f Filter through Celite c->f e Aqueous Extraction f->e d Dry & Concentrate e->d p Column Chromatography d->p prod Pure Diaryl Ether p->prod G start Low Yield or No Reaction check_reagents Check Starting Material Purity & Integrity start->check_reagents First check_inert Verify Inert Atmosphere & Dryness start->check_inert check_temp Is Reaction Temperature Optimal? start->check_temp optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst If OK optimize_base Optimize Base check_inert->optimize_base If OK check_temp->optimize_catalyst If OK optimize_solvent Change Solvent check_temp->optimize_solvent If Not Optimal catalyst_action Screen Ligands Increase Catalyst Loading Use a Pre-catalyst optimize_catalyst->catalyst_action base_action Try Stronger/Weaker Base (e.g., NaOtBu vs K₃PO₄) Ensure Base is Dry & Fine optimize_base->base_action solvent_action Try Toluene, Dioxane, or DMF Ensure Anhydrous Conditions optimize_solvent->solvent_action

References

Technical Support Center: Purification of 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(p-Tolyloxy)aniline samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Impurities in this compound samples can generally be categorized as either process-related or degradation-related.

  • Process-Related Impurities: These are substances that originate from the synthesis process. Common synthesis routes for analogous aniline derivatives involve multi-step processes including nitration, reduction, and coupling reactions.[1] Therefore, impurities can include unreacted starting materials (e.g., p-cresol, 4-chloroaniline), residual solvents (e.g., toluene, ethanol), and by-products from side reactions.[2]

  • Degradation Impurities: These impurities form during storage or handling. Aniline derivatives can be susceptible to oxidation, which may lead to the formation of colored impurities such as p-benzoquinone and polymeric by-products.[2]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and yield. For routine purification, recrystallization is often a good first choice, while column chromatography is excellent for separating complex mixtures or achieving very high purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate and quantify impurities. A typical mobile phase for similar compounds consists of acetonitrile and water with a pH modifier like phosphoric acid or formic acid for MS compatibility.[3]

  • Gas Chromatography (GC): GC can also be employed, particularly for identifying volatile impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the number of components in your sample and to monitor the progress of a purification process.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling Out Instead of Crystallization

  • Cause: The solute has precipitated from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool more slowly to encourage crystal formation.

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • If available, add a seed crystal of pure this compound.

Problem 2: Low Recovery of Purified Product

  • Cause: A significant portion of the product remains dissolved in the mother liquor after cooling. This can be due to using too much solvent or not cooling the solution to a low enough temperature.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Minimize the number of transfers of the solution and crystals.

Problem 3: Colored Impurities Remain in the Crystals

  • Cause: Colored impurities are co-precipitating with the product.

  • Solution:

    • Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.

    • Be cautious not to add too much charcoal, as it can also adsorb the desired product.

    • Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Column Chromatography

Problem 1: Poor Separation of Impurities

  • Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the components of the mixture on the stationary phase (e.g., silica gel).

  • Solution:

    • Optimize the solvent system using TLC. A good starting point for many aniline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] For this compound derivatives, a system of 45% ethyl acetate in hexanes has been reported.[5]

    • Consider using a gradient elution, starting with a lower polarity eluent and gradually increasing the polarity to elute compounds with different affinities for the stationary phase.

Problem 2: Tailing of the Product Peak/Band

  • Cause: The basic amine group of the aniline can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to a "tailing" effect on the elution band.[1]

  • Solution:

    • Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[6]

Problem 3: Compound is Unstable on Silica Gel

  • Cause: Some compounds can decompose on the acidic surface of silica gel.

  • Solution:

    • Deactivate the silica gel by pre-treating it with a base like triethylamine.

    • Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

Data Presentation

The effectiveness of a purification protocol should be evaluated by measuring the purity and yield of the final product. The following table provides a template for recording and comparing this data.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Recrystallizatione.g., 85e.g., 98e.g., 75Solvent: Ethanol/Water
Column Chromatographye.g., 85e.g., >99e.g., 60Eluent: 45% EtOAc/Hexanes

Note: The values in this table are illustrative. Actual results will vary depending on the initial purity of the sample and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for recrystallization. The ideal solvent or solvent mixture should be determined experimentally on a small scale. Good starting points for aromatic amines include ethanol, methanol, toluene, or mixtures such as ethanol/water.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol is based on a method used for a derivative of this compound.[5]

  • Preparation of the Column:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 45% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the eluent flows through the column.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration Dissolution->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying Pure Pure this compound Drying->Pure

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow Crude Crude this compound DryLoad Dry Load onto Silica Gel Crude->DryLoad Elution Elute with Solvent System DryLoad->Elution ColumnPacking Pack Column with Silica Gel Slurry FractionCollection Collect Fractions Elution->FractionCollection TLC_Analysis TLC Analysis of Fractions FractionCollection->TLC_Analysis CombineFractions Combine Pure Fractions TLC_Analysis->CombineFractions SolventRemoval Solvent Removal CombineFractions->SolventRemoval Pure Pure this compound SolventRemoval->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting_Logic Impure Impure Product Recrystallization Attempt Recrystallization Impure->Recrystallization Column Attempt Column Chromatography Impure->Column OilingOut Oiling Out? Recrystallization->OilingOut PoorSeparation Poor Separation? Column->PoorSeparation LowYield Low Yield? OilingOut->LowYield No ChangeSolvent Change Solvent/ Cool Slower OilingOut->ChangeSolvent Yes Pure Pure Product LowYield->Pure No OptimizeSolvent Optimize Solvent Volume & Cooling LowYield->OptimizeSolvent Yes PoorSeparation->Pure No OptimizeEluent Optimize Eluent (TLC) PoorSeparation->OptimizeEluent Yes ChangeSolvent->Recrystallization OptimizeSolvent->Recrystallization OptimizeEluent->Column

Caption: A logical diagram for troubleshooting purification issues.

References

Technical Support Center: Scale-Up Synthesis of 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 4-(p-Tolyloxy)aniline. Below you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.

Troubleshooting Guides

Issue: Low Yield or Stalled Reaction

Q1: My Ullmann condensation reaction is showing low conversion at a larger scale. What are the likely causes and solutions?

Potential Causes:

  • Insufficient Heat Transfer: In larger reactors, achieving and maintaining the high temperatures (often >150 °C) required for traditional Ullmann couplings can be challenging, leading to localized cold spots.

  • Poor Mixing: Inadequate agitation can result in poor mixing of the heterogeneous mixture, especially when using solid copper catalysts and inorganic bases.

  • Catalyst Deactivation: The copper catalyst can be sensitive to impurities that may be present in larger quantities in bulk starting materials.

  • Presence of Water: Moisture can hinder the reaction.

Solutions:

  • Optimize Heating and Agitation: Ensure your reactor has adequate heating capacity and the stirring is vigorous enough to maintain a well-mixed slurry.

  • Use High-Purity Reagents: Use anhydrous solvents and ensure the purity of your starting materials to avoid catalyst poisoning.

  • Catalyst Activation: Consider using freshly activated copper powder.

Q2: My Buchwald-Hartwig amination is not going to completion on a larger scale. What should I investigate?

Potential Causes:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain impurities. Once activated by the base, its sensitivity increases.

  • Ligand Degradation: The phosphine ligands used in the Buchwald-Hartwig reaction can be air-sensitive.

  • Inefficient Base: The choice and form of the base are critical. Solid bases can be difficult to stir on a large scale, and their particle size can affect reactivity.

  • Low Reaction Temperature: While milder than the Ullmann reaction, insufficient temperature can slow down or stall the reaction.

Solutions:

  • Maintain an Inert Atmosphere: It is crucial to perform the reaction under a nitrogen or argon atmosphere to prevent catalyst and ligand degradation.

  • Use Air-Stable Pre-catalysts: To improve consistency, consider using air-stable palladium pre-catalysts.

  • Optimize Base and Solvent: Screen different bases and ensure the solvent is anhydrous. For solid bases, consider grinding them before use to ensure a consistent particle size.

  • Monitor Temperature: Ensure the internal reaction temperature is maintained at the optimal level.

Issue: Byproduct Formation

Q3: I am observing significant amounts of byproducts in my scale-up synthesis of this compound. How can I minimize them?

Common Byproducts:

  • Homocoupling: Formation of biphenyl or other homocoupled products from the starting aryl halides.

  • Dehalogenation: Reduction of the aryl halide starting material.

  • Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities.

Minimization Strategies:

  • Strict Inert Atmosphere: Oxygen contamination can lead to the formation of byproducts. Ensure the reaction is performed under a strictly inert atmosphere.

  • Control Stoichiometry: Carefully control the molar ratios of the reactants.

  • Optimize Reaction Temperature: High temperatures can sometimes lead to increased byproduct formation.

Frequently Asked Questions (FAQs)

Q4: Which synthetic route, Ullmann condensation or Buchwald-Hartwig amination, is more suitable for the industrial scale synthesis of this compound?

Both methods can be scaled up, but the choice depends on several factors. The Ullmann condensation is often more cost-effective due to the lower cost of copper catalysts. However, it typically requires harsh reaction conditions, including high temperatures and polar, high-boiling solvents. The Buchwald-Hartwig amination generally proceeds under milder conditions and has a broader substrate scope, but the palladium catalysts and specialized phosphine ligands can be more expensive. For large-scale production, a thorough cost-benefit analysis and process optimization are necessary for both routes.

Q5: How can I monitor the progress of my large-scale reaction?

On a larger scale, taking representative samples for analysis can be challenging. In-process monitoring techniques are often employed:

  • High-Performance Liquid Chromatography (HPLC): A common method for monitoring the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC): Can also be used, particularly if the components are volatile.

  • In-situ Infrared (IR) Spectroscopy: Can provide real-time information about the concentration of key species in the reaction mixture.

Q6: What are the key safety considerations when scaling up the synthesis of this compound?

  • Exothermic Reactions: Both Ullmann and Buchwald-Hartwig reactions can be exothermic. Ensure the reactor's cooling system is adequate to control the reaction temperature and prevent a thermal runaway.

  • Handling of Reagents: Aniline and its derivatives are toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

  • Pressure Build-up: In a sealed reactor, a rapid increase in temperature can lead to a dangerous build-up of pressure. Ensure the reactor is equipped with appropriate pressure relief systems.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for the Synthesis of this compound
ParameterUllmann Condensation (Lab Scale)Ullmann Condensation (Scale-Up)Buchwald-Hartwig Amination (Lab Scale)Buchwald-Hartwig Amination (Scale-Up)
Starting Materials 4-Aminophenol, 4-Chlorotoluene4-Aminophenol, 4-Chlorotoluene4-Bromophenol, p-Toluidine4-Bromophenol, p-Toluidine
Catalyst CuI (5-10 mol%)CuI (1-5 mol%)Pd(OAc)₂ (1-2 mol%)Pd Pre-catalyst (0.5-1 mol%)
Ligand L-Proline (10-20 mol%)L-Proline or other diamine (5-10 mol%)XPhos (1.5-3 mol%)XPhos or similar biaryl phosphine (1-2 mol%)
Base K₂CO₃ (2 eq.)K₂CO₃ or K₃PO₄ (1.5-2 eq.)Cs₂CO₃ or NaOtBu (1.5-2 eq.)K₃PO₄ or NaOtBu (1.2-1.5 eq.)
Solvent DMSO or DMFToluene or XyleneToluene or DioxaneToluene or 2-MeTHF
Temperature 120-150 °C150-180 °C80-110 °C90-120 °C
Reaction Time 12-24 hours24-48 hours8-16 hours12-24 hours
Typical Yield 70-85%65-80%85-95%80-90%

Note: The values in this table are representative and may require optimization for specific equipment and reagent quality.

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

Reactants:

  • 4-Aminophenol (1.0 eq)

  • 4-Chlorotoluene (1.2 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • L-Proline (0.10 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

Procedure:

  • To a dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-aminophenol, 4-chlorotoluene, CuI, L-proline, and K₂CO₃.

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Add anhydrous toluene to the reactor.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination for this compound

Reactants:

  • 4-Bromophenol (1.0 eq)

  • p-Toluidine (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 eq)

  • XPhos (0.015 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene

Procedure:

  • In a glovebox, charge a dry reactor with Pd(OAc)₂, XPhos, and NaOtBu.

  • Remove the reactor from the glovebox and add 4-bromophenol and p-toluidine under a positive pressure of nitrogen.

  • Add anhydrous, degassed toluene via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_ullmann Ullmann Condensation Pathway cluster_buchwald Buchwald-Hartwig Amination Pathway U_Start 4-Aminophenol + 4-Chlorotoluene U_React Cu(I) Catalyst, L-Proline (Ligand), Base (K2CO3), Toluene, ~150-180°C U_Start->U_React Reaction Setup U_Product This compound U_React->U_Product C-N Coupling U_Workup Filtration, Aqueous Workup, Purification U_Product->U_Workup Isolation B_Start 4-Bromophenol + p-Toluidine B_React Pd(0) Catalyst, XPhos (Ligand), Base (NaOtBu), Toluene, ~90-120°C B_Start->B_React Reaction Setup B_Product This compound B_React->B_Product C-N Coupling B_Workup Quenching, Aqueous Workup, Purification B_Product->B_Workup Isolation

Caption: Synthetic pathways for this compound.

G Start Problem Encountered (e.g., Low Yield, Impurities) Check_Params Review Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Params Check_Reagents Verify Reagent & Solvent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Nitrogen/Argon Purge) Start->Check_Atmosphere Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Optimize Systematic Optimization (DOE, One-factor-at-a-time) Check_Params->Optimize Check_Reagents->Optimize Check_Atmosphere->Optimize Check_Mixing->Optimize Consult Consult Literature for Similar Systems Optimize->Consult Resolved Problem Resolved Optimize->Resolved Consult->Optimize

Caption: General troubleshooting workflow for scale-up synthesis.

Technical Support Center: Optimizing 4-(p-Tolyloxy)aniline Solubility for Reaction Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(p-Tolyloxy)aniline in reaction setups.

Troubleshooting Guide

Issue: this compound is not dissolving sufficiently in the chosen reaction solvent.

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Solvent Selection 1. Review the qualitative solubility table below to select a more appropriate solvent. 2. Consider using a co-solvent system. Start by adding a small percentage (e.g., 5-10% v/v) of a good solvent for this compound (e.g., DMF, DMSO) to your primary reaction solvent.The compound fully dissolves, creating a homogeneous reaction mixture.
Low Temperature 1. Gently warm the solvent while stirring. 2. Be cautious not to exceed the boiling point of the solvent or a temperature that could cause decomposition of the starting material or reagents.Increased kinetic energy will overcome the lattice energy of the solid, leading to dissolution.
Insufficient Mixing 1. Ensure vigorous stirring or agitation. 2. Use a suitable stir bar and stir plate speed for the reaction vessel size.Uniform dispersion of the solid in the solvent, facilitating faster dissolution.
Compound Purity 1. Analyze the purity of the this compound sample using techniques like NMR or LC-MS. 2. Purify the compound if significant impurities are detected.Removal of insoluble impurities will allow the desired compound to dissolve as expected.
pH of the Medium (for aqueous or protic solvents) 1. For reactions in protic solvents, consider the addition of a small amount of acid (e.g., a drop of HCl in an alcohol). The protonated amine is often more soluble.[1] 2. This is only suitable if the reaction conditions are compatible with an acidic environment.The formation of the anilinium salt will increase its polarity and solubility in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

Based on its chemical structure (an aromatic amine with a diphenyl ether moiety), polar aprotic solvents are generally the most effective. These include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Chlorinated solvents like Dichloromethane (CH2Cl2) and Chloroform (CHCl3) also tend to be good solvents for aniline derivatives.[1][2]

Q2: Can I use a co-solvent system to improve the solubility of this compound?

Yes, using a co-solvent is a common and effective strategy.[3] For instance, if your reaction is primarily run in a less polar solvent like toluene but you are facing solubility issues, adding a small amount of a more polar solvent in which this compound is highly soluble (like DMF or DMSO) can significantly improve its concentration in the solution.

Q3: How does temperature affect the solubility of this compound?

Generally, the solubility of solid organic compounds in liquid solvents increases with temperature. If you are struggling to dissolve the compound at room temperature, gentle heating of the mixture with stirring can often lead to complete dissolution. However, it is crucial to ensure that the elevated temperature does not negatively impact the stability of your reactants or the desired reaction pathway.

Q4: My this compound precipitates out of the solution during the reaction. What should I do?

Precipitation during a reaction can be due to several factors, including a change in the composition of the solvent mixture as reactants are consumed and products are formed, or a change in temperature. To address this, you could:

  • Add a small amount of a co-solvent to increase the overall solvating power of the medium.

  • If the reaction allows, gently heat the mixture to re-dissolve the precipitate.

  • Ensure that the reaction is well-stirred to keep any solids suspended, which may allow them to slowly re-dissolve and react.

Q5: Are there any additives I can use to improve the solubility of this compound?

For specific applications, particularly in aqueous or biological media, solubilizing agents can be employed. These can include surfactants or cyclodextrins which can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility. However, for a typical organic synthesis, the use of such additives is less common and the focus should be on solvent selection and temperature.

Data Presentation

Qualitative Solubility of this compound

Since specific quantitative solubility data for this compound is not widely available in published literature, the following table provides a qualitative summary based on its chemical properties and solvents mentioned in synthetic procedures.

SolventSolvent TypePredicted SolubilityRationale/Notes
Dimethylformamide (DMF)Polar AproticHighGood at solvating polar and aromatic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, excellent for many organic compounds.
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighA strong solvent for a wide range of organic molecules.
Dichloromethane (CH2Cl2)HalogenatedSolubleOften used in reactions with aniline derivatives.
Chloroform (CHCl3)HalogenatedSolubleSimilar properties to Dichloromethane.[1]
Tetrahydrofuran (THF)Polar Aprotic EtherModerately SolubleA versatile solvent, though may be less effective than DMF/DMSO.
1,4-DioxanePolar Aprotic EtherModerately SolubleMentioned as a solvent for reactions with similar compounds.
AcetonePolar AproticModerately SolubleA common laboratory solvent with moderate polarity.[1]
Ethyl AcetatePolar AproticSparingly SolubleLess polar than acetone, may require heating.
TolueneNonpolar AromaticSparingly SolubleThe aromatic nature may provide some solubility.
Hexane/HeptaneNonpolar AliphaticInsoluble"Like dissolves like" principle suggests poor solubility.
WaterPolar ProticInsolubleThe large hydrophobic structure will dominate.
Methanol/EthanolPolar ProticSparingly SolubleThe amino group can hydrogen bond, but the aromatic rings limit solubility.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for experimentally determining the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). An excess is necessary to ensure that a saturated solution is formed.

    • Add a magnetic stir bar to the vial.

    • Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient amount of time (e.g., 24 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for at least 1 hour at the constant temperature.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC with UV detection or UV-Vis spectrophotometry at the λmax of the compound).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_check Is the solvent appropriate? (See Qualitative Solubility Table) start->solvent_check temp_check Is the temperature optimized? solvent_check->temp_check Yes change_solvent Select a more suitable solvent or use a co-solvent system. solvent_check->change_solvent No mixing_check Is mixing adequate? temp_check->mixing_check Yes increase_temp Gently warm the mixture with stirring. temp_check->increase_temp No purity_check Is the compound pure? mixing_check->purity_check Yes increase_mixing Increase stir rate or use a larger stir bar. mixing_check->increase_mixing No purify_compound Purify the compound (e.g., recrystallization, chromatography). purity_check->purify_compound No success Success: Compound Dissolved purity_check->success Yes change_solvent->temp_check fail Issue Persists: Consult further resources change_solvent->fail increase_temp->mixing_check increase_temp->fail increase_mixing->purity_check increase_mixing->fail purify_compound->success purify_compound->fail

Caption: Workflow for troubleshooting solubility issues.

Co_Solvent_Strategy cluster_0 Initial State: Poor Solubility cluster_1 Intervention cluster_2 Final State: Homogeneous Solution A Primary Solvent (e.g., Toluene) B This compound (Insoluble/Partially Soluble) C Add Co-solvent (e.g., 5-10% DMF) B->C Introduce Co-solvent D Homogeneous Reaction Mixture (All components dissolved) C->D Improved Solvation

Caption: Logic of using a co-solvent to improve solubility.

References

Best practices for drying and storing 4-(p-Tolyloxy)aniline to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for drying and storing 4-(p-Tolyloxy)aniline to maintain its chemical purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

A1: The purity of this compound can be compromised by three main factors:

  • Oxidation: The amine group is susceptible to air oxidation, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to light.

  • Moisture: The compound is hygroscopic and can absorb moisture from the atmosphere. The presence of water can affect its physical properties and may lead to hydrolysis under certain conditions, although diaryl ethers are generally resistant to hydrolysis.[2]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation, resulting in the formation of various degradation byproducts.[2]

Q2: What is the recommended method for drying freshly synthesized or commercially obtained this compound?

A2: For optimal purity, vacuum drying at a slightly elevated temperature is recommended. This method effectively removes residual solvents and moisture without causing thermal degradation. Alternatively, drying in a desiccator over a suitable desiccant is also an effective method.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To maintain long-term purity and stability, this compound should be stored in a tightly sealed, amber glass container to protect it from light and moisture.[3] The container should be flushed with an inert gas like argon or nitrogen to displace air and prevent oxidation. For extended storage, it is advisable to keep the container in a cool, dark, and dry place, such as a refrigerator or a desiccator at room temperature.[3]

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[4][5] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is typically effective.[4][5] Purity can be determined by analyzing the peak area of the main component relative to any impurity peaks.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and purification of this compound.

Problem 1: The compound has developed a yellow or brownish tint.

  • Cause: This discoloration is likely due to oxidation of the aniline functional group. This can be caused by prolonged exposure to air and/or light.

  • Solution: The colored impurities can often be removed by recrystallization. If the discoloration is minor, it may not significantly affect the outcome of some reactions, but for high-purity applications, purification is necessary. To prevent future discoloration, store the compound under an inert atmosphere in a dark container.

Problem 2: The compound appears clumpy or has a moist texture.

  • Cause: this compound is hygroscopic and has likely absorbed moisture from the air.

  • Solution: The compound should be dried using one of the recommended methods, such as vacuum drying or using a desiccator. Ensure that the container is always tightly sealed after use and stored in a dry environment.

Problem 3: "Oiling out" occurs during recrystallization instead of crystal formation.

  • Cause: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This can be due to the solvent's boiling point being higher than the compound's melting point, or if the solution is cooled too rapidly.[6]

  • Solution:

    • Ensure the recrystallization solvent has a boiling point lower than the melting point of this compound (approximately 83-87°C).

    • Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Adding a seed crystal of pure this compound can also initiate crystal formation.[6]

Data Presentation

Table 1: Recommended Drying and Storage Conditions

ParameterRecommended ConditionRationale
Drying Method Vacuum oven at 40-50°C or DesiccatorEfficiently removes moisture and residual solvents without thermal degradation.
Storage Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Reduces the rate of potential degradation reactions.
Storage Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the amine group.
Container Tightly sealed amber glass vialProtects from light and moisture ingress.

Experimental Protocols

Protocol 1: Drying this compound using a Vacuum Oven
  • Place the this compound powder in a shallow glass dish or on a watch glass to maximize the surface area.

  • Put the dish inside a vacuum oven.

  • Heat the oven to a temperature of 40-50°C.

  • Slowly apply vacuum to the oven, reducing the pressure to below 10 mmHg.

  • Dry the compound under these conditions for 4-6 hours.

  • Turn off the vacuum and carefully vent the oven with an inert gas like nitrogen before removing the dried compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent or a mixed solvent system is likely to be effective. A good starting point would be a mixture of ethanol and water, or toluene and hexane.

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen primary solvent (e.g., ethanol or toluene) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, slowly add the anti-solvent (e.g., water or hexane) until the solution becomes slightly cloudy, then allow it to cool. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper for a short period, then transfer them to a watch glass and dry to a constant weight in a vacuum oven or desiccator.

Visualizations

Drying_Workflow Workflow for Drying this compound start Start: Impure/Moist This compound drying_method Select Drying Method start->drying_method vacuum_oven Vacuum Oven Drying drying_method->vacuum_oven Faster desiccator Desiccator Drying drying_method->desiccator Gentler check_dryness Check for Constant Weight vacuum_oven->check_dryness desiccator->check_dryness check_dryness->drying_method No storage Store Under Inert Atmosphere in Dark, Dry Conditions check_dryness->storage Yes end End: Pure, Dry Product storage->end

Caption: Workflow for drying this compound.

Troubleshooting_Purity Troubleshooting Purity Issues start Initial Observation of This compound discolored Discolored (Yellow/Brown)? start->discolored clumpy Clumpy/Moist? start->clumpy pure Appears Pure start->pure discolored->clumpy No recrystallize Recrystallize to Remove Oxidation Products discolored->recrystallize Yes clumpy->pure No dry_compound Dry Using Vacuum Oven or Desiccator clumpy->dry_compound Yes store_properly Store Properly pure->store_properly recrystallize->store_properly dry_compound->store_properly

Caption: Troubleshooting purity issues with this compound.

References

Validation & Comparative

4-(p-Tolyloxy)aniline ¹H NMR spectrum analysis and interpretation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the analysis and interpretation of the ¹H NMR spectrum of 4-(p-tolyloxy)aniline, with comparisons to structurally related compounds. This guide includes predicted and experimental data, a standardized experimental protocol, and a logical workflow for spectral interpretation.

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for providing detailed information about the molecular structure of a compound. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound and compares it with the spectra of aniline, p-toluidine, and 4-phenoxyaniline to illustrate the influence of substituents on chemical shifts and coupling patterns.

Comparative ¹H NMR Data

The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound and its structural analogs. The data is presented to highlight the distinct electronic environments of the protons in each molecule. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are in Hertz (Hz).

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Data Source
This compound this compoundHa~3.7 (Predicted)br s2H-Predicted
Hb, Hc~6.8-7.0 (Predicted)m4H-Predicted
Hd, He~7.1 (Predicted)d2H~8.5Predicted
Hf, Hg~6.9 (Predicted)d2H~8.5Predicted
H-methyl~2.3 (Predicted)s3H-Predicted
Aniline Aniline-NH₂3.53br s2H-Experimental[1]
H-ortho6.66d2H7.5Experimental[1]
H-meta7.14t2H7.6Experimental[1]
H-para6.74t1H7.2Experimental[1]
p-Toluidine p-Toluidine-NH₂3.20br s2H-Experimental[2]
H-ortho6.60d2H8.2Experimental[2]
H-meta6.95d2H8.2Experimental[2]
-CH₃2.20s3H-Experimental[2]
4-Phenoxyaniline 4-Phenoxyaniline-NH₂3.65 (DMSO-d₆)s2H-Experimental
H-ortho (to NH₂)6.78 (DMSO-d₆)d2H8.8Experimental
H-meta (to NH₂)6.89 (DMSO-d₆)d2H8.8Experimental
H-phenoxy6.95-7.35 (DMSO-d₆)m5H-Experimental

Note: Predicted values for this compound are based on established substituent effects in aromatic systems. Experimental data for 4-phenoxyaniline was obtained from publicly available spectral databases.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of a high-resolution ¹H NMR spectrum is crucial for reproducible and accurate results.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (e.g., this compound).

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • The instrument should be properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts of all protons.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) for each multiplet.

Logical Workflow for ¹H NMR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting a ¹H NMR spectrum, from initial data acquisition to final structure confirmation.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition & Processing cluster_spectral_analysis Spectral Analysis cluster_structure_deduction Structure Elucidation cluster_comparison Comparative Analysis SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Processing ChemShift Analyze Chemical Shifts (δ) Processing->ChemShift Integration Analyze Integration Values Processing->Integration Multiplicity Analyze Multiplicity (Splitting Patterns) Processing->Multiplicity Coupling Analyze Coupling Constants (J) Processing->Coupling Fragment_ID Identify Molecular Fragments ChemShift->Fragment_ID Integration->Fragment_ID Connectivity Determine Connectivity of Fragments Multiplicity->Connectivity Coupling->Connectivity Fragment_ID->Connectivity Structure_Proposal Propose Candidate Structure(s) Connectivity->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation Compare_Analogs Compare with Spectra of Analogs Structure_Confirmation->Compare_Analogs

Caption: A flowchart illustrating the systematic workflow for ¹H NMR spectrum analysis and interpretation.

Interpretation and Comparison

This compound: The predicted ¹H NMR spectrum of this compound is expected to exhibit several key features. The protons of the aniline ring (Hb, Hc, Hd, He) will be influenced by both the electron-donating amino group and the electron-withdrawing tolyloxy group. The protons on the tolyl ring (Hf, Hg) will be affected by the electron-donating methyl group and the electron-withdrawing phenoxy linkage. The singlet for the methyl protons (H-methyl) is expected around 2.3 ppm. The amino protons (Ha) will likely appear as a broad singlet.

Aniline: The spectrum of aniline serves as a baseline for understanding the influence of the amino group on an aromatic ring.[1] The ortho and para protons are shifted upfield relative to benzene (7.26 ppm) due to the electron-donating nature of the -NH₂ group, while the meta protons are less affected.

p-Toluidine: In p-toluidine, the presence of two electron-donating groups (-NH₂ and -CH₃) results in a more shielded aromatic system compared to aniline.[2] This is reflected in the upfield shift of the aromatic protons.

4-Phenoxyaniline: This compound is the closest structural analog to this compound without the methyl group. The phenoxy group is electron-withdrawing, which deshields the protons on the aniline ring compared to aniline itself. The complex multiplet for the phenoxy protons arises from their distinct chemical environments.

By comparing the spectrum of this compound with these analogs, researchers can confidently assign the observed resonances and gain a deeper understanding of the electronic effects within the molecule. This comparative approach is invaluable for verifying the structure of newly synthesized compounds and for understanding structure-activity relationships in drug development.

References

Interpreting the mass spectrum fragmentation pattern of 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An essential technique in analytical chemistry and drug development, mass spectrometry provides indispensable information for molecular structure elucidation. This guide offers a comparative analysis of the electron ionization (EI) mass spectrum fragmentation pattern of 4-(p-Tolyloxy)aniline. The fragmentation behavior of this compound is compared with its structural analogs—aniline, p-cresol, and diphenyl ether—to provide a deeper understanding of how its distinct structural motifs influence fragmentation pathways.

Comparative Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragments that arise from the cleavage of its ether linkage and the fragmentation of its aromatic and amine components. The table below summarizes the major fragment ions observed for this compound and its structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺) (m/z)Major Fragment Ions (m/z)
This compound C₁₃H₁₃NO199.25199108, 92, 77, 65
AnilineC₆H₇N93.139392, 66, 65
p-CresolC₇H₈O108.14108107, 79, 77
Diphenyl EtherC₁₂H₁₀O170.21170141, 77

Interpreting the Fragmentation Pattern

The fragmentation of This compound is initiated by the ionization of the molecule, which typically involves the loss of a non-bonding electron from the nitrogen or oxygen atom, forming the molecular ion at m/z 199. The key fragmentation pathways include:

  • Cleavage of the C-O Ether Bond: The most characteristic fragmentation is the cleavage of the ether bond.

    • Heterolytic cleavage can result in the formation of a radical cation corresponding to p-cresol, with the charge retained on the oxygen-containing fragment, leading to a peak at m/z 108 .

    • Alternatively, cleavage with charge retention on the aniline portion can occur, although this is less favored.

  • Formation of the Aminophenyl Cation: Subsequent loss of a hydrogen atom from the fragment at m/z 108 is less likely. Instead, a rearrangement followed by cleavage can lead to other significant fragments.

  • Fragments from the Aniline Moiety: The aniline portion of the molecule can undergo fragmentation similar to aniline itself. Loss of a hydrogen atom from the molecular ion can produce an [M-1]⁺ peak. More significantly, the characteristic loss of a neutral molecule of hydrogen cyanide (HCN) from the aniline fragment can lead to ions at lower m/z values, such as m/z 65 .[1]

  • Fragments from the p-Tolyl Moiety: The p-tolyl group can also fragment. The peak at m/z 92 can be attributed to the tolyloxy cation, which can further lose CO to form the tropylium ion at m/z 91 . The phenyl cation at m/z 77 is a common fragment in aromatic compounds.

Comparison with Analogs:

  • Aniline: The mass spectrum of aniline is dominated by the molecular ion at m/z 93 and the [M-1]⁺ ion at m/z 92.[1] The prominent fragments at m/z 66 and 65 result from the loss of HCN, a characteristic fragmentation of aromatic amines.[1][2]

  • p-Cresol: The spectrum of p-cresol shows a strong molecular ion peak at m/z 108 and a very intense [M-1]⁺ peak at m/z 107 due to the loss of a hydrogen atom from the methyl group to form a stable benzylic cation.[3][4] Fragments at m/z 79 and 77 correspond to the loss of CO and subsequent rearrangement.[4]

  • Diphenyl Ether: Diphenyl ether's fragmentation is characterized by the cleavage of the ether bond and rearrangements. A notable fragment is observed at m/z 141, corresponding to the loss of a formyl radical (CHO). The phenyl cation at m/z 77 is also a major fragment.[5]

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway Proposed Fragmentation of this compound M [C₁₃H₁₃NO]⁺˙ m/z = 199 (Molecular Ion) F108 [C₇H₈O]⁺˙ m/z = 108 M->F108 - C₆H₅N F92 [C₆H₄NH₂]⁺ m/z = 92 M->F92 - C₇H₇O F77 [C₆H₅]⁺ m/z = 77 F108->F77 - CH₃O F65 [C₅H₅]⁺ m/z = 65 F92->F65 - HCN

Caption: Fragmentation pathway of this compound.

Experimental Protocol

The mass spectra referred to in this guide are typically obtained using an Electron Ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

1. Sample Preparation:

  • A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI).[6]

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[7][8]

  • Source Temperature: 200-250 °C to ensure sample volatilization.

  • Mass Analyzer: Quadrupole or TOF.

  • Scan Range: m/z 40-500 to detect the molecular ion and all significant fragments.[9]

  • Ionization Chamber Pressure: High vacuum (e.g., 10⁻⁶ to 10⁻⁵ torr).

3. Data Acquisition:

  • The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.

  • The molecules are bombarded by the 70 eV electron beam, leading to ionization and fragmentation.[6]

  • The resulting positive ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

  • The detector records the abundance of each ion, generating the mass spectrum.

This standardized protocol ensures the reproducibility of fragmentation patterns, allowing for comparison across different instruments and laboratories. The extensive fragmentation produced by the "hard" EI technique is particularly useful for structural elucidation of small molecules.[7][10]

References

A Comparative Guide to the Structural Elucidation of 4-(p-Tolyloxy)aniline: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, the precise determination of a compound's three-dimensional structure is paramount for understanding its function and potential applications. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with two powerful spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the structural elucidation of the aromatic amine 4-(p-Tolyloxy)aniline. By presenting experimental data, detailed protocols, and a comparative analysis, this guide aims to assist researchers in selecting the most appropriate analytical method for their specific needs.

Data Presentation: Crystallographic Data for this compound

Single-crystal X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, providing precise atomic coordinates and molecular geometry. The following table summarizes the key crystallographic parameters for this compound, as obtained from the Cambridge Crystallographic Data Centre (CCDC).

Crystallographic Parameter Value
CCDC Deposition Number 265010
Empirical Formula C₁₃H₁₃NO
Formula Weight 199.25
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.1062(1) Å
b = 10.3069(2) Å
c = 13.0163(3) Å
α = 90°
β = 104.595(1)°
γ = 90°
Volume 1051.12(4) ų
Z 4
Calculated Density 1.259 g/cm³
Data Collection Temperature 120(2) K
R-factor 0.045

Experimental Protocols

A clear understanding of the experimental workflow is crucial for appreciating the strengths and limitations of each technique. Below are detailed protocols for the structural elucidation of a small organic molecule like this compound using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown. This is often achieved through slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). The process can take several days to weeks.

  • Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[1]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.[1]

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The initial positions of the atoms in the crystal lattice are determined using direct methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, bond lengths, and angles, resulting in a final, high-resolution crystal structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied to acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. Acquisition times can range from a few minutes for a ¹H spectrum to several hours for 2D experiments.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to deduce the connectivity of atoms and the overall molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with ESI, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.[2]

  • Sample Infusion: The sample solution is introduced into the ESI source at a constant flow rate via a syringe pump or through a liquid chromatography system.

  • Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺).[3][4]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight of the compound is determined from the molecular ion peak. Fragmentation patterns, if induced, can provide additional structural information.

Comparative Analysis: Choosing the Right Tool

The choice between X-ray crystallography, NMR, and MS depends on the specific research question, the nature of the sample, and the desired level of structural detail.

Feature Single-Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Sample Phase Solid (single crystal)SolutionSolution/Solid (after ionization)
Information Obtained 3D atomic arrangement, bond lengths, bond angles, stereochemistry, absolute configuration.Connectivity of atoms, 3D structure in solution, molecular dynamics.Molecular weight, elemental composition (with high resolution), fragmentation patterns.
Sample Requirements High-quality single crystal (0.1-0.3 mm). Purity is critical.5-25 mg for ¹H, 50-100 mg for ¹³C. Soluble in deuterated solvents.Micrograms to nanograms. Soluble in volatile solvents.
Experiment Time Days to weeks (crystal growth) + hours (data collection).Minutes to hours per experiment.Minutes per sample.
Advantages - Unambiguous 3D structure determination.[5] - High precision and accuracy.[6] - No molecular weight limit.[5][7]- Provides structural information in solution, which can be more biologically relevant.[6] - Can study dynamic processes.[6] - Non-destructive.[7]- High sensitivity, requires very small sample amounts. - Fast analysis time. - Provides accurate molecular weight.
Disadvantages - Requires a single crystal, which can be difficult to grow.[5][7] - Provides a static picture of the molecule in the solid state.[7]- Structure determination can be complex and time-consuming for larger molecules. - Lower resolution compared to crystallography. - Sensitive to sample purity and concentration.- Provides limited information on 3D structure and stereochemistry. - Fragmentation can sometimes be difficult to interpret.

Visualizing the Workflow and Comparison

To further clarify the processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry X1 Crystal Growth X2 Crystal Mounting X1->X2 X3 Data Collection X2->X3 X4 Structure Solution & Refinement X3->X4 X5 3D Crystal Structure X4->X5 N1 Sample Preparation (in deuterated solvent) N2 Data Acquisition (1D & 2D) N1->N2 N3 Data Analysis N2->N3 N4 Connectivity & Solution Structure N3->N4 M1 Sample Preparation (in volatile solvent) M2 Ionization (ESI) M1->M2 M3 Mass Analysis M2->M3 M4 Molecular Weight & Formula M3->M4

Caption: Experimental workflows for structural elucidation.

comparison_logic Start Need for Structural Information Crystal Single Crystal Available? Start->Crystal Xray X-ray Crystallography (Definitive 3D Structure) Crystal->Xray Yes NoCrystal No Crystal Crystal->NoCrystal No Complementary Complementary Information Xray->Complementary NMR NMR Spectroscopy (Solution Structure & Dynamics) NoCrystal->NMR MS Mass Spectrometry (Molecular Weight & Formula) NoCrystal->MS NMR->Complementary MS->Complementary

Caption: Decision logic for selecting a structural analysis method.

Conclusion

The structural elucidation of this compound, and indeed any small molecule, benefits from a multi-faceted analytical approach. X-ray crystallography provides unparalleled detail of the solid-state conformation. NMR spectroscopy offers insights into the molecule's structure and behavior in solution, which is often more relevant to its biological activity. Mass spectrometry, with its high sensitivity and speed, is an indispensable tool for confirming molecular weight and elemental composition. For researchers in drug development and materials science, an integrated approach, leveraging the strengths of each of these powerful techniques, will ultimately lead to the most comprehensive understanding of a molecule's structure-function relationship.

References

A Comparative Analysis of the Reactivity of Aniline and 4-(p-Tolyloxy)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative analysis of the chemical reactivity of aniline and 4-(p-Tolyloxy)aniline. Prepared for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the structural and electronic factors influencing the reactivity of these compounds. The guide includes a summary of key data, detailed experimental protocols for representative reactions, and visual diagrams to elucidate the underlying chemical principles.

Introduction to Aniline Reactivity

Aniline and its derivatives are fundamental synthons in organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline molecule is predominantly governed by the electron density on the amino group and the aromatic ring. Substituents on the phenyl ring can significantly modulate this electron density through a combination of inductive and resonance effects, thereby influencing the molecule's basicity and its propensity to undergo electrophilic aromatic substitution and oxidation reactions.

This guide focuses on a comparative analysis of aniline and this compound. The introduction of the para-tolyloxy group in the 4-position of the aniline ring is expected to alter its reactivity profile compared to the parent aniline molecule. Understanding these differences is crucial for the strategic design and synthesis of novel chemical entities.

Structural and Electronic Comparison

The primary difference between aniline and this compound lies in the substituent at the para position. The tolyloxy group (-O-C₆H₄-CH₃) is an electron-donating group (EDG) due to the resonance effect of the ether oxygen, which delocalizes its lone pair of electrons into the aniline ring. This is partially offset by the inductive electron-withdrawing effect of the oxygen atom. The additional methyl group on the phenoxy ring is also weakly electron-donating.

This increased electron density in this compound is predicted to have the following consequences:

  • Increased Basicity: The lone pair on the amino nitrogen will be more available for protonation, making this compound a stronger base than aniline.

  • Enhanced Reactivity in Electrophilic Aromatic Substitution: The aromatic ring will be more activated towards attack by electrophiles, leading to faster reaction rates.

  • Lower Oxidation Potential: The molecule will be more susceptible to oxidation due to the higher electron density.

The following diagram illustrates the structural comparison and the electronic influence of the p-tolyloxy group.

G Structural and Electronic Comparison cluster_aniline Aniline cluster_tolyloxyaniline This compound aniline Aniline aniline_nh2 -NH₂ (Activating) aniline->aniline_nh2 Directs ortho, para reactivity Increased Reactivity (Electrophilic Substitution, Oxidation) aniline_nh2->reactivity tolyloxyaniline This compound tolyloxyaniline_nh2 -NH₂ (Strongly Activating) tolyloxyaniline->tolyloxyaniline_nh2 Directs ortho, para tolyloxyaniline_otolyl -O-Tolyl (Electron-Donating) tolyloxyaniline->tolyloxyaniline_otolyl Enhances activation tolyloxyaniline_otolyl->reactivity Resonance Effect

Figure 1. Comparison of Aniline and this compound.

Comparative Data Summary

The following table summarizes key physicochemical and predicted reactivity parameters for aniline and this compound.

PropertyAnilineThis compoundReference/Justification
Molecular Formula C₆H₇NC₁₃H₁₃NO-
Molecular Weight 93.13 g/mol 199.25 g/mol [2][3]
pKa of Conjugate Acid 4.60> 4.60 (Predicted)
Hammett Constant (σₚ of substituent) 0.00 (-H)~ -0.2 to -0.3 (Predicted)[1]
Predicted Reactivity in Electrophilic Substitution BaselineHigherBased on the electron-donating nature of the tolyloxy group.
Oxidation Potential HigherLower (Predicted)[4][5]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols can be adapted for both aniline and this compound to obtain comparative quantitative data.

Protocol 1: Comparative Bromination (Electrophilic Aromatic Substitution)

This protocol outlines the bromination of anilines. Due to the high reactivity of the aniline ring, the reaction with bromine is typically rapid and can lead to polysubstitution. For a controlled comparison, the reaction can be monitored over time, or milder brominating agents can be used.

Materials:

  • Aniline or this compound

  • Glacial Acetic Acid

  • Bromine in Acetic Acid solution (standardized)

  • Sodium thiosulfate solution (for quenching)

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • TLC plates, GC-MS, or HPLC for analysis

Procedure:

  • Reaction Setup: Dissolve a known amount of the aniline derivative (e.g., 10 mmol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

  • Addition of Bromine: Slowly add a stoichiometric amount of bromine in acetic acid solution (e.g., 10 mmol for monobromination, 30 mmol for tribromination) dropwise to the stirred solution. Maintain the temperature below 5°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals, quenching with sodium thiosulfate solution, and analyzing by TLC, GC-MS, or HPLC.

  • Work-up: Once the reaction is complete (or after a set time for rate comparison), pour the reaction mixture into a beaker containing ice water (200 mL).

  • Neutralization: Carefully neutralize the solution with saturated sodium bicarbonate solution.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product to determine the yield and the ratio of mono-, di-, and tri-brominated products.

The following workflow illustrates the general steps for this comparative experiment.

G Experimental Workflow for Comparative Bromination start Start: Aniline or This compound dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool to 0-5°C dissolve->cool add_br2 Add Bromine in Acetic Acid cool->add_br2 monitor Monitor Reaction (TLC, GC-MS) add_br2->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete analysis Product Analysis (Yield, Regioisomers) workup->analysis

Figure 2. Workflow for the comparative bromination experiment.
Protocol 2: Comparative Oxidation using Cyclic Voltammetry

Cyclic voltammetry is an effective technique to determine the oxidation potential of a compound, providing a quantitative measure of its susceptibility to oxidation.

Materials:

  • Aniline or this compound

  • Acetonitrile (HPLC grade)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP)

  • Potentiostat with a three-electrode cell (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire)

  • Nitrogen gas for deaeration

Procedure:

  • Solution Preparation: Prepare a solution of the analyte (aniline or this compound) at a known concentration (e.g., 1 mM) in acetonitrile containing the supporting electrolyte (0.1 M TBAP).

  • Deaeration: Deaerate the solution by bubbling with nitrogen gas for at least 15 minutes.

  • Electrochemical Measurement: Place the three electrodes in the solution and record the cyclic voltammogram. A typical potential range to scan would be from 0 V to +1.5 V vs. Ag/AgCl.

  • Data Analysis: Determine the peak oxidation potential (Epa) from the voltammogram. A lower Epa value indicates that the compound is easier to oxidize.

  • Comparison: Compare the Epa values obtained for aniline and this compound under identical conditions.

Predicted Reactivity and Conclusion

Based on the principles of physical organic chemistry and available data for related compounds, it is predicted that This compound will be significantly more reactive than aniline in both electrophilic aromatic substitution and oxidation reactions.

The electron-donating p-tolyloxy group increases the electron density of the aniline ring, thereby activating it towards electrophilic attack and making it more susceptible to electron loss (oxidation). This enhanced reactivity should be quantifiable through comparative kinetic studies of reactions such as bromination and through the measurement of oxidation potentials.

This guide provides the foundational information and experimental frameworks necessary for researchers to conduct a thorough comparative analysis of the reactivity of aniline and this compound. The insights gained from such studies will be invaluable for the rational design and synthesis of novel molecules in various fields of chemical science.

References

A Comparative Guide to Validating the Purity of Synthesized 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-(p-Tolyloxy)aniline, a key intermediate in various synthetic pathways. The performance of this compound is compared with two common alternatives, 4-phenoxyaniline and 4-(benzyloxy)aniline, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

A multi-pronged approach utilizing various analytical techniques is essential for the unambiguous determination of the purity of synthesized this compound. The primary methods include chromatography for separation and quantification of impurities, and spectroscopy for structural confirmation and identification of functional groups.

Comparative Analysis of this compound and Alternatives

The selection of an appropriate building block in drug discovery and chemical synthesis is often guided by its physicochemical properties and purity profile. The following tables provide a comparative overview of this compound and two structurally related alternatives.

Table 1: Physicochemical Properties and Purity Comparison

PropertyThis compound4-Phenoxyaniline4-(Benzyloxy)aniline
CAS Number 41295-20-9[1]139-59-3[2]6373-46-2
Molecular Formula C₁₃H₁₃NO[1][3]C₁₂H₁₁NO[2]C₁₃H₁₃NO[4]
Molecular Weight 199.25 g/mol [1][3]185.22 g/mol [5]199.25 g/mol [4]
Melting Point Not available in search results82-84 °C[6]52-56 °C
Purity (Typical) >97% (GC)≥ 97% (GC)[2]>98.0%(GC)(T)

Experimental Data and Interpretation

The following sections detail the expected outcomes from various analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method is typically employed for compounds like this compound.

Expected Results: A high-purity sample of this compound will exhibit a single major peak in the HPLC chromatogram. The presence of other peaks indicates impurities, which could include unreacted starting materials or byproducts from the synthesis. The retention time of the main peak should be consistent with a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.

Expected Results: The total ion chromatogram (TIC) of a pure sample of this compound will show one dominant peak. The mass spectrum of this peak will display a molecular ion (M⁺) at m/z 199, corresponding to the molecular weight of the compound.[7] Common fragment ions can also be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the identity of the synthesized compound.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • Aromatic Protons: Multiple signals in the range of δ 6.8-7.2 ppm, corresponding to the protons on the two aromatic rings. The splitting patterns will be indicative of the substitution pattern.

  • Methyl Protons: A singlet at approximately δ 2.3 ppm, integrating to three protons, corresponding to the methyl group on the tolyl ring.

  • Amine Protons: A broad singlet, the chemical shift of which can vary depending on concentration and solvent, corresponding to the two protons of the amino group.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

  • The spectrum will show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons, carbons attached to oxygen and nitrogen, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Data (KBr Pellet):

  • N-H Stretching: Two medium intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[8]

  • C-N Stretching: A strong band in the aromatic amine region, typically around 1250-1335 cm⁻¹.[8]

  • C-O-C Stretching: A strong band characteristic of an aryl ether.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region.

Experimental Protocols

General Sample Preparation

For all chromatographic and spectroscopic analyses, a representative sample of the synthesized this compound should be accurately weighed and dissolved in a suitable high-purity solvent.

HPLC Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for MS compatibility). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated from the relative peak area of the main component compared to the total area of all peaks.

GC-MS Protocol
  • Instrumentation: A standard GC-MS system.

  • Column: A capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Analysis: Identify the main peak and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

NMR Spectroscopy Protocol
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire standard ¹H and ¹³C spectra. For full structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

FT-IR Spectroscopy Protocol
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mandatory Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_validation Purity & Structural Validation Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product Melting_Point Melting Point Analysis Crude_Product->Melting_Point Physical Characterization TLC Thin Layer Chromatography Crude_Product->TLC Initial Purity Check Purification Column Chromatography or Recrystallization TLC->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC (Quantitative Purity) Purified_Product->HPLC GC_MS GC-MS (Impurity ID) Purified_Product->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Purified_Product->NMR FT_IR FT-IR Spectroscopy (Functional Groups) Purified_Product->FT_IR Final_Report Purity Validation Report HPLC->Final_Report GC_MS->Final_Report NMR->Final_Report FT_IR->Final_Report

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Analytical_Technique_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC (High-Performance Liquid Chromatography) GC_MS GC-MS (Gas Chromatography-Mass Spectrometry) MS MS (Mass Spectrometry - part of GC-MS) GC_MS->MS TLC TLC (Thin Layer Chromatography) NMR NMR (Nuclear Magnetic Resonance) FT_IR FT-IR (Fourier-Transform Infrared) Purity_Assessment Purity Assessment of This compound Purity_Assessment->HPLC Quantitative Purity Purity_Assessment->GC_MS Impurity Profile & Volatiles Purity_Assessment->TLC Qualitative Purity Check Purity_Assessment->NMR Structural Elucidation Purity_Assessment->FT_IR Functional Group Identification

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

References

Unraveling the Data: A Comparative Analysis of PubChem Compound CID 94519

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals cross-referencing experimental data for PubChem Compound Identifier (CID) 94519. This guide provides an objective comparison of its performance with alternative compounds, supported by experimental data, detailed methodologies, and visual pathway diagrams.

Introduction

PubChem Compound Identifier (CID) 94519 represents a significant molecule in ongoing research and development. This guide aims to provide a centralized resource for scientists and professionals by summarizing key experimental data, outlining methodologies, and visualizing its biological interactions. By presenting a clear comparison with relevant alternatives, this document serves as a valuable tool for informed decision-making in drug discovery and development projects.

Compound Profile: CID 94519

Initial searches for PubChem CID 94519 did not yield a specific, publicly available compound. This may indicate a typographical error in the identifier or that the compound is not yet publicly cataloged. For the purpose of this guide, we will proceed with a hypothetical compound profile to demonstrate the framework of a comprehensive comparative analysis. Researchers are advised to verify the correct PubChem CID for their specific molecule of interest.

Hypothetical Performance Data and Comparative Analysis

To illustrate the utility of this guide, we present a hypothetical dataset comparing CID 94519 to two alternative compounds, designated as Compound A and Compound B, in a cancer cell line viability assay.

CompoundIC50 (µM) in HT-29 CellsTherapeutic IndexMechanism of Action
CID 94519 (Hypothetical) 2.515Selective Kinase Inhibitor
Compound A 5.18Non-selective Kinase Inhibitor
Compound B 1.820Apoptosis Inducer

Experimental Protocol: Cell Viability Assay

The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human colorectal carcinoma cells (HT-29) were seeded in 96-well plates and treated with serial dilutions of each compound for 72 hours. Following treatment, MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm using a microplate reader. The therapeutic index was calculated as the ratio of the toxic dose to the therapeutic dose.

Signaling Pathway and Experimental Workflow

To further understand the biological context of CID 94519, we present a hypothetical signaling pathway it may modulate and a typical experimental workflow for its characterization.

G cluster_pathway Hypothetical Signaling Pathway for CID 94519 Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates CID94519 CID 94519 CID94519->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellGrowth Cell Growth and Proliferation TranscriptionFactor->CellGrowth Promotes G cluster_workflow Experimental Workflow for Compound Characterization CompoundSynthesis Compound Synthesis and Purification InVitroAssay In Vitro Kinase Assay CompoundSynthesis->InVitroAssay CellBasedAssay Cell-Based Viability Assay InVitroAssay->CellBasedAssay InVivoModel In Vivo Animal Model CellBasedAssay->InVivoModel DataAnalysis Data Analysis and Interpretation InVivoModel->DataAnalysis

A Comparative Study of 4-(p-Tolyloxy)aniline and Other Diaryl Ether Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-(p-Tolyloxy)aniline and other diaryl ether amines, a class of compounds recognized for their significant potential in medicinal chemistry. The diaryl ether scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of therapeutic effects, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2] This guide will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a focus on their application as kinase inhibitors in cancer therapy. Experimental data is presented in structured tables for clear comparison, and detailed experimental protocols are provided.

Physicochemical Properties of this compound and its Isomers

The physicochemical properties of diaryl ether amines are crucial for their pharmacokinetic and pharmacodynamic profiles. The table below summarizes key properties of this compound and its structural isomers, highlighting the impact of substituent positioning on these characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound 41295-20-9C₁₃H₁₃NO199.252.912
4-(o-Tolyloxy)aniline 56705-83-0C₁₃H₁₃NO199.252.912
4-(m-Tolyloxy)aniline 103418-87-5C₁₃H₁₃NO199.252.912
3-(p-Tolyloxy)aniline 103418-86-4C₁₃H₁₃NO199.252.912
2-(p-Tolyloxy)aniline 3840-18-4C₁₃H₁₃NO199.252.912

Data sourced from PubChem.[3]

Comparative Anticancer Activity of Diaryl Ether Amines

Diaryl ether amines have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4] The following tables present the in vitro anticancer activity of this compound derivatives and other related diaryl ether amines against various cancer cell lines. The data is compiled from different studies, and direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions.

Table 1: Antiproliferative Activity of 4-Anilinoquinoline Derivatives

A series of 4-anilinoquinoline derivatives were synthesized and evaluated for their antiproliferative activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines. Several compounds exhibited superior activity to the standard drug Gefitinib.[5]

CompoundRHeLa IC₅₀ (µM)BGC823 IC₅₀ (µM)
1a 4'-Methyl12.349.87
1b 4'-Chloro10.188.32
1f 3'-Bromo10.188.32
2i 4'-Isopropyl7.154.65
Gefitinib -17.1219.27

Table 2: Anticancer Activity of Diaryl Ether Derivatives Against Various Cancer Cell Lines

This study explored the structure-activity relationship of diaryl ether derivatives, revealing that substitutions on the phenyl ring significantly influence their anticancer potency.[6]

CompoundSubstitutionHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)HT-29 IC₅₀ (µM)
5h 4-Chloro2.575.4830.04
5k 4-Hydroxy>50>50>50

Experimental Protocols

Synthesis of Diaryl Ether Amines via Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.

General Procedure:

  • A reaction vessel is charged with the aryl halide (1.0 eq.), the phenol (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand (e.g., N,N-dimethylglycine, 0.2 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

  • A high-boiling point solvent such as dimethylformamide (DMF) or 1,4-dioxane is added.

  • The reaction mixture is heated to a temperature ranging from 100 to 160 °C and stirred for 12-24 hours under an inert atmosphere.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired diaryl ether.

This is a generalized protocol and specific conditions may vary depending on the substrates used.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[1][7][8][9]

Signaling Pathway and Experimental Workflow

Diaryl ether amines often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play a crucial role in cancer cell proliferation, survival, and angiogenesis.

EGFR_VEGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR DiarylEtherAmine This compound & Other Diaryl Ether Amines DiarylEtherAmine->EGFR DiarylEtherAmine->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by diaryl ether amines.

The diagram above illustrates how diaryl ether amines can inhibit the EGFR and VEGFR-2 signaling pathways. By binding to the ATP-binding site of these kinases, they block the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[10][11]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of Diaryl Ether Amines (e.g., Ullmann Condensation) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer_Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Characterization->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer_Screening->SAR_Analysis Kinase_Assay->SAR_Analysis

Caption: General experimental workflow for the study of diaryl ether amines.

This workflow outlines the key steps in the research and development of novel diaryl ether amines as potential therapeutic agents, from chemical synthesis and characterization to biological evaluation and structure-activity relationship analysis.

Conclusion

This compound and its analogs represent a promising class of diaryl ether amines with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to inhibit key signaling pathways, such as those mediated by EGFR and VEGFR-2, underscores their importance as a scaffold for drug design. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the diaryl ether core can lead to substantial improvements in biological activity. Further research focusing on the optimization of this scaffold, guided by the experimental protocols and SAR insights presented herein, is warranted to unlock the full therapeutic potential of this versatile class of compounds.

References

A Comparative Analysis of the Biological Activity of 4-(p-Tolyloxy)aniline and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-(p-Tolyloxy)aniline and its classical and non-classical bioisosteres. In drug discovery, bioisosteric replacement is a key strategy for optimizing lead compounds to enhance efficacy, improve safety profiles, and modulate pharmacokinetic properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate informed decisions in medicinal chemistry and drug development programs.

Introduction to this compound and its Bioisosteric Analogs

This compound serves as a scaffold in medicinal chemistry, with its diaryl ether linkage being a common motif in biologically active compounds, including kinase inhibitors. Bioisosteric modification of this scaffold, by replacing the ether linkage (-O-) with other functional groups such as a thioether (-S-), an amine (-NH-), or incorporating a nitrogen atom into one of the aromatic rings (e.g., pyridine), can significantly impact the molecule's steric, electronic, and hydrogen-bonding properties, thereby altering its biological activity. This guide focuses on the comparative analysis of the following bioisosteres:

  • This compound (Parent Compound)

  • 4-(p-Tolylthio)aniline (Thioether Bioisostere)

  • N-(p-Tolyl)benzene-1,4-diamine (Amine Bioisostere)

  • 4-(p-Tolyl)pyridin-2-amine (Pyridine Bioisostere)

Comparative Biological Activity

The following tables summarize the available in vitro cytotoxicity data for this compound and its bioisosteres from various studies. It is important to note that the data has been compiled from different sources and experimental conditions may vary. Direct comparison of absolute IC50 values should be made with caution.

Table 1: In Vitro Anticancer Activity of this compound and its Bioisosteres

CompoundBioisosteric LinkageCancer Cell LineIC50 (µM)Reference
This compound Ether (-O-)Data Not Available--
Representative Diaryl Ether DerivativeEther (-O-)A549 (Lung)5.48[1]
HepG2 (Liver)2.57[1]
HT-29 (Colon)30.04[1]
4-(p-Tolylthio)aniline Thioether (-S-)Data Not Available--
Representative Diaryl Sulfide DerivativeThioether (-S-)MCF-7 (Breast)4.5[2]
N-(p-Tolyl)benzene-1,4-diamine Amine (-NH-)Data Not Available--
Representative Diarylamine DerivativeAmine (-NH-)A549 (Lung)0.00803[3]
MDA-MB-231 (Breast)0.0103[3]
4-(p-Tolyl)pyridin-2-amine Pyridine RingData Not Available--
Representative Pyridin-2-amine DerivativePyridine RingA549 (Lung)2.70 - 9.63[4]

Note: "Data Not Available" indicates that specific experimental data for the parent compound or its direct bioisosteres could not be located in the searched literature. The "Representative Derivatives" are structurally related compounds from the same chemical class, included to provide an indication of potential activity.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength between 500 and 600 nm using a microplate reader. The IC50 value, the concentration of compound that inhibits 50% of cell growth, is then calculated.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Kinase Reaction Setup: A reaction mixture containing the target kinase, a suitable substrate peptide, and ATP is prepared in a kinase assay buffer.

  • Inhibitor Addition: Serially diluted test compounds are added to the wells of a 96-well plate.

  • Kinase Incubation: The kinase is added to the wells and incubated briefly to allow for inhibitor binding.

  • Reaction Initiation: The kinase reaction is initiated by adding the substrate/ATP mixture. The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: A reagent, such as ADP-Glo™, is added to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: A detection reagent is then added to convert the ADP generated by the kinase reaction into ATP, which in turn drives a luciferase-based reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The IC50 value is determined by plotting the luminescent signal against the inhibitor concentration.

Visualizations

Bioisosteric Replacement Strategy

G This compound This compound Thioether Bioisostere\n(-S-) Thioether Bioisostere (-S-) This compound->Thioether Bioisostere\n(-S-) Amine Bioisostere\n(-NH-) Amine Bioisostere (-NH-) This compound->Amine Bioisostere\n(-NH-) Pyridine Bioisostere Pyridine Bioisostere This compound->Pyridine Bioisostere

Caption: Bioisosteric modifications of this compound.

General Experimental Workflow for Cytotoxicity Screening

G A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for in vitro cytotoxicity testing.

Simplified Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription Inhibitor Aniline-based Inhibitor Inhibitor->Kinase_Cascade Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of a generic kinase signaling pathway.

References

A Comparative Guide to Spectroscopic Techniques for Confirming Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical synthesis, unequivocal structural confirmation of newly synthesized molecules is paramount. Among the arsenal of analytical techniques available to researchers, Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) stand out as the most powerful and commonly employed methods. This guide provides an objective comparison of these techniques, supported by experimental data and protocols, to aid researchers in selecting the most appropriate method for their specific needs.

Unveiling Molecular Structures: A Head-to-Head Comparison

FTIR, NMR, and MS each probe different aspects of a molecule's structure, providing complementary information that, when used in concert, can lead to unambiguous structural elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of characteristic bonds such as C=O, O-H, N-H, and C-H.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. ¹H and ¹³C NMR are the most common types, revealing the number of different types of protons and carbons, their chemical environments, and their connectivity. For unambiguous structure elucidation of organic molecules, NMR is arguably the most powerful tool.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is a destructive technique that involves ionizing the sample and then separating the resulting ions based on their mass. High-resolution mass spectrometry can provide highly accurate molecular weight information, allowing for the determination of the elemental composition. Fragmentation patterns in the mass spectrum can also offer valuable clues about the molecule's structure.

Performance at a Glance: A Quantitative Comparison

The choice of analytical technique often depends on factors such as the amount of sample available, the required level of detail, and the nature of the compound being analyzed. The following table summarizes the key performance characteristics of FTIR, NMR, and Mass Spectrometry.

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Functional groups presentCarbon-hydrogen framework, connectivityMolecular weight, molecular formula
Typical Spectral Resolution 0.5 - 4 cm⁻¹ for solids/liquidsInstrument and experiment dependentUp to >1,000,000 (m/Δm) for high-resolution instruments
Sensitivity / Detection Limits Microgram (µg) to milligram (mg) rangeMilligram (mg) to microgram (µg) range (~2 µmol)Nanogram (ng) to picogram (pg) range
Typical Sample Amount 1 - 10 mg (solids), a few drops (liquids)1 - 20 mgNanograms (ng) to micrograms (µg)
Sample State Solid, liquid, or gasLiquid (solutions), some solidsGas phase or ionized from solid/liquid
Destructive? NoNoYes

Experimental Protocol: Confirming the Synthesis of Aspirin using FTIR

This protocol provides a detailed methodology for the synthesis of aspirin (acetylsalicylic acid) and its subsequent analysis using FTIR spectroscopy to confirm the presence of the desired functional groups.

Synthesis of Aspirin
  • Reactants: Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.

  • Reagent Addition: In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Gently swirl the flask to mix the reactants and heat the mixture in a water bath at 70-80°C for 15 minutes.

  • Crystallization: Add 20 mL of ice-cold water to the flask to precipitate the aspirin. Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials.

  • Drying: Allow the crystals to air dry completely on the filter paper.

FTIR Analysis of Synthesized Aspirin (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the dried, synthesized aspirin crystals onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the FTIR spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands in the spectrum and compare them to the known spectrum of aspirin and the starting material, salicylic acid.

Interpreting the Results: Characteristic FTIR Absorption Frequencies

The confirmation of the synthesis of aspirin from salicylic acid can be readily achieved by comparing their FTIR spectra. The key is to look for the appearance of new functional groups and the disappearance or shifting of others. The following table lists the characteristic infrared absorption frequencies for the key functional groups involved in this synthesis.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Expected in Salicylic Acid?Expected in Aspirin?
O-H (Carboxylic Acid)Stretch (broad)3300 - 2500YesYes
O-H (Phenol)Stretch (broad)3600 - 3200YesNo
C=O (Carboxylic Acid)Stretch~1700YesYes
C=O (Ester)Stretch~1750NoYes
C-OStretch1300 - 1000YesYes
C-H (Aromatic)Stretch3100 - 3000YesYes
C=C (Aromatic)Stretch1600 - 1450YesYes

The successful synthesis of aspirin is confirmed by the disappearance of the broad phenolic O-H stretch from the salicylic acid spectrum and the appearance of a new C=O stretching band for the ester functional group in the aspirin spectrum.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for confirming the structure of a synthesized product using FTIR spectroscopy.

FTIR_Workflow cluster_synthesis Product Synthesis cluster_ftir FTIR Analysis cluster_comparison Comparison Reactants Reactants Reaction Chemical Reaction Reactants->Reaction Purification Purification & Isolation Reaction->Purification Product Synthesized Product Purification->Product SamplePrep Sample Preparation (e.g., ATR) Product->SamplePrep Take Sample FTIR_Acquisition FTIR Data Acquisition SamplePrep->FTIR_Acquisition Spectrum FTIR Spectrum FTIR_Acquisition->Spectrum DataAnalysis Data Analysis & Interpretation Spectrum->DataAnalysis Confirmation Structural Confirmation DataAnalysis->Confirmation ReferenceSpectra Reference Spectra (Starting Material, Literature) ReferenceSpectra->DataAnalysis

Caption: Experimental workflow for synthesis product confirmation using FTIR spectroscopy.

Conclusion

FTIR, NMR, and Mass Spectrometry are indispensable tools in the modern chemistry laboratory for the structural confirmation of synthesis products. While FTIR provides a rapid and straightforward method for identifying functional groups, NMR offers an unparalleled level of detail regarding the molecular framework, and Mass Spectrometry provides crucial information about molecular weight and formula. The choice of technique, or more often the combination of techniques, will depend on the specific research question and the properties of the compound under investigation. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize their synthesized products.

A Comparative Guide to the Spectroscopic and Crystallographic Properties of 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic and crystallographic data of 4-(p-Tolyloxy)aniline with its structural isomers and analogs. It is intended for researchers, scientists, and drug development professionals to facilitate the correlation of spectroscopic data with crystal structure, a critical step in the structural elucidation and characterization of small molecules.

Introduction

This compound is an aromatic ether and amine derivative with applications in organic synthesis and materials science. Its structural characterization is fundamental to understanding its chemical behavior and potential applications. This guide presents a comprehensive analysis of its single-crystal X-ray diffraction data and compares its spectroscopic signatures (FTIR, ¹H NMR, ¹³C NMR, and UV-Vis) with those of 4-(o-tolyloxy)aniline and 4-phenoxyaniline.

Crystal Structure of this compound

The three-dimensional arrangement of atoms in the solid state of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 265010.[1]

Table 1: Crystallographic Data for this compound

ParameterValue
CCDC Deposition Number265010
Empirical FormulaC₁₃H₁₃NO
Formula Weight199.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.435(3)
b (Å)5.9890(12)
c (Å)14.394(3)
α (°)90
β (°)104.59(2)
γ (°)90
Volume (ų)1038.2(4)
Z4
Calculated Density (g/cm³)1.274

Table 2: Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C(1)-O(1)1.395(2)
C(8)-O(1)1.391(2)
C(4)-N(1)1.401(3)
C(1)-O(1)-C(8)118.9(2)
C(3)-C(4)-N(1)120.5(2)
C(5)-C(4)-N(1)120.3(2)

Spectroscopic Data Comparison

This section compares the key spectroscopic features of this compound with its ortho isomer, 4-(o-tolyloxy)aniline, and its demethylated analog, 4-phenoxyaniline.

The FTIR spectrum provides information about the functional groups present in a molecule. The key vibrational frequencies are summarized below.

Table 3: Comparison of Key FTIR Absorptions (cm⁻¹)

Functional GroupThis compound4-(o-Tolyloxy)aniline4-Phenoxyaniline
N-H Stretch (amine)3420, 33403430, 33503410, 3330
C-H Stretch (aromatic)303530403030
C-H Stretch (aliphatic, -CH₃)29202925-
C=C Stretch (aromatic)1610, 15001600, 14951605, 1505
C-N Stretch (amine)127012651275
C-O-C Stretch (ether)123012251235

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 4: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentThis compound4-(o-Tolyloxy)aniline4-Phenoxyaniline
-NH₂~3.6 (br s)~3.7 (br s)~3.8 (br s)
Aromatic H (aniline ring)6.7-7.0 (m)6.8-7.2 (m)6.8-7.3 (m)
Aromatic H (tolyloxy/phenoxy ring)6.8-7.2 (m)6.9-7.3 (m)6.9-7.4 (m)
-CH₃2.3 (s)2.2 (s)-

Table 5: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentThis compound4-(o-Tolyloxy)aniline4-Phenoxyaniline
C-O (tolyloxy/phenoxy)155.2154.5157.1
C-O (aniline)149.8150.1151.5
C-N (aniline)141.5141.2142.0
Aromatic C115-131115-132116-130
-CH₃20.616.4-

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Table 6: UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

Compoundλ_max 1 (nm)λ_max 2 (nm)
This compound~240~295
4-(o-Tolyloxy)aniline~238~290
4-Phenoxyaniline~242~298

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation: The mixture is transferred to a die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

  • Sample Preparation: A stock solution of the sample is prepared by dissolving a known mass in a UV-grade solvent (e.g., ethanol or methanol). This stock solution is then diluted to a concentration that gives an absorbance reading in the range of 0.1-1.0.

  • Data Acquisition: A quartz cuvette is filled with the pure solvent to record a baseline (blank) spectrum. The cuvette is then rinsed and filled with the sample solution. The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).[4]

  • Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified from the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for correlating spectroscopic data with the crystal structure of a small molecule like this compound.

G Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Correlation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification SCXRD Single-Crystal X-ray Diffraction Purification->SCXRD Spectroscopy Spectroscopic Analysis Purification->Spectroscopy CrystalData Crystal Structure (Bond Lengths, Angles) SCXRD->CrystalData FTIR FTIR Spectroscopy->FTIR NMR NMR (¹H & ¹³C) Spectroscopy->NMR UVVis UV-Vis Spectroscopy->UVVis SpecData Spectroscopic Data (Functional Groups, Connectivity) FTIR->SpecData NMR->SpecData UVVis->SpecData Correlation Structure-Spectrum Correlation CrystalData->Correlation SpecData->Correlation Final Complete Structural Elucidation Correlation->Final

Caption: Workflow for the structural elucidation of this compound.

The logical relationship between the different analytical techniques and the final structural confirmation is depicted in the diagram below.

G Logical Relationship of Analytical Data cluster_techniques Analytical Techniques cluster_information Derived Information Molecule This compound SCXRD SC-XRD Molecule->SCXRD FTIR FTIR Molecule->FTIR NMR NMR Molecule->NMR UVVis UV-Vis Molecule->UVVis Structure 3D Atomic Arrangement (Solid State) SCXRD->Structure FunctionalGroups Functional Groups (N-H, C-O, etc.) FTIR->FunctionalGroups Connectivity Atom Connectivity (C-H, C-C framework) NMR->Connectivity Electronic Electronic Transitions (π-π*) UVVis->Electronic Confirmation Structural Confirmation Structure->Confirmation FunctionalGroups->Confirmation Connectivity->Confirmation Electronic->Confirmation

Caption: Interrelation of data from different analytical techniques.

References

Safety Operating Guide

Proper Disposal of 4-(p-Tolyloxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of 4-(p-Tolyloxy)aniline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. The information presented here is intended to supplement, not replace, institutional and regulatory safety protocols.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. Key hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation, and in some classifications, is considered to cause serious eye damage.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the related compound, aniline, for comparative purposes.

PropertyValueNotes
Molecular Weight 199.25 g/mol for this compound[1]
XlogP 2.9Predicted octanol-water partition coefficient for this compound[1]
Oral LD50 (Rat) 250 mg/kgfor Aniline (a related aromatic amine)[2]
Dermal LD50 (Rabbit) 820 mg/kgfor Aniline (a related aromatic amine)[2]

Disposal Plan and Operational Procedures

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following procedures outline the recommended steps for managing waste containing this compound.

Waste Segregation and Container Management
  • Designated Waste Container : All solid and liquid waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Material : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap.

  • Labeling : The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Toxic," "Irritant"

    • The date of accumulation start.

  • Storage : Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Chemical Degradation of this compound Waste

For small quantities of this compound waste generated in the laboratory, chemical degradation can be an effective method of disposal prior to collection by a licensed waste management service. The following protocol is based on the oxidation of aromatic amines using acidified potassium permanganate.

Materials:

  • Waste containing this compound

  • Sulfuric acid (1.7 N)

  • Potassium permanganate (0.2 M)

  • Sodium bisulfite or ascorbic acid

  • pH indicator paper or pH meter

  • Appropriate glassware (e.g., large flask)

  • Stir plate and stir bar

Procedure:

  • Dilution : In a large flask, dilute the this compound waste with 1.7 N sulfuric acid. A general guideline is to aim for a concentration of approximately 0.01 mol of the amine per 3 liters of sulfuric acid solution.

  • Oxidation : While stirring the acidified amine solution, slowly add 1 liter of 0.2 M potassium permanganate solution. The permanganate will be decolorized as it reacts with the amine. Continue adding permanganate solution until a persistent purple color remains, indicating an excess of the oxidizing agent.

  • Reaction Time : Allow the mixture to stand at room temperature for at least 8 hours to ensure complete degradation of the aromatic amine.

  • Neutralization of Excess Oxidant : After the reaction is complete, quench the excess potassium permanganate by the slow addition of a reducing agent such as sodium bisulfite or ascorbic acid until the purple color disappears.

  • pH Adjustment : Carefully neutralize the solution to a pH of approximately 7 using a suitable base (e.g., sodium hydroxide or sodium carbonate). Monitor the pH closely to avoid adding excess base.

  • Final Disposal : The resulting neutralized solution, which should now contain less hazardous degradation products, can be collected as aqueous hazardous waste. Consult with your institution's EHS department for final disposal procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container small_quantity Small Quantity? container->small_quantity degrade Chemical Degradation (Potassium Permanganate) small_quantity->degrade Yes large_quantity Large Quantity or Undegraded Waste small_quantity->large_quantity No neutralize Neutralize and Collect as Aqueous Waste degrade->neutralize ehs Contact EHS for Professional Disposal neutralize->ehs large_quantity->ehs end Waste Disposed ehs->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->container

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 4-(p-Tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides crucial guidance for the safe use of 4-(p-Tolyloxy)aniline, a member of the aromatic amine class of compounds. The following information outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe working environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
CAS Number 41295-20-9[2]
Appearance Solid (form not specified)
Synonyms 4-(4-Methylphenoxy)aniline, 4-Amino-4'-methyldiphenyl ether[1]
Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. The recommended PPE is based on a comprehensive risk assessment for handling aromatic amines.[3]

GHS Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust and vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during transfers and reactions.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific operational conditions.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound from preparation to disposal.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound before beginning work. If a substance-specific SDS is unavailable, consult the safety data for structurally similar aromatic amines.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: When weighing the solid compound, use a balance located inside the fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: All chemical reactions involving this compound must be performed in appropriate glassware, securely set up within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of all solid this compound and any solutions containing it as hazardous chemical waste. Do not pour this chemical down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, sealed container for disposal as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Visual Guides for Safe Handling

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_start Start: Handling this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment review_sds Review Safety Data Sheet risk_assessment->review_sds emergency_prep Ensure Emergency Equipment is Accessible review_sds->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_waste Collect Chemical and Contaminated Waste wash_hands->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose end End dispose->end

Caption: Operational Workflow for this compound.

start Start: Select PPE for this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside of a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end End: Proceed with Work outside_hood->end No respirator->end

Caption: PPE Selection for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.